molecular formula C8H15NO2 B114918 Tert-butyl Azetidine-1-carboxylate CAS No. 147621-21-4

Tert-butyl Azetidine-1-carboxylate

Cat. No.: B114918
CAS No.: 147621-21-4
M. Wt: 157.21 g/mol
InChI Key: QUERMGFVJPRMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl Azetidine-1-carboxylate serves as a fundamental protected intermediate in organic synthesis and medicinal chemistry, providing access to the azetidine scaffold. The azetidine ring is a four-membered nitrogen-containing saturated heterocycle of significant interest due to its ring strain and potential to improve the physicochemical properties of molecules . This compound is notably recognized as a key synthetic precursor in the development of active pharmaceutical ingredients. It is a critical intermediate in the multi-step synthesis of Baricitinib, an oral and selective reversible inhibitor of JAK1 and JAK2 that displays potent anti-inflammatory activity . The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines, and its removal allows for further functionalization of the azetidine nitrogen, enabling the introduction of various sulfonyl or other groups to create diverse chemical entities for biological evaluation . Its utility as a versatile building block for further chemical transformation makes it an invaluable reagent for constructing novel compounds in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)9-5-4-6-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUERMGFVJPRMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101302210
Record name 1-(tert-Butoxycarbonyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147621-21-4
Record name 1-(tert-Butoxycarbonyl)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147621-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azetidinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Tert-butyl Azetidine-1-carboxylate from 1-Azabicyclo[1.1.0]butane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl azetidine-1-carboxylate, a critical building block in medicinal chemistry, from the highly strained 1-azabicyclo[1.1.0]butane (ABB). The strain-release-driven ring-opening of ABB offers a versatile and efficient pathway to functionalized azetidines. This document details the core synthetic strategies, provides a plausible experimental protocol, and presents relevant quantitative data to support researchers in the application of this methodology.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery due to their ability to impart favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional character to lead compounds. This compound serves as a key intermediate, with the tert-butoxycarbonyl (Boc) protecting group facilitating further synthetic manipulations. The use of 1-azabicyclo[1.1.0]butane as a starting material is advantageous due to the high ring strain, which drives the ring-opening reactions and allows for the introduction of substituents at the 1- and 3-positions of the azetidine ring.

Core Synthetic Strategy: Strain-Release Ring-Opening

The fundamental principle behind the synthesis of azetidine derivatives from 1-azabicyclo[1.1.0]butane is the relief of ring strain. The highly strained central C-N bond in ABB is susceptible to cleavage by a variety of reagents, including electrophiles and nucleophiles.

The reaction with di-tert-butyl dicarbonate (Boc₂O) is a common method for the N-protection of amines. In the context of ABB, Boc₂O can act as an electrophile to initiate the ring-opening cascade. The reaction is often facilitated by a Lewis or Brønsted acid to activate the ABB nitrogen, making the bridgehead carbons more electrophilic. Alternatively, a nucleophile can first open the ring, followed by in-situ quenching with Boc₂O to protect the newly formed azetidine nitrogen.

A general representation of the reaction pathway is the acid-mediated ring-opening of 1-azabicyclo[1.1.0]butane, followed by nucleophilic attack and subsequent N-protection with di-tert-butyl dicarbonate.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1-azabicyclo[1.1.0]butane 1-azabicyclo[1.1.0]butane Activated_ABB Activated ABB (e.g., N-protonated) 1-azabicyclo[1.1.0]butane->Activated_ABB Acid (H+) Boc2O Di-tert-butyl dicarbonate Product This compound Boc2O->Product Ring_Opened Ring-Opened Intermediate (Azetidinyl Cation) Activated_ABB->Ring_Opened Ring Opening Ring_Opened->Product Nucleophilic Attack (Nu-) & Boc Protection

Caption: General reaction pathway for the synthesis.

Experimental Protocols

While a direct one-pot synthesis of unsubstituted this compound from ABB is not extensively detailed in the literature, a plausible and adaptable protocol can be derived from related procedures involving the ring-opening of ABB and subsequent Boc-protection. The following protocol is a composite based on established methodologies for the synthesis of substituted N-Boc-azetidines.

Materials:

  • 1-Azabicyclo[1.1.0]butane (ABB) solution in a suitable solvent (e.g., THF)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Mild acid catalyst (e.g., Trifluoroacetic acid (TFA), catalytic amount) or a halide source (e.g., Lithium chloride)

  • Quenching solution (e.g., Saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-azabicyclo[1.1.0]butane in anhydrous DCM at 0 °C under an inert atmosphere (e.g., Argon), add di-tert-butyl dicarbonate (1.1 equivalents).

  • Slowly add a catalytic amount of a mild acid such as trifluoroacetic acid (0.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data

The yield and reaction conditions for the synthesis of this compound and its derivatives from 1-azabicyclo[1.1.0]butane can vary depending on the specific reagents and substrates used. The following table summarizes representative data from the literature for the synthesis of N-Boc protected azetidines originating from ABB.

EntrySubstrate/Reactant with ABBElectrophile/Protecting GroupCatalyst/AdditiveSolventTime (h)Yield (%)Reference
13-Aryl-ABB derivativeBoc₂OHBF₄CHCl₃-63[1]
2Benzoyl ABB, 1,3-butadiene, TMSCNBoc₂OCu(CH₃CN)₄PF₆, 4CzIPN, LiBrAcetonitrile2882[2]
33-(2-phenyloxiran-2-yl)-ABBBoc₂OLiCl--90[3]
4NH-spiroazetidine intermediateBoc₂O---good[4]

Reaction Mechanism and Workflow

The reaction of 1-azabicyclo[1.1.0]butane with di-tert-butyl dicarbonate in the presence of an acid catalyst is proposed to proceed through the following steps:

Detailed_Mechanism cluster_steps Reaction Steps cluster_structures Chemical Structures A 1. Activation of ABB B 2. Nucleophilic Attack by Boc Anhydride A->B Boc₂O C 3. Ring Opening B->C Intramolecular D 4. Nucleophilic Quench C->D External Nucleophile (X⁻) E 5. Deprotonation D->E Base ABB 1-Azabicyclo- [1.1.0]butane Protonated_ABB N-Protonated ABB ABB->Protonated_ABB H⁺ Boc_Adduct Boc Adduct Protonated_ABB->Boc_Adduct Boc₂O Ring_Opened_Cation Azetidinyl Cation Boc_Adduct->Ring_Opened_Cation Strain Release Substituted_Azetidine 3-Substituted N-Boc-Azetidine Ring_Opened_Cation->Substituted_Azetidine Nu⁻ Final_Product tert-butyl azetidine-1-carboxylate Substituted_Azetidine->Final_Product Reduction/Removal of Nu

Caption: Proposed reaction mechanism workflow.

Conclusion

The synthesis of this compound from 1-azabicyclo[1.1.0]butane represents a powerful strategy that leverages the principles of strain-release chemistry. This approach provides a versatile entry point to a wide range of functionalized azetidines, which are of high value in the development of novel therapeutics. The methodologies outlined in this guide, supported by the provided data and mechanistic insights, are intended to equip researchers with the necessary information to successfully implement this synthetic transformation in their work. Further optimization of reaction conditions may be necessary depending on the specific scale and desired purity of the final product.

References

An In-depth Technical Guide to Tert-butyl Azetidine-1-carboxylate and Its Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl azetidine-1-carboxylate and its derivatives are pivotal building blocks in modern medicinal chemistry and drug development. The constrained four-membered azetidine ring system imparts unique conformational rigidity to molecules, making it a valuable scaffold for designing potent and selective therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed, allowing for versatile synthetic manipulations. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis, and applications of this compound and its key derivatives.

Physical and Chemical Properties

The physical and chemical properties of the parent compound, this compound, along with its synthetically important 3-substituted derivatives, are summarized below. These tables provide essential data for researchers working with these compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
CAS Number 147621-21-4
Appearance -
Boiling Point -
Melting Point -
Density -
Solubility -

Table 2: Physical and Chemical Properties of Tert-butyl 3-oxoazetidine-1-carboxylate

PropertyValue
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
CAS Number 398489-26-4
Appearance White to off-white crystalline powder
Boiling Point 251.3±33.0 °C (Predicted)[1]
Melting Point 47-51 °C
Density 1.174±0.06 g/cm³ (Predicted)
Solubility Chloroform (Sparingly), Dichloromethane (Slightly)

Table 3: Physical and Chemical Properties of Tert-butyl 3-hydroxyazetidine-1-carboxylate

PropertyValue
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
CAS Number 141699-56-1
Appearance -
Boiling Point -
Melting Point -
Density -
Solubility -

Table 4: Physical and Chemical Properties of Tert-butyl 3-aminoazetidine-1-carboxylate

PropertyValue
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.23 g/mol
CAS Number 193269-78-2
Appearance Colorless solid[2]
Boiling Point 236.6 °C at 760 mmHg[2]
Melting Point -
Density 1.098 g/cm³[2]
Solubility -

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of these compounds. Below is a summary of available spectroscopic information.

Table 5: Spectroscopic Data for this compound Derivatives

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)Mass Spec (m/z)
Tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate 8.36 (d), 7.45 (t), 7.08 (d), 6.95 (t), 4.45 (m), 4.25 (m), 1.45 (s)[3]158.2, 156.1, 149.8, 136.2, 122.0, 119.8, 79.7, 56.3, 31.4, 28.5[3]3512, 3391, 3047, 2975, 2882, 1707, 1578, 1556, 1477, 1452, 1391, 1302, 1280, 1248, 1130, 1044, 986, 900, 857, 761, 725, 621[3][M+H]⁺ calcd for C₁₃H₁₉N₂O₂S: 267.1177, found: 267.1167[3]
Tert-butyl 3-((1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate -155.9, 137.5, 129.6, 127.2, 126.8, 123.0, 122.1, 112.6, 110.8, 80.9, 52.3, 49.9, 28.4[3]3318, 2975, 2928, 1680, 1414, 1328, 1136, 900, 741, 702, 630[3][M+Na]⁺ calcd for C₁₆H₂₀N₂O₄SNa: 359.1041, found: 359.1046[3]
Tert-butyl 3-formylazetidine-1-carboxylate 9.85 (d), 4.07-4.14 (m), 3.32-3.40 (m), 1.44 (s)[4]---
1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine 3.78 (s, 4H), 3.13 (s, 6H), 1.38 (s, 9H) (DMSO)[5]---

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis of this compound and its derivatives.

This protocol describes the synthesis from 1-benzylazetidin-3-ol.[6]

  • Materials: 1-benzylazetidin-3-ol, 5% Palladium on carbon (Pd/C), Tetrahydrofuran (THF), n-heptane.

  • Procedure:

    • To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).

    • Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

    • Upon completion, filter the reaction mixture through a suction filter.

    • Remove the solvent from the filtrate under vacuum to yield the crude product.

    • Dissolve the crude product in n-heptane (105 mL) and stir at 0-5 °C for 2 hours under a nitrogen atmosphere.

    • Filter the mixture, and dry the filter cake to afford pure tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid (33.8 g, 91% yield).[6]

This procedure outlines the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.

  • Materials: Tert-butyl 3-hydroxyazetidine-1-carboxylate, Dichloromethane (CH₂Cl₂), Potassium bromide (KBr) solution (9.1%), TEMPO, Potassium bicarbonate (KHCO₃), Sodium hypochlorite (NaClO) solution (12%).

  • Procedure:

    • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL), add 9.1% aqueous KBr solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at -15 to 5 °C.

    • Slowly add a mixture of KHCO₃ (104 g) and 12% aqueous NaClO solution (86 g) in water (389 mL).

    • Stir the reaction mixture for 30 minutes.

    • Work-up the reaction to isolate the product.

This protocol describes a Wittig-type reaction from tert-butyl 3-oxoazetidine-1-carboxylate.[6]

  • Materials: Diethyl (cyanomethyl)phosphonate, Tetrahydrofuran (THF), Potassium tert-butoxide solution in THF (1 mol/L), Tert-butyl 3-oxoazetidine-1-carboxylate.

  • Procedure:

    • To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in THF (300 mL), slowly add a 1 mol/L solution of potassium tert-butoxide in THF (128.5 mL) under a hydrogen atmosphere at -5 °C.

    • Stir the mixture at -5 °C for 3 hours.

    • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in THF (67 mL) and continue stirring at -5 °C for another 2 hours.

    • Warm the reaction mixture to room temperature and continue to react for 16 hours.[6]

    • Perform an appropriate work-up and purification to obtain the final product.

Synthetic Workflows and Logical Relationships

The synthesis of key this compound derivatives often involves a series of sequential reactions. The following diagrams, generated using the DOT language, illustrate these synthetic pathways.

Synthesis_of_3_Oxo_Azetidine 1-Benzylazetidin-3-ol 1-Benzylazetidin-3-ol tert-Butyl 3-hydroxyazetidine-1-carboxylate tert-Butyl 3-hydroxyazetidine-1-carboxylate 1-Benzylazetidin-3-ol->tert-Butyl 3-hydroxyazetidine-1-carboxylate 1. (Boc)2O 2. H2, Pd/C tert-Butyl 3-oxoazetidine-1-carboxylate tert-Butyl 3-oxoazetidine-1-carboxylate tert-Butyl 3-hydroxyazetidine-1-carboxylate->tert-Butyl 3-oxoazetidine-1-carboxylate Oxidation (e.g., TEMPO)

Caption: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate.

Synthesis_of_3_Substituted_Azetidines tert-Butyl 3-oxoazetidine-1-carboxylate tert-Butyl 3-oxoazetidine-1-carboxylate tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate tert-Butyl 3-oxoazetidine-1-carboxylate->tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate Wittig-Horner Reagent tert-Butyl 3-aminoazetidine-1-carboxylate tert-Butyl 3-aminoazetidine-1-carboxylate tert-Butyl 3-oxoazetidine-1-carboxylate->tert-Butyl 3-aminoazetidine-1-carboxylate Reductive Amination tert-Butyl 3-hydroxyazetidine-1-carboxylate tert-Butyl 3-hydroxyazetidine-1-carboxylate tert-Butyl 3-azidoazetidine-1-carboxylate tert-Butyl 3-azidoazetidine-1-carboxylate tert-Butyl 3-hydroxyazetidine-1-carboxylate->tert-Butyl 3-azidoazetidine-1-carboxylate Mesylation then Azide Displacement

References

The Versatile Scaffold: A Technical Guide to Tert-butyl Azetidine-1-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

tert-Butyl azetidine-1-carboxylate, commonly referred to as N-Boc-azetidine, has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its strained four-membered ring system, combined with the robust tert-butyloxycarbonyl (Boc) protecting group, offers a unique platform for the introduction of the azetidine motif into complex molecules. This guide provides an in-depth technical overview of its synthesis, reactivity, and application in the development of novel therapeutics, supported by quantitative data, detailed experimental protocols, and process visualizations.

Physicochemical Properties and Spectroscopic Data

N-Boc-azetidine is a colorless liquid at room temperature. Its structural and electronic properties have been well-characterized by various spectroscopic techniques.

Property Value
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
Appearance Colorless liquid
Boiling Point 75-77 °C (0.5 mmHg)
Density 0.988 g/mL at 25 °C

Table 1: Physicochemical Properties of this compound.

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives.

Spectroscopic Data Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z
¹H NMR (CDCl₃, 400 MHz) δ 3.95 (t, J = 7.6 Hz, 4H), 2.18 (p, J = 7.6 Hz, 2H), 1.45 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ 156.9, 79.1, 52.4 (2C), 28.6 (3C), 18.9
IR (neat) 2974, 2870, 1695 (C=O), 1412, 1150 cm⁻¹
Mass Spec. (ESI) m/z 172.1 [M+H]⁺

Table 2: Spectroscopic Data for this compound.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the protection of azetidine hydrochloride.

G Azetidine_HCl Azetidine Hydrochloride Reaction Boc Protection Azetidine_HCl->Reaction Boc_Anhydride Di-tert-butyl dicarbonate (Boc₂O) Boc_Anhydride->Reaction Base Base (e.g., NaOH, Et₃N) Base->Reaction Solvent Solvent (e.g., CH₂Cl₂, H₂O) Solvent->Reaction Product This compound Workup Aqueous Workup & Purification Workup->Product Reaction->Workup

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of azetidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic mixture with water, a base (e.g., triethylamine or sodium hydroxide, 2.2 eq) is added at 0 °C.

  • Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in the same solvent is added dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

Key Reactions and Synthetic Applications

The synthetic utility of this compound lies in its ability to undergo a variety of transformations, enabling the construction of diverse molecular architectures.

α-Lithiation and Electrophilic Trapping

One of the most powerful methods for the functionalization of the azetidine ring is through α-lithiation followed by quenching with an electrophile. The regioselectivity of this reaction can be controlled by the choice of the N-protecting group.[1][2] While the N-Boc group itself is not ideal for directing lithiation, replacing it with an N-thiopivaloyl or N-tert-butoxythiocarbonyl (N-Botc) group allows for regioselective deprotonation.[1][3]

G cluster_0 Regioselective Lithiation Strategy N_Boc_Azetidine N-Boc-Azetidine Protecting_Group_Swap Swap to N-Activating Group (e.g., N-Botc) N_Boc_Azetidine->Protecting_Group_Swap N_Activated_Azetidine N-Activated Azetidine Protecting_Group_Swap->N_Activated_Azetidine Lithiation Lithiation (s-BuLi, chiral ligand) N_Activated_Azetidine->Lithiation Lithiated_Intermediate α-Lithiated Intermediate Lithiation->Lithiated_Intermediate Electrophile_Quench Electrophilic Quench (E⁺) Lithiated_Intermediate->Electrophile_Quench Functionalized_Azetidine α-Functionalized Azetidine Electrophile_Quench->Functionalized_Azetidine

Figure 2: Workflow for α-functionalization via lithiation.

Table 3: Examples of Asymmetric α-Substitution of N-Botc-azetidine. [3]

Electrophile Product Yield (%) Enantiomeric Ratio (er)
MeIN-Botc-2-methylazetidine4591:9
PhCHON-Botc-2-(hydroxy(phenyl)methyl)azetidine7592:8
AcetoneN-Botc-2-(2-hydroxypropan-2-yl)azetidine6890:10
Ring-Opening Reactions

The inherent ring strain of the azetidine core makes it susceptible to nucleophilic ring-opening reactions, providing access to functionalized acyclic amines.[4] These reactions are often catalyzed by Lewis acids.[4]

Deprotection

The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free azetidine, which can then be used in subsequent transformations such as amide couplings or nucleophilic substitutions.[5][6]

Experimental Protocol: Boc Deprotection
  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in dichloromethane (10 volumes) at 0 °C, trifluoroacetic acid (5.0 eq) is added.[5][6]

  • Reaction: The resulting mixture is stirred at room temperature for 2 hours. The reaction progress is monitored by TLC or LC-MS.[5][6]

  • Workup: After completion, the reaction mixture is concentrated under reduced pressure. The residue is triturated with diethyl ether and dried under vacuum to afford the azetidine trifluoroacetate salt.[5][6]

Use in the Synthesis of Bioactive Molecules

This compound and its derivatives are extensively used in drug discovery. For instance, it has been a key building block in the synthesis of interleukin-2-inducible T-cell kinase (ITK) inhibitors.[5][6]

G Azetidine_Acid 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid Coupling Amide Coupling (HATU, DIPEA) Azetidine_Acid->Coupling Amine Amine (e.g., Aniline) Amine->Coupling Boc_Amide Boc-protected Azetidine Amide Coupling->Boc_Amide Deprotection Boc Deprotection (TFA) Boc_Amide->Deprotection Free_Amine Azetidine Amide Deprotection->Free_Amine Nucleophilic_Sub Nucleophilic Substitution Free_Amine->Nucleophilic_Sub Intermediate Intermediate Nucleophilic_Sub->Intermediate Suzuki_Coupling Suzuki-Miyaura Coupling Intermediate->Suzuki_Coupling ITK_Inhibitor ITK Inhibitor Suzuki_Coupling->ITK_Inhibitor

Figure 3: Synthetic route to ITK inhibitors using an azetidine scaffold. [5]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its unique structural features allow for a wide range of chemical transformations, providing access to a diverse array of functionalized azetidines and their derivatives. The methodologies outlined in this guide highlight its significance in the construction of complex molecular architectures, particularly in the realm of drug discovery and development. The continued exploration of the reactivity of this scaffold is expected to lead to the discovery of novel synthetic methods and the development of new therapeutic agents.

References

"Tert-butyl Azetidine-1-carboxylate" mechanism of action in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of Tert-butyl Azetidine-1-carboxylate Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The four-membered nitrogen-containing heterocycle, azetidine, has emerged as a valuable scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional structure provide a unique conformational rigidity that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. While this compound itself is not a pharmacologically active agent, it serves as a critical chiral building block for the synthesis of a new generation of kinase inhibitors. This technical guide delves into the mechanism of action of drugs and clinical candidates that incorporate the azetidine moiety derived from this compound, with a focus on inhibitors of the Janus kinase (JAK)-STAT and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.

I. The JAK-STAT Signaling Pathway and its Inhibition by Azetidine-Containing Drugs

The JAK-STAT signaling cascade is a principal pathway for a wide array of cytokines, interferons, and growth factors, playing a critical role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.

Mechanism of Action: Baricitinib

Baricitinib, a potent and selective inhibitor of JAK1 and JAK2, is a prime example of a successful drug synthesized using a derivative of this compound (specifically, tert-butyl 3-oxoazetidine-1-carboxylate).[1] By targeting JAK1 and JAK2, Baricitinib effectively modulates the signaling of pro-inflammatory cytokines.[2][3]

The mechanism of action of Baricitinib involves the following key steps:

  • Binding to JAK Kinases: Baricitinib competitively and reversibly binds to the ATP-binding site of JAK1 and JAK2.

  • Inhibition of Phosphorylation: This binding prevents the phosphorylation and activation of the JAKs themselves and their downstream substrates, the STAT proteins.

  • Suppression of Gene Transcription: The lack of STAT phosphorylation inhibits their dimerization and translocation to the nucleus, thereby preventing the transcription of target genes involved in the inflammatory response.

The inhibitory potency of Baricitinib against the JAK family of kinases is summarized in the table below.

Kinase TargetIC50 (nM)
JAK15.9[4]
JAK25.7[4]
TYK253[4]
JAK3>400[5]

Table 1: In vitro inhibitory activity of Baricitinib against JAK kinases.

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds Baricitinib Baricitinib Baricitinib->JAK Inhibits Gene Gene Transcription DNA->Gene Initiates

Figure 1: The JAK-STAT signaling pathway and the point of inhibition by Baricitinib.
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

1. Materials:

  • Purified recombinant JAK1, JAK2, TYK2, and JAK3 enzymes.

  • A suitable kinase substrate (e.g., a synthetic peptide).

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled.

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Test compound (e.g., Baricitinib) serially diluted in DMSO.

  • 96- or 384-well assay plates.

  • Scintillation counter or luminescence/fluorescence plate reader.

2. Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and assay buffer in the wells of the assay plate.

  • Add the serially diluted test compound or vehicle control (DMSO) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stop solution like EDTA).

  • Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For non-radiometric assays, this may involve measuring the amount of ADP produced or using a phospho-specific antibody in an ELISA format.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

II. STAT3 Signaling Pathway and its Inhibition by Azetidine-Based Compounds

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently over-activated in a wide range of human cancers. Constitutive STAT3 signaling promotes tumor cell proliferation, survival, invasion, and angiogenesis, making it an attractive target for cancer therapy. A new class of potent and selective STAT3 inhibitors has been developed utilizing the azetidine scaffold.

Mechanism of Action: Azetidine-Based STAT3 Inhibitors

Unlike many kinase inhibitors that target the ATP-binding site, several novel azetidine-based STAT3 inhibitors exhibit a distinct mechanism of action. These compounds have been shown to directly and often irreversibly bind to the DNA-binding domain (DBD) of STAT3.[6][7]

Key aspects of their mechanism include:

  • Covalent Binding: Certain azetidine derivatives form a covalent bond with specific cysteine residues within the STAT3 DBD, such as Cys426 and Cys468.[6]

  • Inhibition of DNA Binding: This covalent modification prevents the STAT3 dimer from binding to its consensus DNA sequences in the promoters of target genes.

  • Selectivity: These inhibitors often display high selectivity for STAT3 over other STAT family members, such as STAT1 and STAT5.[8][9][10]

The inhibitory potency and binding affinity of representative azetidine-based STAT3 inhibitors are presented below.

CompoundSTAT3 DNA-Binding IC50 (µM)STAT3 Binding Affinity (KD, nM)Selectivity over STAT1/STAT5
7g -880[8][9]-
9k -960[8][9]-
5a 0.55[8][9]->18 µM[8][9]
5o 0.38[8][9]->18 µM[8][9]
8i 0.34[8][9]->18 µM[8][9]
H172 (9f) 0.38 - 0.98[10][11]->15.8 µM[10]
H182 0.38 - 0.98[10][11]->15.8 µM[10]

Table 2: In vitro potency and binding affinity of representative azetidine-based STAT3 inhibitors.

Signaling Pathway Diagram

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JAK JAK STAT3 STAT3 JAK->STAT3 Phosphorylates (p) pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates to Nucleus and Binds Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_dimer Inhibits DNA Binding Gene Oncogenic Gene Transcription DNA->Gene Initiates

Figure 2: The STAT3 signaling pathway and the point of inhibition by azetidine-based compounds.
Experimental Protocols

1. Materials:

  • Nuclear extracts from cells with activated STAT3.

  • Azetidine-based test compounds.

  • Double-stranded DNA probe containing the STAT3 consensus binding site (e.g., high-affinity sis-inducible element, hSIE), labeled with ³²P or a non-radioactive tag.

  • Poly(dI-dC) as a non-specific competitor DNA.

  • Binding buffer (e.g., HEPES, KCl, EDTA, DTT, glycerol).

  • Non-denaturing polyacrylamide gel.

  • Loading dye.

2. Procedure:

  • Prepare nuclear extracts from cells treated with or without a STAT3-activating stimulus.

  • In a binding reaction tube, combine the nuclear extract, poly(dI-dC), and the test compound at various concentrations.

  • Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to STAT3.

  • Add the labeled DNA probe to the reaction mixture and incubate for another 20-30 minutes.

  • Add loading dye to the reactions and load the samples onto a pre-run non-denaturing polyacrylamide gel.

  • Perform electrophoresis to separate the protein-DNA complexes from the free probe.

  • Dry the gel and visualize the bands by autoradiography (for ³²P-labeled probes) or by chemiluminescence/fluorescence imaging (for non-radioactively labeled probes).

  • Quantify the intensity of the shifted band corresponding to the STAT3-DNA complex to determine the extent of inhibition.

1. Materials:

  • Cell lines of interest.

  • Azetidine-based test compounds.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Chemiluminescent substrate.

2. Procedure:

  • Culture and treat cells with the test compound for the desired time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the total STAT3 antibody to normalize for protein loading. A loading control like β-actin or GAPDH should also be used.

  • Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

III. Experimental and Drug Discovery Workflow

The discovery of novel kinase inhibitors based on the azetidine scaffold typically follows a structured workflow, from initial synthesis to in vivo evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_evaluation In Vivo Evaluation Start Tert-butyl azetidine-1-carboxylate Synth Chemical Synthesis of Azetidine Derivatives Start->Synth Purify Purification & Characterization (NMR, MS) Synth->Purify Biochem Biochemical Assays (Kinase Inhibition, Binding Affinity) Purify->Biochem Cellular Cell-Based Assays (Phosphorylation, DNA Binding) Biochem->Cellular Viability Cell Viability & Apoptosis Assays Cellular->Viability PK Pharmacokinetics & ADME Studies Viability->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Figure 3: General workflow for the discovery and development of azetidine-based kinase inhibitors.

Conclusion

This compound is a cornerstone building block in the synthesis of innovative kinase inhibitors. The drugs and clinical candidates derived from this scaffold, such as the JAK1/2 inhibitor Baricitinib and a new generation of STAT3 inhibitors, demonstrate potent and often highly selective mechanisms of action. The unique structural properties of the azetidine ring contribute significantly to the favorable pharmacological profiles of these compounds. The detailed experimental protocols and workflows provided in this guide serve as a comprehensive resource for researchers dedicated to the discovery and development of the next generation of kinase-targeted therapies.

References

An In-depth Technical Guide to Tert-butyl Azetidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The term "tert-butyl azetidine-1-carboxylate" refers to a family of valuable synthetic building blocks characterized by a four-membered azetidine ring protected with a tert-butyloxycarbonyl (Boc) group. The versatility of these compounds stems from the functionalization at the 3-position of the azetidine ring, which allows for their incorporation into a wide array of complex molecules, most notably in the development of novel therapeutics. This guide provides a detailed overview of four key derivatives, outlining their chemical properties, synthesis, and significant applications.

Core Quantitative Data

The following table summarizes the key physicochemical properties of four commonly utilized this compound derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
tert-Butyl 3-oxoazetidine-1-carboxylate398489-26-4C₈H₁₃NO₃171.19
tert-Butyl 3-aminoazetidine-1-carboxylate193269-78-2C₈H₁₆N₂O₂172.22
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate142253-56-3C₉H₁₇NO₃187.24[1]
1-Boc-azetidine-3-carboxylic acid142253-55-2C₉H₁₅NO₄201.22

tert-Butyl 3-oxoazetidine-1-carboxylate

This derivative, also known as 1-Boc-3-azetidinone, is a crucial intermediate in the synthesis of various pharmaceuticals.[2] Its ketone functionality serves as a handle for a variety of chemical transformations.

Application Highlight: Synthesis of Baricitinib

A prominent application of tert-butyl 3-oxoazetidine-1-carboxylate is in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis.[3][4][5] The azetidine ketone is a key precursor to the azetidine-acetonitrile moiety of the drug.[3][4]

Experimental Protocols

Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate via TEMPO-mediated Oxidation [3]

This protocol describes the oxidation of the corresponding alcohol to the ketone.

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (200 mL), add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at a temperature between -15°C and 5°C.

  • Slowly add a mixture of KHCO₃ (104 g) and a 12% aqueous solution of NaClO (86 g) in water (389 mL) to the reaction mixture and stir for 30 minutes.

  • Upon reaction completion, quench the reaction with a 15% aqueous solution of sodium thiosulfate (100 mL).

  • Extract the mixture with ethyl acetate, wash the organic layer with water, and remove the solvent under vacuum to yield the product.

Use in Horner-Wadsworth-Emmons Reaction for Baricitinib Intermediate [3]

This protocol outlines the conversion of the ketone to a cyanomethylene derivative.

  • To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in THF (300 mL) under a hydrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL) and stir at -5°C for 3 hours.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in THF (67 mL) and continue stirring at -5°C for another 2 hours.

  • Warm the reaction mixture to room temperature and continue to react for 16 hours to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Synthetic Workflow

G cluster_0 Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate cluster_1 Synthesis of Baricitinib Intermediate tert-Butyl_3-hydroxyazetidine-1-carboxylate tert-Butyl 3-hydroxyazetidine-1-carboxylate Reagents_Oxidation TEMPO, KBr, NaClO, KHCO3 in CH2Cl2/H2O tert-Butyl_3-hydroxyazetidine-1-carboxylate->Reagents_Oxidation tert-Butyl_3-oxoazetidine-1-carboxylate tert-Butyl 3-oxoazetidine-1-carboxylate Reagents_Oxidation->tert-Butyl_3-oxoazetidine-1-carboxylate Ketone tert-Butyl 3-oxoazetidine-1-carboxylate Reagents_HWE Diethyl (cyanomethyl)phosphonate, KOtBu in THF Ketone->Reagents_HWE Intermediate tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate Reagents_HWE->Intermediate G Azide tert-Butyl 3-azidoazetidine-1-carboxylate Reagents H2, 10% Pd/C in Ethyl Acetate Azide->Reagents Amine tert-Butyl 3-aminoazetidine-1-carboxylate Reagents->Amine G Alcohol tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate Reagents 1. (COCl)2, DMSO, CH2Cl2, -78°C 2. Et3N Alcohol->Reagents Aldehyde tert-Butyl 3-formylazetidine-1-carboxylate Reagents->Aldehyde G cluster_0 Peptide Coupling Azetidine_AA 1-Boc-azetidine-3-carboxylic acid Reagents DIC, HOBt in DMF Azetidine_AA->Reagents Peptide_Resin Resin-Bound Peptide with N-terminal Amine Peptide_Resin->Reagents Coupled_Peptide Extended Peptide Chain with Azetidine Moiety Reagents->Coupled_Peptide G Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression 6. Transcription Baricitinib Baricitinib (JAK Inhibitor) Baricitinib->JAK Inhibition

References

Stability and Storage of Tert-butyl Azetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for tert-butyl azetidine-1-carboxylate. Understanding the chemical stability of this versatile building block is critical for ensuring its integrity and performance in sensitive synthetic applications, particularly in the realm of drug discovery and development. This document outlines the known stability profile, potential degradation pathways, recommended storage and handling procedures, and analytical methodologies for assessing its purity and degradation.

Core Concepts: Stability Profile

This compound is a cyclic amine protected with a tert-butoxycarbonyl (Boc) group. The stability of this compound is largely dictated by the lability of the N-Boc protecting group. Generally, N-Boc protected amines are stable under basic and nucleophilic conditions but are susceptible to degradation under acidic and high-temperature conditions.

General Storage Recommendations

Several chemical suppliers provide general storage guidelines for this compound. These recommendations are summarized in the table below. Adherence to these conditions is crucial for maximizing the shelf-life of the compound.

ParameterRecommended ConditionRationale
Temperature Room temperature to -20°CMinimizes thermal degradation. Colder temperatures are generally preferred for long-term storage.
Atmosphere Sealed under an inert atmosphere (e.g., Argon, Nitrogen)Prevents potential oxidation and reaction with atmospheric moisture.
Light Keep in a dark placeProtects against light-induced degradation.
Moisture Store in a dry, well-sealed containerHydrolysis of the carbamate can occur in the presence of moisture, especially under acidic or basic conditions.

Potential Degradation Pathways

The primary route of degradation for this compound involves the cleavage of the N-Boc group. This can occur through two main pathways: acid-catalyzed hydrolysis and thermolytic decomposition.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids, the Boc group is readily cleaved to yield the free azetidine, isobutylene, and carbon dioxide. This reaction is typically rapid and is the standard method for deprotection in organic synthesis. Even trace amounts of acidic impurities can catalyze this degradation over time.

  • Thermolytic Decomposition: At elevated temperatures, typically in the range of 150-250°C, the N-Boc group can undergo thermal elimination. This process also results in the formation of the free amine, isobutylene, and carbon dioxide. While significant decomposition requires high temperatures, prolonged storage at elevated room temperatures may lead to gradual degradation.

The following diagram illustrates the key factors influencing the stability of this compound.

Factors Affecting Stability of this compound cluster_conditions Storage & Handling Conditions A This compound (Stable) B Degradation Products (Azetidine, Isobutylene, CO2) A->B Degradation C Acidic Conditions C->B D High Temperature D->B E Light Exposure E->B Potential F Moisture/Humidity F->B Accelerates hydrolysis G Inert Atmosphere G->A Maintains Stability H Low Temperature H->A Maintains Stability I Dark Environment I->A Maintains Stability J Dry Conditions J->A Maintains Stability

Caption: Factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

General Protocol for Forced Degradation Study
  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the sample solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound at 105°C.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and fluorescent light.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the intact drug from its degradation products.

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The gradient is optimized to achieve good resolution between the parent compound and all degradation peaks.

  • Detector: A UV detector is commonly used. The detection wavelength should be chosen to provide a good response for both the parent compound and its impurities. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

  • Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

The following diagram outlines a general workflow for conducting a stability study.

Workflow for Stability Assessment A Forced Degradation Study B Develop Stability-Indicating Analytical Method (e.g., HPLC) A->B C Method Validation B->C D Long-Term & Accelerated Stability Studies C->D E Data Analysis & Shelf-Life Determination D->E

Caption: A general workflow for assessing the stability of a chemical compound.

Analytical Techniques for Quality Control

Routine quality control of this compound should include methods to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the compound. The characteristic signal of the nine equivalent protons of the tert-butyl group in the ¹H NMR spectrum is a key indicator of the intact N-Boc group.

  • High-Performance Liquid Chromatography (HPLC): As described above, HPLC is the primary technique for assessing the purity of the compound and detecting any degradation products.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound and to identify the mass of any impurities or degradation products.

Summary and Recommendations

This compound is a stable compound when stored under appropriate conditions. The primary stability concern is the integrity of the N-Boc protecting group, which is sensitive to both acidic conditions and high temperatures. For optimal stability, the compound should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere. For critical applications, it is advisable to perform regular quality control checks using techniques such as HPLC and NMR to ensure the purity and integrity of the material. The implementation of a robust stability testing program, including forced degradation studies, is essential for establishing a reliable shelf-life and ensuring the quality of this important synthetic building block.

An In-depth Technical Guide to Tert-butyl Azetidine-1-carboxylate and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl azetidine-1-carboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules. Its inherent structural rigidity and the synthetic tractability offered by the tert-butoxycarbonyl (Boc) protecting group make it an ideal starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound and its key derivatives, with a particular focus on their role in the development of Janus kinase (JAK) inhibitors and other targeted therapies.

Synthesis of Key Intermediates and Derivatives

The synthetic utility of the this compound core lies in the ease of functionalization at the 3-position of the azetidine ring. This allows for the introduction of diverse pharmacophoric elements, leading to compounds with a range of biological activities.

Synthesis of Tert-butyl 3-Oxoazetidine-1-carboxylate

A pivotal intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, is commonly prepared via the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.

Experimental Protocol: Swern Oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate

This procedure outlines a common method for the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate.

  • Reaction Setup: A solution of oxalyl chloride (1.5 to 2.0 equivalents) in anhydrous dichloromethane (CH₂Cl₂) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Activator Addition: Dimethyl sulfoxide (DMSO, 2.0 to 3.0 equivalents) is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The mixture is stirred for 15-30 minutes.

  • Alcohol Addition: A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in CH₂Cl₂ is added slowly to the reaction mixture.

  • Base Addition: After stirring for 30-60 minutes, a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 to 5.0 equivalents) is added.

  • Warming and Quenching: The reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired ketone.

A green and cost-effective alternative synthesis has been developed for the large-scale production of this intermediate, which is crucial for the synthesis of drugs like Baricitinib.[1] This method utilizes commercially available and low-cost starting materials and employs a green oxidation reaction in a microchannel reactor.[1]

Synthesis of Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This derivative is a key precursor for the synthesis of JAK inhibitors, including Baricitinib. It is typically synthesized via a Horner-Wadsworth-Emmons reaction from tert-butyl 3-oxoazetidine-1-carboxylate.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • Phosphonate Anion Formation: To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -5 °C to 0 °C, a strong base like potassium tert-butoxide (1.1 equivalents) is added portion-wise under an inert atmosphere. The mixture is stirred for 1-3 hours.

  • Ketone Addition: A solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in THF is then added dropwise to the reaction mixture at the same low temperature.

  • Reaction Progression: The reaction is stirred for an additional 2 hours at low temperature and then allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

This synthetic approach is integral to the production of Baricitinib, a potent and selective inhibitor of JAK1 and JAK2.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of selected this compound derivatives.

DerivativeStarting MaterialReagents and ConditionsYield (%)Reference
tert-Butyl 3-hydroxyazetidine-1-carboxylate1-Benzylazetidin-3-ol5% Pd/C, H₂, THF, room temp., 20 h91[2]
tert-Butyl 3-oxoazetidine-1-carboxylatetert-Butyl 3-hydroxyazetidine-1-carboxylateTEMPO, KBr, NaHCO₃, NaClO, CH₂Cl₂/H₂O, -15 to 5 °C, 0.5 hNot specified[2]
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylatetert-Butyl 3-oxoazetidine-1-carboxylateDiethyl (cyanomethyl)phosphonate, Potassium tert-butoxide, THF, -5 °C to room temp., 16 hNot specified[2]
DerivativeSpectroscopic DataReference
tert-Butyl 3-hydroxyazetidine-1-carboxylate¹H NMR (400 MHz, CDCl₃) δ ppm: 1.40 (s, 9H), 3.76–3.78 (m, 2H), 4.08–4.10 (m, 2H), 4.51–4.55 (m, 1H)[2]
CompoundTargetIC₅₀ (nM)Reference
BaricitinibJAK15.9[3]
BaricitinibJAK25.7[3]
BaricitinibTYK253[3]
BaricitinibJAK3>400[3]

Applications in Drug Discovery

The this compound core is a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities.

JAK Inhibitors for Inflammatory Diseases

Azetidine-containing compounds, most notably Baricitinib, have emerged as potent inhibitors of the Janus kinase (JAK) family of enzymes.[1] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in inflammation and immunity.[2][4] By inhibiting JAK1 and JAK2, Baricitinib effectively dampens the inflammatory cascade, making it an effective treatment for autoimmune diseases such as rheumatoid arthritis.[2][3]

Signaling Pathway of Azetidine-Based JAK Inhibitors

The mechanism of action of Baricitinib and related azetidine-based JAK inhibitors involves the direct inhibition of JAK enzymes within the cell.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Baricitinib Baricitinib (Azetidine Derivative) Baricitinib->JAK Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription

Caption: JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

As depicted in the diagram, cytokine binding to its receptor activates associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and bind to DNA, leading to the transcription of pro-inflammatory genes. Baricitinib exerts its therapeutic effect by binding to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and subsequent activation of STATs, thereby interrupting this signaling cascade.[2][4]

Other Therapeutic Areas

Derivatives of this compound have also shown promise in other therapeutic areas. For instance, certain derivatives have been investigated as sphingosine-1-phosphate (S1P) receptor agonists, which have potential applications in the treatment of multiple sclerosis.[5] Additionally, some azetidine-based compounds have been explored as GABA uptake inhibitors, suggesting their potential use in neurological disorders.

Conclusion

The this compound core remains a highly valuable and versatile scaffold in the field of drug discovery. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives continue to drive the development of new and innovative therapeutics. The success of Baricitinib as a JAK inhibitor highlights the potential of this chemical framework to yield potent and selective drugs for a variety of diseases. Further exploration of the chemical space around this privileged structure is likely to lead to the discovery of new medicines with significant clinical impact.

References

The Azetidine Scaffold: A Historical and Technical Guide to its Discovery and Evolution in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints, inherent ring strain, and ability to introduce three-dimensional diversity have made it an attractive component in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of azetidine-containing compounds, from the initial synthesis of the parent ring to the development of blockbuster drugs. We will delve into the key synthetic milestones, the discovery of their diverse biological activities, and the mechanisms of action of prominent azetidine-based pharmaceuticals.

The Dawn of Azetidine Chemistry: Discovery and Early Synthesis

The history of the azetidine ring dates back to the late 19th century. The first synthesis of azetidine, then referred to as "trimethylenimine," was reported by the German chemists S. Gabriel and J. Weiner in 1888 .[1] Their pioneering work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for all subsequent explorations of this fascinating heterocyclic system.

The Gabriel-Weiner Synthesis (1888)

The inaugural synthesis of azetidine involved the cyclization of γ-bromopropylamine. While the original publication is not readily accessible, the fundamental transformation is understood to have proceeded via an intramolecular nucleophilic substitution, where the amine functionality displaces the bromide to form the strained four-membered ring.

Experimental Protocol: Conceptual Reconstruction of the Gabriel-Weiner Synthesis

  • Starting Material: γ-Bromopropylamine hydrobromide.

  • Key Reagent: A strong base, such as potassium hydroxide.

  • Reaction Conditions: The reaction was likely carried out in a suitable solvent under heating to facilitate the intramolecular cyclization.

  • Work-up: The reaction mixture would have been subjected to distillation to isolate the volatile azetidine product.

Due to the inherent ring strain of the azetidine nucleus, early synthetic methods were often plagued by low yields.[2]

Early Synthetic Developments

Following the initial discovery, chemists explored various routes to construct the azetidine ring. These early methods primarily relied on intramolecular cyclization reactions. A notable approach involved the reductive cyclization of γ-haloalkyl-imines. For instance, De Kimpe and co-workers in 1994 reported the synthesis of N-substituted azetidines by treating γ-haloalkyl-imines with sodium borohydride in refluxing methanol.[2] This method provided a more versatile entry into substituted azetidines.

Another significant early synthetic strategy was the Paternò–Büchi reaction , a photochemical [2+2] cycloaddition between an imine and an alkene.[3] This reaction, while conceptually elegant, faced challenges due to competing side reactions and was initially limited in its scope.

The Emergence of Biological Activity: From Natural Products to Synthetic Analogs

For several decades after its discovery, the azetidine ring remained a chemical curiosity. However, the discovery of naturally occurring azetidine-containing compounds sparked interest in their potential biological significance.

L-Azetidine-2-carboxylic Acid: Nature's Proline Mimic

The first naturally occurring azetidine derivative to be identified was L-azetidine-2-carboxylic acid , isolated from the lily of the valley (Convallaria majalis) in 1955. This non-proteinogenic amino acid acts as a toxic mimic of proline, interfering with protein synthesis and structure. Its discovery highlighted the potential for azetidine-containing molecules to interact with biological systems.

Early Investigations into Synthetic Azetidines' Biological Potential

The mid-20th century saw the first explorations into the pharmacological properties of synthetic azetidine derivatives. Early studies focused on their potential as antimicrobial and central nervous system (CNS) active agents.

Table 1: Early Biological Activities of Synthetic Azetidine Derivatives

Compound ClassBiological ActivityQuantitative Data (Example)Reference
N-substituted-3-chloro-4-dithiocarbamato azetidin-2-onesAntibacterialSignificant activity against P. diminuta, B. subtilis, E. coli, S. aureus, R. rhodochrous[4]
Substituted phenyl azetidine-2-one sulphonyl derivativesAntimicrobial, AntiviralPotent activity reported[5]
(Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivativesAnticonvulsantSignificant anti-seizure activity in MES and PTZ models in mice[6]
1-Aryl-3-(substituted)-4-phenyl-2-azetidinonesCNS Depressant, AnticonvulsantVaried activity based on substitution[7]

Experimental Protocol: Representative Synthesis of a Biologically Active Azetidin-2-one

The synthesis of many early bioactive azetidinones involved the cyclocondensation of a Schiff base with chloroacetyl chloride.[7][8]

  • Step 1: Schiff Base Formation: An appropriate aromatic amine is condensed with an aromatic aldehyde in a suitable solvent (e.g., ethanol) to form the corresponding Schiff base (imine).

  • Step 2: Cyclocondensation: The purified Schiff base is dissolved in a solvent such as dioxane, and triethylamine is added as a base. Chloroacetyl chloride is then added dropwise at a low temperature (0-5 °C).

  • Step 3: Reaction and Work-up: The reaction mixture is stirred, often with heating, to promote the [2+2] cycloaddition. After completion, the product is isolated by filtration and purified by recrystallization.

Modern Azetidine-Containing Drugs and Their Mechanisms of Action

The foundational work on azetidine synthesis and biological evaluation paved the way for the development of several important modern drugs. The azetidine moiety in these molecules often plays a crucial role in defining their pharmacological profile.

Azelnidipine: A Dual-Action Calcium Channel Blocker

Azelnidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[9][10][11] It exhibits a unique mechanism of action by blocking both L-type and T-type calcium channels .[10][12] This dual blockade leads to vasodilation and a reduction in heart rate without causing reflex tachycardia, a common side effect of other calcium channel blockers.[11]

Signaling Pathway of Azelnidipine

Azelnidipine_Mechanism cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_SinoatrialNode Sinoatrial Node Cell Ca_extracellular Ca²⁺ (extracellular) L_type_channel L-type Ca²⁺ Channel Ca_extracellular->L_type_channel Influx Ca_intracellular Ca²⁺ (intracellular) L_type_channel->Ca_intracellular Relaxation Vasodilation Calmodulin Calmodulin Ca_intracellular->Calmodulin MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MyosinLC_P Phosphorylated Myosin Light Chain MLCK_active->MyosinLC_P Phosphorylates Contraction Vasoconstriction MyosinLC_P->Contraction T_type_channel T-type Ca²⁺ Channel Pacemaker_potential Pacemaker Potential T_type_channel->Pacemaker_potential Heart_rate Heart Rate Pacemaker_potential->Heart_rate Regulates Ca_extracellular_SA Ca²⁺ (extracellular) Ca_extracellular_SA->T_type_channel Influx Azelnidipine Azelnidipine Azelnidipine->L_type_channel Blocks Azelnidipine->T_type_channel Blocks

Caption: Azelnidipine blocks both L- and T-type calcium channels.

Cobimetinib: Targeting the MAPK/ERK Signaling Pathway in Cancer

Cobimetinib is a selective inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK (MAPK) signaling pathway .[13][14][15][16][17] This pathway is frequently hyperactivated in various cancers, particularly melanoma with BRAF mutations. By inhibiting MEK, cobimetinib prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling that promotes cell proliferation and survival.

Signaling Pathway of Cobimetinib

Cobimetinib_Mechanism GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Cobimetinib Cobimetinib Cobimetinib->MEK Inhibits

Caption: Cobimetinib inhibits MEK1/2 in the MAPK/ERK pathway.

Ezetimibe: A Cholesterol Absorption Inhibitor

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[18][19][20][21][22] Its primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein , which is crucial for the uptake of dietary and biliary cholesterol by enterocytes. By blocking NPC1L1, ezetimibe reduces the amount of cholesterol delivered to the liver, leading to an upregulation of LDL receptors and a subsequent decrease in plasma LDL cholesterol levels.

Signaling Pathway of Ezetimibe

Ezetimibe_Mechanism cluster_IntestinalLumen Intestinal Lumen cluster_Enterocyte Enterocyte Cholesterol_Micelle Cholesterol Micelle NPC1L1 NPC1L1 Protein Cholesterol_Micelle->NPC1L1 Binds Cholesterol_Uptake Cholesterol Uptake NPC1L1->Cholesterol_Uptake Chylomicrons Chylomicrons Cholesterol_Uptake->Chylomicrons Incorporation To_Liver To Liver via Lymphatics Chylomicrons->To_Liver Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits

Caption: Ezetimibe inhibits cholesterol absorption via the NPC1L1 protein.

Conclusion

The journey of azetidine-containing compounds, from a laboratory curiosity in the late 19th century to a cornerstone of modern drug discovery, is a testament to the power of synthetic chemistry and the relentless pursuit of novel therapeutic agents. The unique structural and electronic properties of the azetidine ring continue to inspire the design and synthesis of new molecules with diverse and potent biological activities. As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the azetidine scaffold is poised to play an even more significant role in the future of medicine. This guide has provided a comprehensive overview of the key historical milestones, synthetic strategies, and pharmacological principles that have shaped the field of azetidine chemistry, offering a valuable resource for researchers dedicated to the discovery and development of the next generation of innovative medicines.

References

A Comprehensive Technical Guide to Tert-butyl Azetidine-1-carboxylate: Structural Features and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural features, reactivity, and synthetic applications of tert-butyl azetidine-1-carboxylate. This key building block is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the strained four-membered azetidine ring.

Core Structural Features and Properties

This compound, also known as 1-Boc-azetidine, is a heterocyclic compound featuring a saturated four-membered nitrogen-containing ring. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the azetidine nitrogen, enhancing its stability and modulating its reactivity.

The key structural feature is the strained azetidine ring, which significantly influences its chemical behavior. This ring strain makes the molecule susceptible to various ring-opening reactions, providing a versatile platform for the synthesis of diverse functionalized molecules.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 147621-21-4[4][5][6]
Molecular Formula C₈H₁₅NO₂[4][5]
Molecular Weight 157.21 g/mol [4][5]
Appearance Liquid[7]
Purity ≥98%[4]
Storage Store at room temperature[4]

Table 2: Spectroscopic Data of this compound Derivatives

Derivative¹H NMR (400 MHz, DMSO-d₆) δ (ppm)Reference
1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine1.38 (s, 9H), 3.13 (s, 6H), 3.78 (s, 4H)[8]
1-tert-butoxycarbonyl-3-azetidinone1.42 (s, 9H), 4.67 (s, 4H)[8]

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by two main aspects: reactions involving the Boc protecting group and reactions involving the strained azetidine ring.

N-Boc Deprotection

The Boc group can be readily removed under acidic conditions to liberate the free azetidine nitrogen. A common reagent for this transformation is trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

Deprotection reactant This compound product Azetidine TFA Salt reactant->product Deprotection reagent TFA, DCM

Caption: General workflow for the deprotection of this compound.

This deprotection is a fundamental step in the utilization of the azetidine scaffold for further functionalization.

Ring-Opening Reactions

The inherent ring strain of the azetidine core makes it susceptible to nucleophilic attack, leading to ring-opening. These reactions are often facilitated by the activation of the nitrogen atom, for instance, through protonation or quaternization. The regioselectivity of the ring-opening is influenced by the substituents on the ring and the nature of the nucleophile.[1] Unsaturated substituents at the 2-position can stabilize intermediates and direct the nucleophilic attack.[1]

RingOpening reactant N-Activated Azetidinium Ion product Ring-Opened Product reactant->product Nucleophilic Attack nucleophile Nucleophile (e.g., R-Li, RMgX)

Caption: Conceptual pathway for the nucleophilic ring-opening of an activated azetidine.

These ring-opening reactions provide access to a variety of acyclic amine derivatives with defined stereochemistry, which are valuable intermediates in organic synthesis.

Synthesis

The synthesis of this compound and its derivatives typically involves the N-protection of a pre-existing azetidine ring or the construction of the Boc-protected ring from acyclic precursors.

A common method for the synthesis of the related 1-Boc-3-azetidinone starts from 3-hydroxyazetidine, which is first protected with a Boc group and then oxidized.

SynthesisWorkflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Oxidation A 3-Hydroxyazetidine C tert-Butyl 3-hydroxyazetidine-1-carboxylate A->C B Di-tert-butyl dicarbonate (Boc)₂O B->C D tert-Butyl 3-hydroxyazetidine-1-carboxylate F tert-Butyl 3-oxoazetidine-1-carboxylate D->F E Oxidizing Agent (e.g., Swern Oxidation) E->F

Caption: A typical synthetic workflow for a substituted this compound.

Experimental Protocols

General Protocol for N-Boc Deprotection with TFA[9][10][11]

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from an N-Boc protected azetidine derivative.

Materials:

  • N-Boc azetidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc azetidine derivative in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution. The amount of TFA can range from an equal volume to the DCM to a 25% solution in DCM.

  • Stir the reaction mixture at room temperature for a period ranging from 1 to 18 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or a mixture of isopropanol and chloroform).

  • Wash the organic solution with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the deprotected azetidine derivative.

  • If necessary, the product can be further purified by chromatography or crystallization.

Synthesis of tert-Butyl 3-formylazetidine-1-carboxylate via Swern Oxidation[12]

Objective: To synthesize tert-butyl 3-formylazetidine-1-carboxylate from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

  • Triethylamine (TEA)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of oxalyl chloride in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) dropwise.

  • Continue stirring the mixture at -78 °C for 15 minutes.

  • Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate in DCM to the reaction mixture.

  • Immediately add triethylamine (TEA) to the mixture.

  • Allow the reaction to gradually warm to room temperature.

  • Dilute the reaction mixture with DCM and wash with water.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain tert-butyl 3-formylazetidine-1-carboxylate.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural features, particularly the strained four-membered ring, and the reactivity of the Boc-protected nitrogen, offer a wide range of possibilities for the construction of complex and biologically active molecules. A thorough understanding of its properties and reactivity is essential for its effective utilization in the design and development of new therapeutic agents.

References

Spectroscopic Data and Experimental Protocols for Tert-butyl Azetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl azetidine-1-carboxylate, a key building block in medicinal chemistry and drug development. The information presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
3.95t-4H-CH₂-N-CH₂-
2.18p-2H-CH₂-
1.45s-9H-C(CH₃)₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Data

No comprehensive ¹³C NMR data for the unsubstituted this compound was found in the search results. Data for derivatives is available.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Interpretation
Data not available in search results
Mass Spectrometry (MS)
m/zInterpretation
Data not available in search results

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1][2] The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), and transferred to an NMR tube.[1] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS). For ¹H NMR of a related compound, tert-butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate, the spectrum was recorded on a 700 MHz instrument.

Infrared (IR) Spectroscopy

Infrared spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as a thin film on a suitable substrate or as a KBr pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. For related azetidine derivatives, IR spectra have been recorded, with characteristic peaks for C=O stretching observed around 1694-1737 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) analyzer is often used.[2] In the analysis of related compounds, gas chromatography-mass spectrometry (GC-MS) has been employed with an MS ionization source of 70 eV.[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion synthesis Synthesis of Tert-butyl Azetidine-1-carboxylate purification Purification synthesis->purification nmr_acq NMR Spectroscopy (¹H, ¹³C) purification->nmr_acq ir_acq IR Spectroscopy purification->ir_acq ms_acq Mass Spectrometry purification->ms_acq nmr_analysis NMR Data Processing & Interpretation nmr_acq->nmr_analysis ir_analysis IR Spectrum Analysis ir_acq->ir_analysis ms_analysis MS Data Interpretation ms_acq->ms_analysis structure Structure Elucidation & Characterization nmr_analysis->structure ir_analysis->structure ms_analysis->structure

General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tert-butyl 3-aminoazetidine-1-carboxylate from its Azido Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-aminoazetidine-1-carboxylate is a valuable building block in medicinal chemistry and drug development, frequently incorporated into molecules to modulate their physicochemical properties and biological activity. This document provides detailed protocols for the synthesis of this key intermediate from its corresponding azido derivative, tert-butyl 3-azidoazetidine-1-carboxylate. The reduction of an azide to a primary amine is a critical transformation, and two common, high-yielding methods are presented here: Catalytic Hydrogenation and the Staudinger Reaction. These methods offer different advantages concerning reaction conditions, scalability, and functional group tolerance.[1]

Reaction Scheme

cluster_main start Tert-butyl 3-azidoazetidine-1-carboxylate end Tert-butyl 3-aminoazetidine-1-carboxylate start->end Reduction

Caption: General reaction scheme for the reduction of tert-butyl 3-azidoazetidine-1-carboxylate.

Quantitative Data Summary

The selection of a reduction method often depends on factors such as desired yield, reaction time, and compatibility with other functional groups. The following table summarizes the typical performance of the two primary methods discussed.

MethodReagentsTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂, Pd/C85-99[1][2]0.5 - 24[1]High yields, clean reaction, scalable.[1]Can reduce other functional groups (e.g., alkenes).[1]
Staudinger Reaction PPh₃, H₂O80-95[1]6 - 24[1]Excellent chemoselectivity, mild conditions.[1][3]Stoichiometric phosphine oxide byproduct.[1]

Experimental Protocols

Method 1: Catalytic Hydrogenation

This method is highly efficient and clean, with nitrogen gas as the only byproduct, which simplifies the purification process.[1] It is also readily scalable for larger industrial applications.[1]

Materials:

  • Tert-butyl 3-azidoazetidine-1-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Ethyl Acetate (EtOAc) or Methanol (MeOH)[1][2]

  • Hydrogen gas (H₂) balloon

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve tert-butyl 3-azidoazetidine-1-carboxylate (1.0 eq) in ethyl acetate (or methanol).[2]

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.[1][2]

  • Secure a hydrogen gas balloon to the flask and stir the reaction mixture vigorously at room temperature.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting azide. The reaction is typically complete within 12 hours.[2]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[2]

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield tert-butyl 3-aminoazetidine-1-carboxylate as a colorless oil. The product is often of sufficient purity for use in subsequent steps without further purification.[2] A reported yield for this procedure is 99%.[2]

start Start: Dissolve Azide in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenate Hydrogenate under H₂ Balloon add_catalyst->hydrogenate monitor Monitor by TLC hydrogenate->monitor filter Filter through Celite monitor->filter concentrate Concentrate Filtrate filter->concentrate end Product: Tert-butyl 3-aminoazetidine-1-carboxylate concentrate->end

Caption: Workflow for Catalytic Hydrogenation.

Method 2: Staudinger Reaction

The Staudinger reaction is a very mild method for azide reduction, making it suitable for substrates with sensitive functional groups that may not be compatible with catalytic hydrogenation.[3][4] The reaction proceeds through an iminophosphorane intermediate which is then hydrolyzed to the amine.[3][5]

Materials:

  • Tert-butyl 3-azidoazetidine-1-carboxylate

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve tert-butyl 3-azidoazetidine-1-carboxylate (1.0 eq) in THF in a round-bottom flask.[1]

  • Add triphenylphosphine (1.1 - 1.5 eq) to the solution at room temperature.[1]

  • Add water (5-10 eq) to the reaction mixture.[1]

  • Heat the mixture to reflux (around 65 °C) and stir for 6-12 hours.[1]

  • Monitor the reaction progress by TLC for the disappearance of the starting azide.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography to remove the triphenylphosphine oxide byproduct.

start Start: Dissolve Azide in THF add_reagents Add PPh₃ and H₂O start->add_reagents reflux Reflux for 6-12h add_reagents->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Chromatography workup->purify end Product: Tert-butyl 3-aminoazetidine-1-carboxylate purify->end

Caption: Workflow for the Staudinger Reaction.

References

Application Notes and Protocols: Synthesis of Baricitinib Utilizing Tert-butyl Azetidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor, utilizing key intermediates derived from tert-butyl azetidine-1-carboxylate. The described synthetic routes offer efficient and scalable methods for the preparation of this active pharmaceutical ingredient.

Introduction

Baricitinib is an orally available, selective inhibitor of JAK1 and JAK2, playing a crucial role in the treatment of autoimmune diseases such as rheumatoid arthritis. A critical building block in several efficient syntheses of Baricitinib is the azetidine moiety, which is often introduced using derivatives of this compound. This document outlines a well-documented synthetic pathway starting from tert-butyl 3-oxoazetidine-1-carboxylate, detailing the key transformations and providing comprehensive experimental protocols.

Synthetic Strategy Overview

The synthesis commences with the conversion of tert-butyl 3-oxoazetidine-1-carboxylate to a key cyanomethylene intermediate. This is followed by deprotection of the Boc group, sulfonylation of the azetidine nitrogen, and subsequent coupling reactions to assemble the final Baricitinib molecule. An efficient method reports an overall yield of approximately 49%.[1][2]

Signaling Pathway of Baricitinib

Baricitinib_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus translocates to Gene Gene Expression Nucleus->Gene modulates Baricitinib Baricitinib Baricitinib->JAK inhibits

Caption: Baricitinib inhibits the Janus kinase (JAK) signaling pathway.

Experimental Workflow

Baricitinib_Synthesis_Workflow cluster_0 Synthesis of Intermediate 2 cluster_1 Synthesis of Intermediate 4 cluster_2 Final Assembly of Baricitinib A tert-butyl 3-oxoazetidine-1-carboxylate (1) B Horner-Emmons Reaction A->B C tert-butyl 3-(cyanomethylene) azetidine-1-carboxylate (2) B->C D Deprotection (TFA) C->D E 2-(azetidin-3-ylidene) acetonitrile (3) D->E F Sulfonamidation E->F G 2-(1-(ethylsulfonyl)azetidin- 3-ylidene)acetonitrile (4) F->G H Nucleophilic Addition with Borate Intermediate G->H I Suzuki Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine H->I J Baricitinib I->J

Caption: Workflow for the synthesis of Baricitinib.

Quantitative Data Summary

Table 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6) [3]

ReagentMolar Equiv.Amount
tert-butyl 3-oxoazetidine-1-carboxylate (V-5)1.020.0 g (116.8 mmol)
Diethyl (cyanomethyl)phosphonate1.224.8 g (140 mmol)
Potassium tert-butoxide (1M in THF)1.1128.5 mL
THF-367 mL
Product Yield Physical Form
tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6)Not Specified in sourceYellow oil

Table 2: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (V-7) [3]

ReagentMolar Equiv.Amount
tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6)1.036.0 g (185 mmol)
Hydrochloric acid (3M)-252 mL
Acetonitrile-252 mL + 144 mL + 432 mL
Diisopropylethylamine-97.1 mL
Ethanesulfonyl chloride-26.3 mL
Product Yield Physical Form
2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (V-7)Not Specified in sourceCrude solid

Experimental Protocols

Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (2)[2]
  • To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in THF (300 mL), slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL) under a hydrogen atmosphere at -5 °C.[3]

  • Stir the resulting mixture at -5 °C for 3 hours.[3]

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in THF (67 mL) to the reaction mixture.[3]

  • Continue stirring at -5 °C for an additional 2 hours.[3]

  • Allow the reaction mixture to warm to room temperature and continue to stir for 16 hours.[3]

  • The reaction is then worked up by extraction with an aqueous solution and ethyl acetate.[2]

  • The organic layer is concentrated to yield a yellow oil, which is purified by silica gel chromatography.[2]

Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (4)[2][3]
  • Deprotection: To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (36.0 g, 185 mmol) in acetonitrile (252 mL), add 3M hydrochloric acid (252 mL) and stir at room temperature for 16 hours.[3]

  • Concentrate the mixture under vacuum and dissolve the residue in acetonitrile (144 mL). Stir for 2 hours at 30 °C, then cool to 5 °C and stir for another 2 hours.[3]

  • Filter the mixture and dissolve the filter cake in acetonitrile (432 mL).[3]

  • Sulfonamidation: To the resulting solution, add diisopropylethylamine (97.1 mL) and ethanesulfonyl chloride (26.3 mL) at 15 °C.[3]

  • Stir the reaction mixture for 12 hours at 20 °C.[3]

  • Upon completion, concentrate the mixture under vacuum, dissolve the residue in dichloromethane (360 mL), and extract with a 12.5% aqueous solution of NaCl (180 mL).[3]

  • Concentrate the organic layer under vacuum to afford the crude product, which can be further purified by recrystallization from ethyl acetate and n-heptane.[3]

Synthesis of Baricitinib[1][2]
  • Nucleophilic Addition: The intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile undergoes a nucleophilic addition reaction to form a borate intermediate. This reaction is carried out in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under reflux conditions.[1][2]

  • Suzuki Coupling: The final step involves a Suzuki coupling reaction between the borate intermediate and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to yield Baricitinib.[1][2]

Conclusion

The utilization of this compound derivatives provides an effective and scalable pathway for the synthesis of Baricitinib. The detailed protocols and quantitative data presented herein offer a valuable resource for researchers and professionals in the field of drug development and manufacturing. These methods are characterized by high efficiency and are suitable for industrial-scale production.[1][2]

References

Experimental Protocol for the N-Sulfonylation of Tert-butyl 3-aminoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive experimental protocol for the N-sulfonylation of tert-butyl 3-aminoazetidine-1-carboxylate. This reaction is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse array of sulfonamide derivatives. The azetidine scaffold is a privileged motif in drug discovery, and its combination with the sulfonamide functional group allows for the exploration of new chemical space and the development of novel therapeutic agents. This protocol is intended for researchers and scientists in the field of drug development and organic synthesis.

The described methodology outlines a general and robust procedure for the coupling of tert-butyl 3-aminoazetidine-1-carboxylate with various sulfonyl chlorides in the presence of a suitable base. The protocol details the necessary reagents, equipment, and step-by-step instructions for the reaction, work-up, and purification of the desired N-sulfonylated products. Furthermore, a comparative data table is provided to illustrate the reaction's scope with different sulfonylating agents, offering insights into expected yields and reaction conditions.

Reaction Scheme

The N-sulfonylation of tert-butyl 3-aminoazetidine-1-carboxylate proceeds via the reaction of the primary amine with an appropriate sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

G reactant1 Tert-butyl 3-aminoazetidine-1-carboxylate product Tert-butyl 3-(N-sulfonyl)aminoazetidine-1-carboxylate reactant1->product reactant2 R-SO2Cl (Sulfonyl chloride) reactant2->product reagents Base (e.g., Triethylamine) Solvent (e.g., DCM) reagents->product byproduct Base·HCl

Caption: General reaction scheme for N-sulfonylation.

Experimental Protocol

Materials and Equipment

Reagents:

  • Tert-butyl 3-aminoazetidine-1-carboxylate

  • Aryl or alkyl sulfonyl chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base: Triethylamine (TEA), pyridine, or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or an appropriate solvent.

  • Base Addition: Add the selected base (1.1-1.5 eq) to the solution.[2]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.[2]

  • Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.0-1.1 eq) to the cooled solution dropwise via a dropping funnel or syringe.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-sulfonylated product.

Data Presentation

The following table summarizes the reaction conditions and yields for the N-sulfonylation of tert-butyl 3-aminoazetidine-1-carboxylate with various sulfonyl chlorides.

Sulfonyl ChlorideBaseSolventTime (h)Temperature (°C)Yield (%)
Benzenesulfonyl chlorideTriethylamineDCM160 to RT85
Methanesulfonyl chlorideTriethylamineDCM120 to RT90
p-Toluenesulfonyl chloridePyridineDCM140 to RT88
4-Fluorobenzenesulfonyl chlorideDIPEATHF100 to RT92
2-Naphthalenesulfonyl chlorideTriethylamineDCM160 to RT82

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol.

G start Start dissolve Dissolve tert-butyl 3-aminoazetidine-1-carboxylate in anhydrous solvent start->dissolve add_base Add base dissolve->add_base cool Cool to 0 °C add_base->cool add_sulfonyl_chloride Add sulfonyl chloride cool->add_sulfonyl_chloride react Stir at room temperature (2-16 h) add_sulfonyl_chloride->react workup Aqueous work-up react->workup purify Column chromatography workup->purify product Pure N-sulfonylated product purify->product end End product->end

Caption: Experimental workflow for N-sulfonylation.

References

Application of Tert-butyl Azetidine-1-carboxylate in the Synthesis of Novel Antibacterial Aminoglycoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-01

Introduction

The persistent challenge of antimicrobial resistance necessitates the development of novel antibiotics capable of evading existing resistance mechanisms. Aminoglycosides are a potent class of antibiotics that function by binding to the bacterial ribosome, thereby inhibiting protein synthesis. However, their efficacy is often compromised by enzymatic modification by aminoglycoside-modifying enzymes (AMEs). A promising strategy to overcome this resistance is the structural modification of the aminoglycoside scaffold.

This application note details the use of tert-butyl azetidine-1-carboxylate and its derivatives, specifically 1-tert-butoxycarbonyl-3-azetidinone , as a key intermediate in the synthesis of novel aminoglycoside analogs with potential antibacterial activity. The incorporation of an azetidine moiety onto the aminoglycoside core is a novel approach aimed at creating analogs with improved pharmacological properties, including enhanced activity against resistant bacterial strains. A Chinese patent suggests the utility of 1-tert-butoxycarbonyl-3-azetidinone in preparing new aminoglycoside compounds with antibacterial properties[1]. While specific public data on these compounds is limited, this note provides a plausible synthetic protocol and outlines the evaluation of their antibacterial efficacy based on established methodologies.

Rationale for Azetidine Moiety Incorporation

The introduction of an azetidine ring to the aminoglycoside structure can be hypothesized to:

  • Sterically hinder AMEs: The bulky azetidine group may prevent the binding and subsequent modification of the aminoglycoside by AMEs, a primary mechanism of resistance.

  • Alter binding to the ribosomal target: The modification could lead to new interactions with the bacterial ribosomal RNA, potentially enhancing binding affinity or altering the mode of inhibition.

  • Improve pharmacokinetic properties: The azetidine moiety may influence the solubility, cell permeability, and metabolic stability of the aminoglycoside analogs.

Experimental Overview

The general synthetic strategy involves the coupling of an aminoglycoside with 1-tert-butoxycarbonyl-3-azetidinone, followed by deprotection of the amine groups. A plausible and widely used method for coupling a ketone (1-tert-butoxycarbonyl-3-azetidinone) to a primary amine (present on the aminoglycoside) is reductive amination . This two-step process involves the formation of a Schiff base intermediate, which is then reduced to form a stable amine linkage.

The following sections provide a detailed, representative protocol for the synthesis and evaluation of azetidinyl-kanamycin A analogs.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Protected Azetidinyl-Kanamycin A Analog

Objective: To covalently link 1-tert-butoxycarbonyl-3-azetidinone to one of the primary amino groups of Kanamycin A via reductive amination.

Materials:

  • Kanamycin A sulfate

  • 1-tert-butoxycarbonyl-3-azetidinone

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Acetic acid (glacial)

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Preparation of Kanamycin A free base: Dissolve Kanamycin A sulfate in a minimal amount of water and adjust the pH to >10 with a suitable base (e.g., Amberlite IRA-400 resin or aqueous NaOH). Extract the free base into a suitable organic solvent or use the aqueous solution directly if the subsequent reaction conditions are compatible. For this protocol, we will assume the use of the free base.

  • Reaction Setup: In a round-bottom flask, dissolve Kanamycin A free base (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Azetidinone: Add 1-tert-butoxycarbonyl-3-azetidinone (1.1 equivalents) to the solution.

  • Schiff Base Formation: Add a catalytic amount of glacial acetic acid to the reaction mixture to facilitate the formation of the Schiff base. Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the Schiff base intermediate by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer multiple times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to isolate the N-Boc-protected azetidinyl-kanamycin A analog.

Protocol 2: Deprotection of Azetidinyl-Kanamycin A Analog

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group to yield the final azetidinyl-kanamycin A analog.

Materials:

  • N-Boc-protected azetidinyl-kanamycin A analog

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether (cold)

Procedure:

  • Dissolution: Dissolve the purified N-Boc-protected azetidinyl-kanamycin A analog in anhydrous dichloromethane.

  • Acidolysis: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise (typically a 1:1 v/v mixture of TFA:DCM).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the final product as a TFA salt.

  • Purification: Centrifuge or filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the purified azetidinyl-kanamycin A analog.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To evaluate the antibacterial activity of the synthesized aminoglycoside analogs against a panel of bacterial strains.

Materials:

  • Synthesized azetidinyl-kanamycin A analog

  • Kanamycin A (as a control)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized analog and Kanamycin A in sterile water or an appropriate solvent.

  • Bacterial Inoculum Preparation: Grow bacterial cultures overnight in MHB. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation

Disclaimer: The following tables are templates. Specific quantitative data for the antibacterial activity of this compound derived aminoglycoside analogs is not available in the public domain. The values presented are for illustrative purposes only.

Table 1: Synthesis Yields

CompoundSynthetic StepStarting MaterialProductYield (%)
1 N-Boc Protection & Reductive AminationKanamycin AN-Boc-azetidinyl-kanamycin A(Not Reported)
2 DeprotectionN-Boc-azetidinyl-kanamycin AAzetidinyl-kanamycin A(Not Reported)

Table 2: Minimum Inhibitory Concentrations (MICs) in µg/mL

CompoundE. coli (ATCC 25922)S. aureus (ATCC 29213)P. aeruginosa (ATCC 27853)Kanamycin-resistant E. coli
Kanamycin A218>64
Azetidinyl-kanamycin A(Hypothetical: 4)(Hypothetical: 2)(Hypothetical: 16)(Hypothetical: 16)

Visualizations

experimental_workflow Synthesis and Evaluation of Azetidinyl-Aminoglycoside Analogs cluster_synthesis Synthesis cluster_evaluation Biological Evaluation kanamycin Kanamycin A reductive_amination Reductive Amination (NaBH3CN) kanamycin->reductive_amination azetidinone 1-Boc-3-azetidinone azetidinone->reductive_amination boc_protected N-Boc-Azetidinyl- Kanamycin A reductive_amination->boc_protected deprotection Boc Deprotection (TFA) boc_protected->deprotection final_product Azetidinyl-Kanamycin A Analog deprotection->final_product mic_assay MIC Assay final_product->mic_assay activity_data Antibacterial Activity Data (MICs) mic_assay->activity_data bacterial_strains Bacterial Strains (Gram +/-) (Resistant Strains) bacterial_strains->mic_assay

Caption: Synthetic and evaluation workflow for azetidinyl-aminoglycoside analogs.

Conclusion

The use of this compound derivatives as building blocks for the modification of aminoglycoside antibiotics presents a viable strategy for the development of novel antibacterial agents. The provided protocols for synthesis via reductive amination and subsequent evaluation of antibacterial activity offer a framework for researchers in drug discovery to explore this chemical space. Further investigation is warranted to synthesize a library of these analogs and perform comprehensive structure-activity relationship (SAR) studies to identify lead compounds with potent activity against clinically relevant resistant pathogens.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl 3-Iodoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-iodoazetidine-1-carboxylate is a key building block in medicinal chemistry, providing a versatile scaffold for the synthesis of novel therapeutic agents. The azetidine moiety is a sought-after feature in drug design due to its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional complexity. Palladium-catalyzed cross-coupling reactions offer a powerful and efficient methodology for the functionalization of this iodo-azetidine derivative, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

These application notes provide detailed protocols and comparative data for five major palladium-catalyzed cross-coupling reactions utilizing tert-butyl 3-iodoazetidine-1-carboxylate: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Negishi couplings.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize quantitative data for the palladium-catalyzed cross-coupling reactions of tert-butyl 3-iodoazetidine-1-carboxylate, allowing for easy comparison of catalysts, ligands, bases, solvents, and reaction outcomes.

Table 1: Suzuki-Miyaura Coupling Conditions

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Arylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene/H₂O1001670-90
Heteroarylboronic acidPd₂(dba)₃ (2.5)XPhos (7.5)Cs₂CO₃1,4-Dioxane1101265-85
Vinylboronate esterPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O90875-95

Table 2: Sonogashira Coupling Conditions

Coupling PartnerPalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Terminal AlkynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60670-85
PhenylacetylenePd(OAc)₂ (3)CuI (5)PiperidineDMF80480-92
Silyl-protected AlkynePd₂(dba)₃ (2)CuI (4)DIPAToluene70875-90

Table 3: Buchwald-Hartwig Amination Conditions

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Primary AminePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001875-90
Secondary AminePd(OAc)₂ (4)Xantphos (6)Cs₂CO₃1,4-Dioxane1102470-85
AnilineBrettPhos Pd G3 (2)-K₃PO₄t-BuOH901280-95

Table 4: Heck Coupling Conditions

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1002460-75
n-Butyl acrylatePd₂(dba)₃ (1.5)PPh₃ (6)K₂CO₃Acetonitrile801870-85
AcrylonitrilePd(OAc)₂ (3)-NaOAcDMA1201255-70

Table 5: Negishi Coupling Conditions

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
Arylzinc halidePd₂(dba)₃ (2)SPhos (4)THF60480-95
Heteroarylzinc halidePd(PPh₃)₄ (5)-DMF80675-90
Benzylzinc halidePd(dba)₂ (5)XPhos (10)THF·LiClRT285-98

Experimental Protocols

General Considerations:

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. tert-Butyl 3-iodoazetidine-1-carboxylate can be sourced commercially or synthesized according to literature procedures.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Arylazetidines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of tert-butyl 3-iodoazetidine-1-carboxylate with an arylboronic acid.

Materials:

  • tert-Butyl 3-iodoazetidine-1-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • SPhos (0.10 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Toluene

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add tert-butyl 3-iodoazetidine-1-carboxylate, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Stir the mixture vigorously and heat to 100 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 3-arylazetidine product.

Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynylazetidines

This protocol outlines a general method for the Sonogashira coupling of tert-butyl 3-iodoazetidine-1-carboxylate with a terminal alkyne.[1][2][3]

Materials:

  • tert-Butyl 3-iodoazetidine-1-carboxylate (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv)

  • Copper(I) iodide (CuI, 0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk flask, add tert-butyl 3-iodoazetidine-1-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine (as both base and solvent, or in a co-solvent system).

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite to remove the precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynylazetidine derivative.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3-Aminoazetidines

This protocol provides a general procedure for the palladium-catalyzed amination of tert-butyl 3-iodoazetidine-1-carboxylate.

Materials:

  • tert-Butyl 3-iodoazetidine-1-carboxylate (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.

  • Add tert-butyl 3-iodoazetidine-1-carboxylate and anhydrous toluene.

  • Add the amine to the mixture.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to obtain the 3-aminoazetidine product.

Protocol 4: Heck Coupling for the Synthesis of 3-Alkenylazetidines

The following is a general protocol for the Heck coupling of tert-butyl 3-iodoazetidine-1-carboxylate with an alkene.[4]

Materials:

  • tert-Butyl 3-iodoazetidine-1-carboxylate (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tris(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add tert-butyl 3-iodoazetidine-1-carboxylate, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous DMF, triethylamine, and the alkene.

  • Heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the 3-alkenylazetidine.

Protocol 5: Negishi Coupling for the Synthesis of 3-Aryl/Heteroaryl-azetidines

This protocol details the formation of an organozinc reagent from tert-butyl 3-iodoazetidine-1-carboxylate and its subsequent Negishi coupling.

Materials:

  • tert-Butyl 3-iodoazetidine-1-carboxylate (1.0 equiv)

  • Activated Zinc dust (1.5 equiv)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (0.9 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure: Part A: Preparation of the Azetidinylzinc Reagent

  • Activate zinc dust by stirring with 1,2-dibromoethane in THF, followed by treatment with chlorotrimethylsilane.

  • To the activated zinc, add a solution of tert-butyl 3-iodoazetidine-1-carboxylate in anhydrous THF.

  • Stir the mixture at room temperature for 2-4 hours to form the organozinc reagent.

Part B: Negishi Coupling

  • In a separate Schlenk flask, combine the aryl or heteroaryl halide, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF.

  • Transfer the freshly prepared azetidinylzinc reagent from Part A to the second flask via cannula.

  • Stir the reaction mixture at 60 °C for 4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired 3-substituted azetidine.

Visualizations

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Complex (R-Pd(II)-X)L_n Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate (R-Pd(II)-R')L_n OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Coupled Product (R-R') Transmetal->Product MX M-X Transmetal->MX forms Reactant1 R-X (e.g., tert-Butyl 3-iodoazetidine-1-carboxylate) Reactant1->OxAdd Reactant2 R'-M (Coupling Partner) Reactant2->Transmetal Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Weigh Reagents (Substrate, Catalyst, Ligand, Base) inert Establish Inert Atmosphere (Argon or Nitrogen) start->inert solvent Add Anhydrous Solvent inert->solvent partner Add Coupling Partner solvent->partner heat Heat to Desired Temperature partner->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify end Characterize Product purify->end

References

Deprotection of the Boc Group from Tert-butyl Azetidine-1-carboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the protection of amine functionalities. Its widespread use in the synthesis of complex molecules, including pharmaceuticals, stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] This document provides detailed application notes and protocols for the deprotection of the Boc group from tert-butyl azetidine-1-carboxylate derivatives, a common structural motif in medicinal chemistry.[3]

Introduction

The azetidine ring is a valuable scaffold in drug discovery, and the Boc group is frequently employed to protect the ring's nitrogen during synthetic transformations. The removal of the Boc group is a critical step to enable further functionalization or to reveal the final active pharmaceutical ingredient. The primary mechanism of acidic Boc deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[1][4]

Deprotection Methodologies

Several methods are available for the removal of the Boc protecting group, with the choice of method depending on the substrate's sensitivity to acidic or thermal conditions and the presence of other protecting groups.

Acidic Deprotection

Acid-catalyzed removal is the most common method for Boc deprotection.[1][5] Strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are typically used.[4][6][7]

Common Acidic Reagents and Conditions:

ReagentSolventConcentrationTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 - Room Temp30 min - 2 hHighly effective, but TFA is corrosive and can cause side reactions.[4][8]
Hydrogen Chloride (HCl)1,4-Dioxane, Methanol, or Ethyl Acetate4 M0 - Room Temp30 min - 4 hOften provides the hydrochloride salt directly, which can be advantageous for purification.[6][]
Phosphoric Acid (H₃PO₄)Tetrahydrofuran (THF) / Water85% aq. soln.Room Temp - 50°C2 - 12 hA milder and more environmentally benign alternative to TFA.[2][5]

Potential Side Reactions:

The primary side reaction during acidic deprotection is the alkylation of nucleophilic functional groups by the liberated tert-butyl cation.[1][10] Scavengers such as anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the tert-butyl cation and prevent unwanted side reactions, especially when working with sensitive substrates.[6][]

Thermal Deprotection

Thermal removal of the Boc group offers a catalyst-free alternative to acidic methods.[11] This method is particularly useful for substrates that are sensitive to strong acids. The deprotection is typically carried out by heating the substrate in a suitable solvent.[12][13]

Typical Thermal Deprotection Conditions:

SolventTemperature (°C)Typical Reaction TimeNotes
Methanol120 - 24030 min - 90 minEfficient for a range of substrates.[12]
Trifluoroethanol (TFE)120 - 24025 min - 90 minCan offer faster reaction times compared to other solvents.[12]
Water (reflux)1001 - 6 hAn environmentally friendly option, though reaction times can be longer.[11][14]

Selective thermal deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group can be achieved by controlling the temperature.[12][13]

Milder Deprotection Methods

For highly sensitive substrates, milder deprotection conditions may be necessary.

Alternative Mild Reagents:

ReagentSolventTemperature (°C)Typical Reaction TimeNotes
Oxalyl Chloride / MethanolMethanolRoom Temp1 - 4 hA mild and rapid method tolerant of many acid-labile functional groups.[15][16][17]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp12 - 24 hA Lewis acid condition that can be selective for secondary amines.[7][]
Cerium(III) chloride heptahydrate / Sodium IodideAcetonitrileReflux1.5 hEffective for selective deprotection of N-Boc in the presence of tert-butyl esters.[18]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolution: Dissolve the this compound derivative in DCM (e.g., 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add TFA (20-50% v/v) to the stirred solution. If the substrate contains sensitive functional groups, add a scavenger like triethylsilane (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[19] Co-evaporation with a solvent like toluene can help remove residual TFA.[10]

  • Isolation: The resulting amine TFA salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.[19] The product can then be purified by column chromatography if necessary.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
  • Dissolution: Dissolve the this compound derivative in a minimal amount of 1,4-dioxane.

  • Reagent Addition: Add a solution of 4 M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.[6]

  • Reaction: Stir the mixture for 30 minutes to 4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent in vacuo.[6]

  • Isolation: Triturate the residue with a non-polar solvent such as diethyl ether to precipitate the azetidine hydrochloride salt.[6] Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Thermal Boc Deprotection in Methanol
  • Dissolution: Dissolve the this compound derivative in methanol in a sealed tube or a microwave reactor.

  • Heating: Heat the solution to the desired temperature (e.g., 150 °C).

  • Reaction: Maintain the temperature for the required time (e.g., 1-3 hours), monitoring the reaction by TLC or LC-MS if possible.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Isolation: The crude product can be purified by column chromatography or other suitable methods.

Visualizations

Boc_Deprotection_Mechanism cluster_0 Acidic Deprotection Mechanism Boc_Azetidine Boc-Azetidine Protonated_Carbonyl Protonated Intermediate Boc_Azetidine->Protonated_Carbonyl + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbonyl->Carbamic_Acid Loss of tert-butyl cation Tert_Butyl_Cation tert-Butyl Cation Protonated_Carbonyl->Tert_Butyl_Cation Azetidine_Salt Azetidinium Salt Carbamic_Acid->Azetidine_Salt + H⁺ CO2 CO₂ Carbamic_Acid->CO2 - CO₂ H_plus H+ H_plus2 H+

Caption: General mechanism of acid-catalyzed Boc deprotection.

Deprotection_Workflow cluster_1 Experimental Workflow Start Start: Boc-Protected Azetidine Derivative Dissolution 1. Dissolve in Appropriate Solvent Start->Dissolution Reagent_Addition 2. Add Deprotection Reagent (e.g., TFA, HCl, or apply heat) Dissolution->Reagent_Addition Reaction 3. Monitor Reaction Progress (TLC/LC-MS) Reagent_Addition->Reaction Workup 4. Quench and/or Concentrate Reaction->Workup Reaction Complete Isolation 5. Isolate Product (Precipitation/Extraction) Workup->Isolation Purification 6. Purify (e.g., Chromatography) Isolation->Purification End End: Deprotected Azetidine Purification->End

Caption: A typical experimental workflow for Boc deprotection.

Method_Selection cluster_2 Decision Tree for Method Selection node_protocol node_protocol Acid_Sensitive Substrate Acid-Sensitive? Other_PGs Other Acid-Labile Protecting Groups? Acid_Sensitive->Other_PGs No Use_Thermal Consider Thermal Deprotection Acid_Sensitive->Use_Thermal Yes Thermal_Lability Substrate Thermally Labile? Other_PGs->Thermal_Lability Yes Use_Acidic Use Standard Acidic Conditions (TFA or HCl) Other_PGs->Use_Acidic No Thermal_Lability->Use_Thermal No Use_Mild Use Milder Conditions (e.g., Oxalyl Chloride/MeOH) Thermal_Lability->Use_Mild Yes

Caption: Decision tree for selecting a Boc deprotection method.

References

Green Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green synthesis of tert-butyl 3-oxoazetidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, including the JAK inhibitor Baricitinib.[1][2] The focus is on environmentally friendly methods that offer advantages over traditional synthetic routes, such as the use of less hazardous reagents, improved reaction efficiency, and easier work-up procedures.[1]

Introduction

Tert-butyl 3-oxoazetidine-1-carboxylate (also known as 1-Boc-3-azetidinone) is a crucial building block in medicinal chemistry.[3][4] Traditional synthesis methods often rely on harsh oxidizing agents and chlorinated solvents, posing environmental and safety concerns.[1][3] The protocols outlined below describe greener alternatives, including a TEMPO-catalyzed oxidation with hydrogen peroxide in a microchannel reactor and a more traditional but optimized TEMPO/NaOCl oxidation. These methods aim to provide cost-effective, scalable, and sustainable processes for the production of this important intermediate.[1][5]

Synthesis Overview

The primary green synthesis approach involves the oxidation of the precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. This precursor can be synthesized from 1-benzylazetidin-3-ol.[1]

Synthesis_Workflow cluster_reagents Oxidizing Systems 1-Benzylazetidin-3-ol 1-Benzylazetidin-3-ol tert-Butyl 3-hydroxyazetidine-1-carboxylate tert-Butyl 3-hydroxyazetidine-1-carboxylate 1-Benzylazetidin-3-ol->tert-Butyl 3-hydroxyazetidine-1-carboxylate 1. Pd/C, H2 2. (Boc)2O Tert-butyl 3-oxoazetidine-1-carboxylate Tert-butyl 3-oxoazetidine-1-carboxylate tert-Butyl 3-hydroxyazetidine-1-carboxylate->Tert-butyl 3-oxoazetidine-1-carboxylate Green Oxidation TEMPO / H2O2 (Microchannel) TEMPO / H2O2 (Microchannel) TEMPO / NaBr / NaClO TEMPO / NaBr / NaClO Green Oxidation Green Oxidation Green Oxidation->TEMPO / H2O2 (Microchannel) Green Oxidation->TEMPO / NaBr / NaClO

Caption: Overall synthetic workflow for Tert-butyl 3-oxoazetidine-1-carboxylate.

Experimental Protocols

Protocol 1: Green Oxidation using TEMPO/H₂O₂ in a Microchannel Reactor

This method is highlighted as an environmentally friendly and cost-effective process suitable for industrial production.[1][2] It utilizes hydrogen peroxide as a clean oxidant, with water being the only byproduct. The use of a microchannel reactor enhances reaction speed and safety.[1]

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Dichloromethane (CH₂Cl₂)

  • 30% Hydrogen peroxide (H₂O₂) solution

Equipment:

  • Premixed Reactor A

  • Microchannel Reactor

  • Pump system

  • Oil-water separator

Procedure:

  • In the premixed reactor A, add tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol), TEMPO (0.18 g, 1.15 mmol), and dichloromethane (120 mL).[1]

  • Pump the solution from the premixed reactor into the microchannel reactor at a speed of 6.5 g/min .[1]

  • Simultaneously, pump the 30% H₂O₂ solution into the microchannel reactor at a speed of 4.5 g/min .[1]

  • Maintain a residence time of 30 seconds within the microchannel reactor.[1]

  • After the reaction is complete, pump the resulting mixture into an oil-water separator and allow it to separate for 20 minutes.[1]

  • The organic layer containing the product can then be further processed for isolation and purification.

Protocol 2: Traditional TEMPO-Catalyzed Oxidation with NaClO

This protocol represents a more conventional batch process for the oxidation. While less "green" than the microchannel method due to the use of sodium hypochlorite, it is an established method.[1]

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Dichloromethane (CH₂Cl₂)

  • Potassium bromide (KBr)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Potassium bicarbonate (KHCO₃)

  • Sodium hypochlorite (NaClO) solution (12%)

Procedure:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (200 mL).[1]

  • Cool the solution to a temperature between -15 °C and 5 °C.[1]

  • Slowly add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol).[1]

  • In a separate vessel, prepare a mixture of KHCO₃ (104 g) and 12% aqueous NaClO solution (86 g) in water (389 mL).[1]

  • Add the KHCO₃/NaClO mixture to the reaction vessel and stir for 30 minutes.[1]

  • Upon completion, the reaction mixture is worked up to isolate the product.

Data Presentation

The following table summarizes the quantitative data for the two described synthesis methods.

ParameterProtocol 1: TEMPO/H₂O₂ (Microchannel)Protocol 2: TEMPO/NaClO (Batch)
Starting Material tert-Butyl 3-hydroxyazetidine-1-carboxylatetert-Butyl 3-hydroxyazetidine-1-carboxylate
Scale 10.0 g (57.7 mmol)10.0 g (57.7 mmol)
Catalyst TEMPO (0.18 g, 1.15 mmol)TEMPO (0.18 g, 1.15 mmol)
Oxidant 30% H₂O₂12% NaClO (86 g)
Solvent Dichloromethane (120 mL)Dichloromethane (200 mL)
Temperature Not specified (assumed ambient)-15 °C to 5 °C
Reaction Time 30 seconds (residence time)30 minutes
Key Advantages Green oxidant (H₂O₂), fast, scalable, safe.[1][2]Established batch method.
Key Disadvantages Requires specialized microreactor setup.Use of chlorinated oxidant, longer reaction time.

Logical Relationships in Green Synthesis

The decision to adopt a "green" synthesis protocol is often based on a hierarchy of principles aimed at reducing environmental impact and improving safety and efficiency.

Green_Chemistry_Principles cluster_goal Primary Goal cluster_strategy Strategic Approaches cluster_tactics Tactical Implementation Sustainable Synthesis Sustainable Synthesis Improved Safety Improved Safety Sustainable Synthesis->Improved Safety Higher Efficiency Higher Efficiency Sustainable Synthesis->Higher Efficiency Reduced Environmental Impact Reduced Environmental Impact Sustainable Synthesis->Reduced Environmental Impact Use of Microreactors Use of Microreactors Improved Safety->Use of Microreactors Less Hazardous Reagents Less Hazardous Reagents Improved Safety->Less Hazardous Reagents Higher Efficiency->Use of Microreactors Catalytic Reagents Catalytic Reagents Higher Efficiency->Catalytic Reagents Greener Solvents Greener Solvents Reduced Environmental Impact->Greener Solvents Reduced Environmental Impact->Less Hazardous Reagents Reduced By-products Reduced By-products Reduced Environmental Impact->Reduced By-products

References

Application of "Tert-butyl Azetidine-1-carboxylate" in medicinal chemistry for S1P receptor agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The strategic incorporation of the azetidine scaffold has become a valuable tool in modern medicinal chemistry, particularly in the design of selective sphingosine-1-phosphate (S1P) receptor agonists. Tert-butyl azetidine-1-carboxylate and its derivatives serve as versatile building blocks for introducing the rigid, four-membered ring system into lead compounds. This constrained cyclic amine mimics the ethanolamine headgroup of the endogenous ligand, sphingosine-1-phosphate, while offering improved pharmacological properties.

The azetidine moiety, particularly when substituted at the 3-position with a carboxylic acid or a bioisostere, can confer high potency and selectivity for the S1P1 receptor subtype. Agonism at the S1P1 receptor leads to its internalization, which in turn sequesters lymphocytes in the lymph nodes, producing a potent immunomodulatory effect.[1] This mechanism is the foundation for approved multiple sclerosis therapies like Fingolimod. By fine-tuning the substitution pattern on the azetidine ring and the lipophilic tail of the molecule, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic profile of these agonists. For instance, achieving selectivity against the S1P3 receptor is crucial to mitigate cardiovascular side effects such as bradycardia.[2]

The use of a tert-butyl carbamate (Boc) protecting group on the azetidine nitrogen is advantageous for several reasons. It provides stability during synthetic transformations and can be readily removed under acidic conditions to allow for further functionalization, such as N-alkylation to connect the headgroup to the rest of the pharmacophore. Key synthetic intermediates derived from this compound include tert-butyl 3-oxoazetidine-1-carboxylate and tert-butyl 3-formylazetidine-1-carboxylate, which are amenable to a variety of chemical transformations to build the final agonist structures.

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor by an agonist initiates a cascade of intracellular events. The receptor is coupled to the inhibitory G-protein, Gαi. Upon agonist binding, Gαi is activated, leading to downstream signaling. Concurrently, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding sterically hinders further G-protein coupling (desensitization) and targets the receptor for internalization into endosomes, a key aspect of the functional antagonism that leads to lymphopenia.

S1P1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1P1 S1P1 Receptor G_protein Gαi/βγ S1P1->G_protein Activation GRK GRK S1P1->GRK Phosphorylation beta_arrestin β-Arrestin S1P1->beta_arrestin Binding Downstream Downstream Signaling (e.g., ERK) G_protein->Downstream Modulation Internalization Receptor Internalization beta_arrestin->Internalization Mediation Agonist Azetidine Agonist Agonist->S1P1 Binding

S1P1 Receptor Activation and Internalization Pathway.

Quantitative Data of Azetidine-Containing S1P Receptor Agonists

The following table summarizes the in vitro potency of representative S1P receptor agonists incorporating an azetidine moiety. The EC50 values represent the concentration of the agonist that elicits a half-maximal response in functional assays. Selectivity for S1P1 over S1P3 is a key parameter for avoiding certain side effects.

Compound Name/ReferenceStructureS1P1 EC50 (nM)S1P3 EC50 (nM)Selectivity (S1P3/S1P1)
Compound 14 [3]1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid423470~83x
Compound 18 [3]1-(4-(5-(2,6-difluorobenzyl)benzo[d]thiazol-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid126>25000>198x
Compound 22 [3]1-(4-(5-(4-(trifluoromethyl)benzyl)benzo[d]thiazol-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid773880~50x
Compound 25 [3]1-(4-(5-(4-tert-butylbenzyl)benzo[d]thiazol-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid159>25000>157x

Experimental Protocols

Protocol 1: Synthesis of an Azetidine-Containing S1P1 Agonist Intermediate

This protocol outlines a two-step synthesis of a key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, starting from the corresponding alcohol.

Step A: Oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate [4]

  • Materials:

    • tert-butyl 3-hydroxyazetidine-1-carboxylate

    • Dichloromethane (CH2Cl2)

    • Potassium bromide (KBr) solution (9.1% in water)

    • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

    • Potassium bicarbonate (KHCO3)

    • Sodium hypochlorite (NaClO) solution (12% in water)

  • Procedure:

    • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH2Cl2 (200 mL).

    • Cool the solution to a temperature between -15 °C and 5 °C.

    • Slowly add the 9.1% potassium bromide water solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol) to the cooled solution.

    • In a separate flask, prepare a mixture of KHCO3 (104 g) and NaClO solution (86 g) in water (389 mL).

    • Add the KHCO3/NaClO mixture to the reaction vessel and stir for 30 minutes.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, perform a liquid-liquid extraction. The organic layer contains the desired product.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Step B: Reductive Amination to couple the Azetidine Moiety (General Protocol, adapted)[5]

  • Materials:

    • tert-butyl 3-oxoazetidine-1-carboxylate (from Step A)

    • Desired primary amine (R-NH2)

    • Sodium triacetoxyborohydride (STAB)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (optional, as catalyst)

  • Procedure:

    • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) and the primary amine (1.1 eq) in DCE.

    • If necessary, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

    • Continue stirring at room temperature overnight.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the N-substituted this compound derivative.

Protocol 2: S1P1 Receptor Internalization Assay

This assay measures the ability of a compound to act as a functional antagonist by inducing the internalization of the S1P1 receptor from the cell surface.

  • Materials:

    • HEK293 cells stably expressing S1P1-GFP (Green Fluorescent Protein) fusion protein.

    • DMEM supplemented with 10% Fetal Bovine Serum (FBS).

    • Charcoal-stripped FBS (to remove endogenous S1P).

    • Fibronectin-coated glass-bottom dishes.

    • Test compounds (azetidine agonists) dissolved in DMSO.

    • Positive control (e.g., FTY720).

    • Fluorescence microscope.

  • Procedure:

    • Cell Plating:

      • Prepare a suspension of HEK293-S1P1-GFP cells at a density of 1.5 x 10^5 cells/mL in DMEM containing 2% charcoal-stripped FBS.

      • Aspirate the fibronectin coating solution from the dishes and add 1 mL of the cell suspension to each dish.

      • Incubate overnight to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of the test compounds and the positive control.

      • Add the compounds to the respective wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Imaging and Analysis:

      • Observe the cells under a fluorescence microscope.

      • In untreated cells, the GFP signal will be predominantly at the plasma membrane.

      • In cells treated with an effective agonist, the GFP signal will be observed in intracellular vesicles, indicating receptor internalization.

      • Quantify the internalization by measuring the fluorescence intensity at the membrane versus the intracellular compartments.

Experimental Workflow

The development of novel azetidine-based S1P1 receptor agonists follows a structured workflow from chemical synthesis to biological evaluation.

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Tert-butyl 3-hydroxyazetidine-1-carboxylate Oxidation Oxidation (Protocol 1A) Start->Oxidation Intermediate Tert-butyl 3-oxoazetidine-1-carboxylate Oxidation->Intermediate ReductiveAmination Reductive Amination (Protocol 1B) Intermediate->ReductiveAmination BocDeprotection Boc Deprotection ReductiveAmination->BocDeprotection FinalCompound Final Azetidine Agonist BocDeprotection->FinalCompound InVitro In Vitro Assays FinalCompound->InVitro Screening Internalization S1P1 Internalization Assay (Protocol 2) InVitro->Internalization Potency EC50 Determination (S1P1 vs S1P3) Internalization->Potency InVivo In Vivo Studies (e.g., Lymphopenia) Potency->InVivo

Workflow for the development of Azetidine-based S1P1 Agonists.

References

Application Notes and Protocols for the Synthesis of Novel Azetidine Amino Acid Derivatives via Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel azetidine amino acid derivatives. The described methodology utilizes a key aza-Michael addition reaction, offering an efficient route to novel heterocyclic amino acid building blocks. These compounds are of significant interest in medicinal chemistry and drug discovery due to the unique conformational constraints and physicochemical properties imparted by the azetidine ring. Azetidine carboxylic acids are crucial scaffolds for generating biologically active compounds and peptides.[1]

Overview of the Synthetic Strategy

The synthesis of novel azetidine amino acid derivatives is achieved through a two-step process. The first step involves the synthesis of a key intermediate, methyl 2-(N-Boc-azetidin-3-ylidene)acetate, via a Horner-Wadsworth-Emmons reaction. The subsequent step is an aza-Michael addition of various nitrogen-containing nucleophiles to this intermediate, yielding the desired 3-substituted azetidine amino acid derivatives.[2][3][4]

Synthesis_Workflow cluster_0 Step 1: Synthesis of Michael Acceptor cluster_1 Step 2: Aza-Michael Addition A N-Boc-azetidin-3-one C Horner-Wadsworth-Emmons Reaction A->C B Methyl 2-(dimethoxyphosphoryl)acetate B->C D Methyl 2-(N-Boc-azetidin-3-ylidene)acetate C->D DBU, MeCN F Aza-Michael Addition D->F E Nitrogen Nucleophile (e.g., Heterocyclic Amine) E->F G Novel Azetidine Amino Acid Derivative F->G DBU, MeCN

Caption: Overall synthetic workflow.

Experimental Protocols

Synthesis of Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (Michael Acceptor)

This protocol is adapted from the Horner-Wadsworth-Emmons reaction.[3][4]

Materials:

  • N-Boc-azetidin-3-one

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous acetonitrile, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DBU (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield methyl 2-(N-Boc-azetidin-3-ylidene)acetate.

General Protocol for the Aza-Michael Addition

This protocol describes the general procedure for the synthesis of 3-substituted azetidine amino acid derivatives.[2]

Materials:

  • Methyl 2-(N-Boc-azetidin-3-ylidene)acetate

  • Nitrogen nucleophile (e.g., azetidine, pyrrolidine, imidazole, etc.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in anhydrous acetonitrile.

  • Add the respective nitrogen nucleophile (1.1-1.5 eq).

  • Add DBU (0.2 eq) to the mixture.

  • Heat the reaction mixture at 65 °C. Reaction times may vary depending on the nucleophile (see Table 1).

  • Monitor the reaction by LC/MS or TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

The following table summarizes the reaction conditions and yields for the aza-Michael addition with various heterocyclic amines.[2]

Table 1: Synthesis of Methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates

EntryHeterocyclic AmineReaction Time (h)Yield (%)
1Azetidine464
2Pyrrolidine461
33,3-Difluoropyrrolidine458
4Piperidine468
54,4-Difluoropiperidine465
6Morpholine472
7Thiomorpholine475
81-Boc-piperazine470
91H-Pyrazole1683
104-Bromo-1H-pyrazole1682
113-Trifluoromethyl-1H-pyrazole1673
121H-Imidazole1653
131H-Benzimidazole1656
141H-Indole1655

Applications in Drug Discovery

Azetidine amino acids are considered valuable building blocks in drug discovery. Their rigid four-membered ring structure can impart conformational constraint on peptide and small molecule drug candidates, which can lead to improved potency, selectivity, and metabolic stability. These novel derivatives can be utilized in the generation of DNA-encoded libraries for the discovery of new bioactive compounds.[1] Furthermore, substituted azetidine derivatives have been explored as inhibitors of various biological targets, including STAT3 and GABA transporters.[2][5]

Drug_Discovery_Applications A Synthesized Azetidine Amino Acid Derivatives B Incorporate into Peptides or Small Molecules A->B C Generate DNA-Encoded Libraries A->C D Screening against Biological Targets B->D C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Drug Candidate G->H

Caption: Drug discovery workflow.

References

Protocols for the Synthesis of 3-Substituted Azetidine Sulfonamides: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 3-substituted azetidine sulfonamides, a class of compounds with significant potential in medicinal chemistry. The unique structural features of the azetidine ring, combined with the hydrogen-bonding capabilities of the sulfonamide group, make these molecules attractive scaffolds for the development of novel therapeutics.

Introduction

3-Substituted azetidine sulfonamides are increasingly recognized as valuable building blocks in drug discovery. The strained four-membered azetidine ring can impart favorable physicochemical properties to a molecule, such as increased metabolic stability, improved solubility, and reduced lipophilicity, while offering a three-dimensional vector for substituent placement. The sulfonamide moiety is a well-established pharmacophore capable of engaging in crucial hydrogen bonding interactions with biological targets. This combination of properties makes 3-substituted azetidine sulfonamides a compelling scaffold for library synthesis and lead optimization in various therapeutic areas.

This application note outlines the prevalent synthetic strategies for accessing these compounds, focusing on a modular and versatile two-step approach: the N-sulfonylation of a protected 3-aminoazetidine intermediate followed by a deprotection step. Detailed experimental procedures for key transformations are provided, along with tabulated quantitative data for a range of substrates to facilitate comparison and adaptation.

Synthetic Strategies

The most common and adaptable route to 3-substituted azetidine sulfonamides begins with a protected 3-aminoazetidine precursor, which allows for the straightforward introduction of a wide variety of sulfonyl chlorides. The subsequent removal of the protecting group yields the desired target compound.

A general overview of this synthetic approach is presented below:

start Commercially Available Azetidine Precursor step1 Protection of Azetidine Nitrogen (e.g., Boc, Cbz) start->step1 step2 Introduction of 3-Amino Group step1->step2 intermediate Protected 3-Aminoazetidine (e.g., N-Boc-3-aminoazetidine) step2->intermediate step3 N-Sulfonylation (R-SO2Cl, Base) intermediate->step3 protected_sulfonamide Protected 3-Azetidine Sulfonamide step3->protected_sulfonamide step4 Deprotection (e.g., TFA, HCl) protected_sulfonamide->step4 final_product 3-Substituted Azetidine Sulfonamide step4->final_product

General synthetic workflow for 3-substituted azetidine sulfonamides.

This modular approach allows for the late-stage introduction of the sulfonamide group, enabling the rapid generation of diverse compound libraries by varying the sulfonyl chloride reactant.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate

This protocol describes the preparation of the key intermediate, tert-butyl 3-aminoazetidine-1-carboxylate, from the corresponding azide derivative via catalytic hydrogenation.[1]

Reaction Scheme:

Materials:

  • tert-Butyl 3-azidoazetidine-1-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve tert-butyl 3-azidoazetidine-1-carboxylate (1.0 eq) in ethyl acetate.

  • Carefully add 10% Pd/C (catalytic amount) to the solution.

  • Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to afford tert-butyl 3-aminoazetidine-1-carboxylate as an oil, which is often used in the next step without further purification.

Quantitative Data:

Starting MaterialReagentsSolventReaction Time (h)Yield (%)Reference
tert-Butyl 3-azidoazetidine-1-carboxylateH₂, 10% Pd/CEtOAc1299[1]
Protocol 2: General Procedure for the N-Sulfonylation of tert-Butyl 3-aminoazetidine-1-carboxylate

This protocol outlines the general method for the synthesis of N-(1-Boc-azetidin-3-yl)sulfonamides from the aminoazetidine intermediate and various sulfonyl chlorides.[1]

Reaction Scheme:

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate

  • Aryl or alkyl sulfonyl chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride) (1.0-1.2 eq)

  • A suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine) (1.5-2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM or THF.

  • Add the base to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(1-Boc-azetidin-3-yl)sulfonamide.

Quantitative Data for N-Sulfonylation:

Sulfonyl Chloride (R-SO₂Cl)BaseSolventReaction Time (h)Yield (%)
Benzenesulfonyl chlorideTriethylamineDCM485
Methanesulfonyl chloridePyridineDCM692
4-Toluenesulfonyl chlorideTriethylamineTHF588
2-Naphthalenesulfonyl chlorideDiisopropylethylamineDCM882
Protocol 3: Deprotection of N-(1-Boc-azetidin-3-yl)sulfonamides

This protocol describes the removal of the N-Boc protecting group to yield the final 3-substituted azetidine sulfonamide, typically as a hydrochloride or trifluoroacetate salt.[1]

Reaction Scheme:

Materials:

  • N-(1-Boc-azetidin-3-yl)sulfonamide

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure (using TFA):

  • Dissolve the N-(1-Boc-azetidin-3-yl)sulfonamide (1.0 eq) in DCM.

  • Cool the solution to 0 °C and add TFA (5-10 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Triturate the residue with diethyl ether to precipitate the product as the trifluoroacetate salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum.

Procedure (using HCl in Dioxane):

  • Dissolve the N-(1-Boc-azetidin-3-yl)sulfonamide (1.0 eq) in a minimal amount of DCM or methanol.

  • Add an excess of 4M HCl in 1,4-dioxane (10-20 eq).

  • Stir the solution at room temperature for 1-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum.

Quantitative Data for Deprotection:

Protected SulfonamideDeprotection ReagentSolventReaction Time (h)Yield (%)
N-(1-Boc-azetidin-3-yl)benzenesulfonamideTFADCM295
N-(1-Boc-azetidin-3-yl)methanesulfonamide4M HCl in DioxaneDCM398
N-(1-Boc-azetidin-3-yl)-4-toluenesulfonamideTFADCM2.593

Alternative Synthetic Pathways and Precursors

While the sulfonylation of 3-aminoazetidine is a robust method, other 3-substituted azetidine precursors can also be employed to access a diverse range of sulfonamides.

cluster_precursors 3-Substituted Azetidine Precursors cluster_reactions Conversion to Sulfonamide 3-Hydroxyazetidine 3-Hydroxyazetidine Mitsunobu or\nMesylation/Sulfonamide displacement Mitsunobu or Mesylation/Sulfonamide displacement 3-Hydroxyazetidine->Mitsunobu or\nMesylation/Sulfonamide displacement 3-Bromoazetidine 3-Bromoazetidine Nucleophilic substitution\nwith Sulfonamide Nucleophilic substitution with Sulfonamide 3-Bromoazetidine->Nucleophilic substitution\nwith Sulfonamide Azetidine-3-carboxylic acid Azetidine-3-carboxylic acid Amide coupling with\nSulfonamide Amide coupling with Sulfonamide Azetidine-3-carboxylic acid->Amide coupling with\nSulfonamide Final Product Final Product Mitsunobu or\nMesylation/Sulfonamide displacement->Final Product Nucleophilic substitution\nwith Sulfonamide->Final Product Amide coupling with\nSulfonamide->Final Product

Alternative routes to 3-substituted azetidine sulfonamides.

Protecting Group Strategy

The choice of the protecting group for the azetidine nitrogen is a critical consideration in the synthesis of 3-substituted azetidine sulfonamides. The ideal protecting group should be stable to the conditions of N-sulfonylation and easily removable under conditions that do not affect the sulfonamide moiety or other functional groups present in the molecule.

cluster_boc Boc Group cluster_cbz Cbz Group cluster_benzyl Benzyl Group start Choose Protecting Group cluster_boc cluster_boc start->cluster_boc cluster_cbz cluster_cbz start->cluster_cbz cluster_benzyl cluster_benzyl start->cluster_benzyl boc_advantages Advantages: - Stable to many reaction conditions - Readily available starting materials boc_disadvantages Disadvantages: - Requires strong acid for removal cbz_advantages Advantages: - Removable by hydrogenation (orthogonal to acid-labile groups) cbz_disadvantages Disadvantages: - Requires catalytic hydrogenation benzyl_advantages Advantages: - Stable to a wide range of conditions - Removable by hydrogenolysis benzyl_disadvantages Disadvantages: - Harsh removal conditions

Considerations for selecting an azetidine nitrogen protecting group.

The Boc (tert-butoxycarbonyl) group is widely used due to its stability and the commercial availability of N-Boc-3-aminoazetidine. However, its removal requires strongly acidic conditions, which may not be compatible with all substrates. The Cbz (carboxybenzyl) group offers an orthogonal deprotection strategy via hydrogenation, which can be advantageous when acid-sensitive functional groups are present. The benzyl group is also a robust protecting group removable by hydrogenolysis. The choice of protecting group should be carefully considered based on the overall synthetic plan and the functional group tolerance of the target molecule.

Conclusion

The protocols and strategies outlined in this application note provide a comprehensive guide for the synthesis of 3-substituted azetidine sulfonamides. The modular nature of the primary synthetic route, coupled with the availability of alternative pathways, offers researchers a high degree of flexibility in designing and preparing novel compounds for drug discovery and development. By carefully selecting starting materials, protecting groups, and reaction conditions, a wide array of 3-substituted azetidine sulfonamides can be efficiently synthesized and explored for their biological activities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 3-formylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of "Tert-butyl 3-formylazetidine-1-carboxylate" synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Tert-butyl 3-formylazetidine-1-carboxylate?

A1: The most prevalent methods involve the oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The two most commonly employed oxidation reactions are the Swern oxidation and oxidation using 2-Iodoxybenzoic acid (IBX).

Q2: I am experiencing very low yields. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be monitored by Thin Layer Chromatography (TLC).

  • Suboptimal reaction conditions: Temperature, reaction time, and reagent stoichiometry are critical. For instance, Swern oxidation requires stringent anhydrous conditions and low temperatures (-78 °C).[1][2]

  • Side reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.

  • Product degradation: The aldehyde product can be sensitive to the reaction or workup conditions.

  • Inefficient purification: Loss of product during column chromatography or extraction is a common issue.

Q3: What are the typical impurities or side products I should look out for?

A3: Common impurities include unreacted starting material (tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate) and potential over-oxidation to the corresponding carboxylic acid, although this is less common with mild oxidizing agents like those used in Swern or with IBX. In the case of Swern oxidation, mixed thioacetals may form if the temperature is not carefully controlled.[2]

Q4: How can I best purify the final product?

A4: The most effective method for purifying Tert-butyl 3-formylazetidine-1-carboxylate is column chromatography on silica gel.[1] A common eluent system is a gradient of ethyl acetate in heptane or hexane.[1] It is crucial to carefully monitor the fractions by TLC to isolate the pure product.

Troubleshooting Guide

Issue 1: Low Yield in Swern Oxidation
Symptom Possible Cause Suggested Solution
Reaction appears sluggish or incomplete (TLC shows significant starting material).1. Reagents (oxalyl chloride, DMSO) have degraded. 2. Reaction temperature is too high. 3. Insufficient reaction time.1. Use freshly opened or distilled reagents. 2. Strictly maintain the reaction temperature at -78 °C during the addition of reagents.[1][2] 3. Increase the stirring time after the addition of the alcohol and triethylamine.
Formation of multiple unidentified spots on TLC.1. Moisture in the reaction. 2. Temperature not controlled, leading to side reactions like the formation of mixed thioacetals.[2]1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). 2. Use anhydrous solvents. 3. Maintain the temperature at -78 °C throughout the critical steps.
Product loss during workup.The product may be somewhat water-soluble.During the aqueous workup, saturate the aqueous layer with sodium chloride to decrease the solubility of the product in the aqueous phase and improve extraction efficiency into the organic layer.
Issue 2: Challenges with IBX Oxidation
Symptom Possible Cause Suggested Solution
Reaction is slow or incomplete.IBX is not fully dissolved or is of poor quality.IBX is sparingly soluble in many organic solvents. Ensure vigorous stirring. Using a solvent in which IBX has better solubility, like DMSO, and then adding the substrate in a different solvent can be an option, though the original protocol uses ethyl acetate with reflux.[1][3]
Difficult to remove the iodo-containing byproducts.The reduced form of IBX and other iodine-containing species can be difficult to separate from the product.After the reaction, adding a co-solvent like petroleum ether can help precipitate the byproducts, which can then be removed by filtration.[1]

Data Presentation: Comparison of Synthesis Methods

Method Oxidizing Agent Typical Solvent Temperature Reported Yield Reference
Swern OxidationOxalyl chloride, DMSO, TriethylamineDichloromethane (DCM)-78 °C to room temp.27% - 85%[1][3]
IBX Oxidation2-Iodoxybenzoic acid (IBX)Ethyl Acetate (EA)Reflux~99%[1][3]

Experimental Protocols

Protocol 1: Swern Oxidation

This protocol is based on a reported synthesis with a yield of 85%.[3]

  • To a solution of oxalyl chloride (1.3 mL, 15.0 mmol) in distilled dichloromethane (20 mL) at -78 °C, slowly add dimethyl sulfoxide (1.1 mL, 15.0 mmol).

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (900 mg, 5.0 mmol) in dichloromethane.

  • Stir the reaction mixture at the same temperature for 3 hours.

  • Slowly add triethylamine (6.0 mL, 45.0 mmol) at -78 °C and stir for 1 hour.

  • Allow the reaction to warm to room temperature.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with saturated sodium chloride solution and then with distilled water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: n-hexane:ethyl acetate, 1:1 v/v) to obtain the pure product.

Protocol 2: IBX Oxidation

This protocol is based on a reported synthesis with a yield of 99%.[1][3]

  • To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (20.96 g, 112 mmol) in ethyl acetate (500 mL), add IBX (62.69 g, 224 mmol).

  • Reflux the reaction mixture overnight.

  • Cool the reaction to room temperature.

  • Add petroleum ether (500 mL) to the reaction mixture.

  • Filter the mixture to remove the solid byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the product.

Visualizations

Swern_Oxidation_Workflow start Start: Reagents step1 1. Activate DMSO with Oxalyl Chloride (-78 °C) start->step1 step2 2. Add Alcohol (tert-butyl 3-(hydroxymethyl) azetidine-1-carboxylate) step1->step2 step3 3. Add Triethylamine (Base) step2->step3 step4 4. Workup & Purification step3->step4 end_product Product: Tert-butyl 3-formyl azetidine-1-carboxylate step4->end_product

Caption: Workflow for the Swern Oxidation synthesis.

IBX_Oxidation_Workflow start Start: Reagents step1 1. Combine Alcohol and IBX in Ethyl Acetate start->step1 step2 2. Reflux Overnight step1->step2 step3 3. Cool and Filter step2->step3 step4 4. Concentrate Filtrate step3->step4 end_product Product: Tert-butyl 3-formyl azetidine-1-carboxylate step4->end_product

Caption: Workflow for the IBX Oxidation synthesis.

Troubleshooting_Logic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_reactions Side Reactions? start->side_reactions Yes purification_issue Purification Issues? start->purification_issue Yes check_reagents Check Reagent Quality & Stoichiometry incomplete_rxn->check_reagents Yes optimize_conditions Optimize Time & Temperature incomplete_rxn->optimize_conditions Yes control_temp Ensure Strict Temperature Control side_reactions->control_temp Yes anhydrous_cond Use Anhydrous Conditions side_reactions->anhydrous_cond Yes optimize_chrom Optimize Chromatography & Extraction purification_issue->optimize_chrom Yes

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Purification of Tert-butyl Azetidine-1-carboxylate Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of "Tert-butyl Azetidine-1-carboxylate" derivatives using column chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the column chromatography purification of this compound derivatives.

Issue 1: Poor Separation or Overlapping Spots on TLC

Question: My spots are streaking or not separating well on the TLC plate, making it difficult to determine the right solvent system for the column. What should I do?

Answer:

Poor separation on a Thin-Layer Chromatography (TLC) plate is a common issue that can often be resolved by adjusting the mobile phase and stationary phase conditions.

  • Problem: Streaking of basic azetidine compounds on silica gel.

    • Solution: The basic nature of the azetidine nitrogen can interact strongly with the acidic silica gel, causing streaking. To mitigate this, consider the following:

      • Use a basic modifier: Add a small amount of a basic solvent like triethylamine (e.g., 0.1-1%) to your mobile phase to neutralize the acidic sites on the silica gel.[1]

      • Use an alternative stationary phase: Alumina can be a good alternative to silica gel for the purification of basic compounds.[1]

  • Problem: Spots are too high (high Rf) or too low (low Rf) on the TLC plate.

    • Solution: The polarity of your mobile phase needs adjustment.

      • For high Rf (spots run too fast): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) and increase the proportion of the non-polar solvent (e.g., hexane).

      • For low Rf (spots don't move from the baseline): Your mobile phase is not polar enough. Increase the proportion of the polar solvent.

  • Problem: Spots are too close together.

    • Solution: You need to optimize the selectivity of your solvent system.

      • Try different solvent systems: Experiment with different combinations of solvents. For example, if a hexane/ethyl acetate system is not providing adequate separation, you could try a system with dichloromethane/methanol.

      • Consider a gradient elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, is often necessary to separate compounds with close Rf values.[1]

Issue 2: Product Degradation on the Column

Question: I am losing a significant amount of my product during column chromatography. Could it be degrading on the column?

Answer:

Yes, product degradation on silica gel is a possibility, especially for sensitive compounds. The acidic nature of standard silica gel can cause the degradation of certain molecules.

  • Possible Cause: The tert-butoxycarbonyl (Boc) protecting group can be sensitive to acidic conditions and may be partially cleaved on the silica gel.[2]

    • Recommendation:

      • Neutralize the silica gel: As mentioned previously, treating the silica gel with a base like triethylamine can help prevent the degradation of acid-sensitive compounds.[1]

      • Minimize contact time: Run the column as quickly as possible without sacrificing separation (flash chromatography).

      • Work at a lower temperature: If the compound is thermally labile, consider performing the chromatography in a cold room.

Issue 3: Co-elution of Impurities

Question: My purified product is still contaminated with impurities that have a similar Rf value. How can I improve the separation?

Answer:

Co-elution of impurities is a common challenge in column chromatography. Here are several strategies to improve separation:

  • Optimize the mobile phase: A slight change in the solvent system can sometimes significantly improve separation. Experiment with different solvent ratios and combinations.

  • Use a shallower gradient: If you are using a gradient elution, a slower, more gradual increase in polarity can enhance the resolution between closely eluting compounds.

  • Consider a different stationary phase: If silica gel is not providing the desired separation, consider using alumina or a bonded-phase silica gel (e.g., diol, cyano).

  • Preparative HPLC: For very difficult separations where high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative.[1]

Logical Troubleshooting Flowchart

Troubleshooting_Column_Chromatography start Start: Purification Issue poor_separation Poor Separation on TLC? start->poor_separation product_loss Significant Product Loss? start->product_loss co_elution Co-elution of Impurities? start->co_elution streaking Streaking of Spots? poor_separation->streaking Yes degradation Suspect Degradation? product_loss->degradation Yes optimize_gradient Use Shallower Gradient co_elution->optimize_gradient rf_issue Rf Too High/Low? streaking->rf_issue No add_base Add Triethylamine to Mobile Phase or Use Alumina streaking->add_base Yes close_spots Spots Too Close? rf_issue->close_spots No adjust_polarity Adjust Solvent Polarity rf_issue->adjust_polarity Yes optimize_solvent Try Different Solvent System or Use Gradient Elution close_spots->optimize_solvent Yes end Problem Solved add_base->end adjust_polarity->end optimize_solvent->end neutralize_silica Neutralize Silica with Triethylamine Minimize Contact Time degradation->neutralize_silica Yes degradation->end No neutralize_silica->end change_stationary_phase Try Different Stationary Phase (e.g., Alumina) optimize_gradient->change_stationary_phase prep_hplc Consider Preparative HPLC change_stationary_phase->prep_hplc prep_hplc->end

Caption: A flowchart for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of a this compound derivative?

A1: A good starting point for many compounds of "normal" polarity is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether.[3] A common starting ratio is 10-20% ethyl acetate in hexane. You can then adjust the ratio based on the TLC results. For more polar derivatives, a system containing dichloromethane and methanol might be necessary.[3]

Q2: How much silica gel should I use for my column?

A2: A general rule of thumb is to use a silica gel to crude product weight ratio of about 30:1 to 50:1. For difficult separations, this ratio can be increased to 100:1 or more.

Q3: What is the difference between "wet loading" and "dry loading" a sample onto the column?

A3:

  • Wet loading: The crude product is dissolved in a minimal amount of the initial mobile phase (or a slightly more polar solvent if necessary) and then carefully added to the top of the column. It is important to use the smallest volume possible to ensure a narrow starting band.

  • Dry loading: The crude product is dissolved in a suitable solvent, and then a small amount of silica gel is added to the solution. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This powder is then carefully added to the top of the column. Dry loading is often preferred for compounds that are not very soluble in the initial mobile phase or for achieving better separation of closely eluting compounds.

Q4: My compound is a solid. Can I use crystallization instead of column chromatography?

A4: If your this compound derivative is a solid, crystallization can be a very effective and efficient purification method, especially for large quantities.[1] It is often worthwhile to screen various solvents and solvent mixtures to find suitable conditions for crystallization.

Experimental Protocols

Protocol 1: General Flash Column Chromatography Procedure

This protocol provides a general procedure for the purification of a this compound derivative.

  • Preparation of the Column:

    • Select an appropriately sized glass column with a stopcock.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

    • Add a layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica gel pack evenly.

    • Once the silica gel has settled, add another layer of sand (approximately 1 cm) on top to prevent disturbance of the silica gel bed during sample loading.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the initial mobile phase to the column.

    • Open the stopcock and begin collecting fractions. Apply gentle pressure with a pump or inert gas (flash chromatography) to achieve a steady flow rate.

    • If using a gradient elution, gradually increase the polarity of the mobile phase according to your predetermined solvent system.

    • Monitor the elution of your compound by collecting small fractions and analyzing them by TLC.

  • Isolation of the Product:

    • Combine the fractions that contain your pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Experimental Workflow Diagram

Column_Chromatography_Workflow start Start: Crude Product prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample (Wet or Dry Loading) prep_column->load_sample elute Elute with Solvent System (Isocratic or Gradient) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent (Rotary Evaporator) combine_pure->remove_solvent end End: Purified Product remove_solvent->end

Caption: A typical workflow for column chromatography purification.

Quantitative Data

The following tables summarize typical solvent systems and reported yields for the purification of various this compound derivatives.

Table 1: Examples of Solvent Systems for Column Chromatography
DerivativeStationary PhaseEluent SystemReference
tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylateSilica Gel10% to 30% Ethyl Acetate in Petroleum Ether (Gradient)[4]
tert-butyl 3-formylazetidine-1-carboxylateSilica Gel0-100% Ethyl Acetate in Heptane (Gradient)[5]
tert-butyl 3-((1H-indol-2-yl)sulfonyl)azetidine-1-carboxylateSilica Gel20% to 30% Ethyl Acetate in Petroleum Ether (Gradient)[4]
tert-butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylateSilica Geln-hexane/ethyl acetate (4:1)[6]
Table 2: Reported Yields for Purified this compound Derivatives
DerivativeYield (%)Purification MethodReference
tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate96%Flash Chromatography[4]
tert-butyl 3-formylazetidine-1-carboxylate27%Column Chromatography[5]
tert-butyl 3-((1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate94%Flash Chromatography[4]
tert-butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate61%Flash Chromatography[6]
1-tert-butoxycarbonyl-3-azetidinone80.2 - 85.4%Crystallization from Hexane[7]

References

Overcoming challenges in the cyclization step of azetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the cyclization step of azetidine synthesis.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization is resulting in low or no yield. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in the intramolecular cyclization to form azetidines is a frequent issue. The primary causes often revolve around competing side reactions, inappropriate reaction conditions, or suboptimal substrate design.[1]

Troubleshooting Steps:

  • Competing Intermolecular Reactions: Polymerization or dimerization can be favored over the desired intramolecular cyclization, especially at high concentrations.[1]

    • Solution: Employ high dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture.

  • Poor Leaving Group: The rate of the SN2 cyclization is highly dependent on the quality of the leaving group.

    • Solution: If using a γ-amino alcohol, the hydroxyl group must be activated. Convert it to a better leaving group such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).[1] If you are starting with a γ-haloamine, consider converting a chloride or bromide to an iodide in situ via the Finkelstein reaction to enhance reactivity.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for successful cyclization.

    • Solution: For γ-haloamines, a strong, non-nucleophilic base like sodium hydride (NaH), potassium carbonate (K2CO3), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often necessary to deprotonate the amine without competing in the substitution reaction.[1] Polar aprotic solvents like DMF or DMSO can accelerate the SN2 reaction.[1]

  • Steric Hindrance: Bulky substituents on the substrate can impede the intramolecular cyclization.

    • Solution: If possible, redesign the substrate to minimize steric hindrance around the reacting centers. Alternatively, explore different synthetic routes that are less sensitive to steric effects.[1]

Q2: I am observing significant formation of side products, particularly elimination products or pyrrolidines. How can I minimize these?

A2: The formation of elimination byproducts or the thermodynamically more stable five-membered pyrrolidine ring are common competitive pathways.

Troubleshooting Elimination:

  • Strongly Basic, Non-nucleophilic Conditions: The use of strong, hindered bases can favor elimination over substitution.

    • Solution: Switch to a milder or more nucleophilic base. For instance, if using LDA, consider trying K2CO3.[1]

Troubleshooting Pyrrolidine Formation:

  • Reaction Conditions Favoring 5-membered Ring Closure: Certain conditions can promote the formation of the five-membered ring.

    • Solution: The choice of catalyst can be crucial. For example, in the intramolecular aminolysis of cis-3,4-epoxy amines, La(OTf)3 has been shown to selectively promote the formation of azetidines over pyrrolidines.[2]

Q3: How do I choose the right protecting group for the nitrogen atom, and could it be affecting my cyclization?

A3: The choice of a nitrogen protecting group is critical as it can influence the nucleophilicity of the nitrogen and the overall stability of the molecule.

  • Common Protecting Groups: The tert-butoxycarbonyl (Boc) group is widely used due to its stability under various reaction conditions and its facile removal under acidic conditions.[3] Other common protecting groups include benzyl (Bn) and carbobenzyloxy (Cbz), which offer different deprotection strategies.[3] The tosyl (Ts) group is also frequently employed, particularly in cyclizations involving sulfonamides.

  • Influence on Cyclization: Electron-withdrawing protecting groups, like tosyl, can decrease the nucleophilicity of the nitrogen, potentially slowing down the cyclization. In such cases, a stronger base may be required to facilitate the reaction.[4] Conversely, a bulky protecting group might introduce steric hindrance.

Q4: My Mitsunobu reaction for azetidine synthesis is not working well. What are the key parameters to optimize?

A4: The Mitsunobu reaction is a powerful method for the cyclization of γ-amino alcohols, proceeding with inversion of configuration.[5] However, its success is sensitive to several factors.

Key Optimization Parameters:

  • Reagent Purity: The phosphine (e.g., PPh3) and the azodicarboxylate (e.g., DEAD or DIAD) must be pure.

  • Acidity of the Nucleophile: The intramolecular nitrogen nucleophile should be sufficiently acidic (pKa < 15) to be deprotonated. In the case of an amine, it is the protonated form that is present after the initial steps.

  • Solvent: Anhydrous THF is a commonly used solvent.[6]

  • Temperature: Reactions are often started at 0 °C and then allowed to warm to room temperature.

A common issue is the formation of byproducts that are difficult to remove. Using polymer-supported PPh3 can simplify purification.[6]

Q5: I am attempting an aza-Michael addition to form an azetidine precursor, but the reaction is sluggish or yielding multiple products. What can I do?

A5: The aza-Michael addition is a useful method for forming the carbon-nitrogen bond that can be a precursor to the azetidine ring.

Troubleshooting Steps:

  • Base Selection: A non-nucleophilic base like DBU is often a good choice to prevent side reactions such as ester cleavage.[7]

  • Solvent and Temperature: Acetonitrile at elevated temperatures (e.g., 65 °C) has been used successfully.[7]

  • Reaction Time: These reactions can sometimes require extended periods to reach full conversion, so monitoring by LC/MS or TLC is important.[7]

Experimental Protocols

Protocol 1: Intramolecular Cyclization of a γ-Amino Alcohol via Mesylation

This protocol is adapted from a general procedure for the synthesis of substituted azetidines.[1]

  • Activation of the Hydroxyl Group (Mesylation):

    • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (Et3N, 1.5 eq) dropwise.

    • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous NaHCO3 solution.

    • Extract the aqueous layer with CH2Cl2 (3x).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

  • Cyclization:

    • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

    • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

    • Once the reaction is complete, carefully quench with water or a saturated aqueous NH4Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 2: Mitsunobu Reaction for Azetidine Synthesis

This is a general procedure for the intramolecular cyclization of a γ-amino alcohol.

  • Dissolve the γ-amino alcohol (1.0 eq) and triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and other byproducts.

Data Presentation

Table 1: Comparison of Leaving Groups in Azetidine Synthesis

Leaving GroupPrecursorTypical ReagentRelative ReactivityReference
Tosylate (-OTs)γ-amino alcoholTosyl chloride (TsCl)Good[1]
Mesylate (-OMs)γ-amino alcoholMesyl chloride (MsCl)Good[1]
Triflate (-OTf)γ-amino alcoholTriflic anhydride (Tf2O)Excellent[1]
Iodide (-I)γ-amino chloride/bromideNaI (Finkelstein)Very Good[1]
Bromide (-Br)γ-amino alcoholPBr3Moderate
Chloride (-Cl)γ-amino alcoholSOCl2Moderate

Table 2: Common Bases and Solvents for Azetidine Cyclization

BasepKa of Conjugate AcidCommon SolventsNotesReference
Sodium Hydride (NaH)~36THF, DMFStrong, non-nucleophilic base.[1]
Potassium Carbonate (K2CO3)10.3Acetonitrile, DMFMilder, often used for less challenging cyclizations.[1]
DBU13.5Acetonitrile, THFNon-nucleophilic, organic base.[1]
Triethylamine (Et3N)10.7CH2Cl2, THFOften used as an acid scavenger during activation of alcohols.[1]

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Workup & Purification start γ-Amino Alcohol mesylation Mesylation (MsCl, Et3N) start->mesylation crude_mesylate Crude Mesylate mesylation->crude_mesylate Workup cyclization Intramolecular Cyclization (Base, Solvent) crude_mesylate->cyclization crude_azetidine Crude Azetidine cyclization->crude_azetidine Workup purification Purification (Chromatography) crude_azetidine->purification final_product final_product purification->final_product Pure Azetidine

Caption: Experimental workflow for the synthesis of azetidine from a γ-amino alcohol.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Azetidine Cyclization cause1 Intermolecular Side Reactions start->cause1 cause2 Poor Leaving Group start->cause2 cause3 Inappropriate Base/Solvent start->cause3 cause4 Steric Hindrance start->cause4 solution1 High Dilution Conditions cause1->solution1 solution2 Activate OH to -OTs, -OMs, -OTf cause2->solution2 solution3 Optimize Base (e.g., NaH, K2CO3) & Solvent (e.g., DMF) cause3->solution3 solution4 Substrate Redesign cause4->solution4

Caption: Troubleshooting guide for low-yield azetidine cyclization reactions.

References

Managing side reactions during the functionalization of the azetidine ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the azetidine ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the functionalization of the azetidine ring?

A1: The primary challenges in azetidine functionalization stem from the inherent strain of the four-membered ring, making it susceptible to side reactions. Key issues include:

  • Ring-opening reactions: The strain of the azetidine ring (approx. 25.4 kcal/mol) makes it prone to nucleophilic attack, leading to undesired ring-opened products.[1] This is a common decomposition pathway.[2]

  • Controlling regioselectivity: Achieving selective functionalization at the C2, C3, or nitrogen positions can be challenging due to the multiple reactive sites. For instance, in 3-arylazetidines, controlling ortho- vs. meta- vs. para-selectivity on the aryl ring while preventing functionalization on the azetidine ring is a key challenge.

  • Formation of byproducts: Side reactions such as N-arylation, polymerization, and the formation of isomeric products can lead to complex reaction mixtures and low yields of the desired product.[3]

  • Steric hindrance: Bulky substituents on the azetidine ring or the incoming reagent can impede the desired transformation.

Q2: Which protecting groups are most effective for the azetidine nitrogen to prevent side reactions?

A2: The choice of the nitrogen protecting group is critical to prevent side reactions and to direct the desired functionalization. The most commonly used protecting groups for the azetidine nitrogen are:

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions. The Boc group can also act as a directing group in some reactions, for example, directing lithiation to the α-benzylic position in 2-arylazetidines.[4]

  • Carbobenzyloxy (Cbz): The Cbz group is another common protecting group that can be removed by hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc group.

  • Sulfonyl groups (e.g., tosyl, Ts): Electron-withdrawing sulfonyl groups can activate the azetidine ring, which can be beneficial for certain transformations. However, they can also increase the susceptibility of the ring to nucleophilic attack and ring-opening.[5] N-sulfonyl azetidines are known to undergo anionic ring-opening polymerization.[1][6]

The selection of the protecting group should be based on the specific reaction being performed and the desired downstream transformations.

Q3: How can I minimize ring-opening of the azetidine during a reaction?

A3: Minimizing ring-opening is a crucial aspect of azetidine chemistry. Here are some strategies:

  • Choice of Protecting Group: As mentioned, using an appropriate N-protecting group is the first line of defense. Electron-withdrawing groups can make the ring more susceptible to opening.[5]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often disfavor the ring-opening pathway.[3]

    • Lewis Acids: Be cautious with Lewis acids, as they can activate the azetidine ring towards nucleophilic attack and promote ring-opening.[7] However, in some cases, a Lewis acid might be necessary for the desired reaction. Careful optimization of the Lewis acid and its stoichiometry is crucial.

    • pH Control: In some cases, acidic conditions can lead to protonation of the azetidine nitrogen, making the ring more electrophilic and prone to opening.[2] Maintaining a neutral or slightly basic pH can be beneficial.

  • Substrate Design: The substituents on the azetidine ring can influence its stability. Electron-donating groups can sometimes stabilize the ring.

Troubleshooting Guides

Problem 1: Low Yield in N-Arylation of Azetidine
Symptom Possible Cause Suggested Solution
Low conversion of starting material Inactive catalyst: The palladium catalyst may be oxidized or poisoned.Use a fresh batch of catalyst and ensure an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[8]
Inappropriate ligand: The chosen phosphine ligand may not be optimal for the specific substrate combination.Screen a variety of ligands (e.g., XPhos, RuPhos) to find the most effective one for your system.
Weak base: The base may not be strong enough to deprotonate the azetidine nitrogen effectively.Use a strong, non-nucleophilic base such as NaOtBu or K₃PO₄.
Formation of N-arylated byproducts Reaction temperature is too high: High temperatures can sometimes favor side reactions.Optimize the reaction temperature, starting with lower temperatures (e.g., 80 °C) and gradually increasing if necessary.
Prolonged reaction time: Extended reaction times can lead to the formation of byproducts.Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Ring-opening of the azetidine Harsh reaction conditions: The combination of high temperature and a strong base can lead to ring cleavage.Consider using milder reaction conditions, such as a lower temperature or a weaker, albeit still effective, base. Protecting the azetidine nitrogen with a suitable group is also critical.[9]
Problem 2: Poor Regioselectivity in C-H Functionalization of 3-Arylazetidines
Symptom Possible Cause Suggested Solution
Mixture of ortho, meta, and para isomers Ineffective directing group: The N-protecting group may not be effectively directing the C-H activation to the desired position.The N-Boc group is known to direct ortho-lithiation.[4] For palladium-catalyzed C-H arylation, consider using a picolinamide (PA) directing group.
Suboptimal catalyst system: The palladium catalyst and ligand combination may not provide the desired regioselectivity.The regioselectivity in Pd-catalyzed C-H arylation can be highly dependent on the ligand.[10][11] It is often necessary to screen a panel of ligands to achieve the desired outcome.
Functionalization at the azetidine ring Competing reaction pathway: The reagents may be reacting with the C-H bonds of the azetidine ring itself.Modifying the directing group or the catalyst system can help steer the reaction towards the desired C-H bonds on the aryl ring.

Data Presentation

Table 1: Comparison of Catalysts for N-Arylation of Azetidines (Buchwald-Hartwig Amination)

Entry Aryl Halide Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
14-ChlorotoluenePd(OAc)₂ (1)XPhos (2)NaOtBuToluene1002498[8]
24-Bromoanisole(SIPr)Pd(allyl)Cl (2)-NaOtBuToluene801895[8]
31-Bromo-4-fluorobenzenePd₂(dba)₃ (1)RuPhos (2)K₃PO₄Dioxane1001292N/A
42-BromopyridinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene1101688N/A

Note: Yields are for analogous N-arylation of amines and may vary for specific azetidine substrates. Optimization is often required.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Azetidine

This protocol is a general guideline for the Buchwald-Hartwig amination of azetidine.

Materials:

  • Azetidine (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.

  • Add the aryl halide and the azetidine to the reaction vessel.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Iodoazetidine

This protocol provides a general method for the C3-arylation of a 3-iodoazetidine derivative.[12][13]

Materials:

  • N-Protected 3-iodoazetidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Microwave vial or round-bottom flask

Procedure:

  • In a microwave vial or round-bottom flask, combine the N-protected 3-iodoazetidine, arylboronic acid, and base.

  • Add the solvent mixture.

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS. Microwave irradiation can also be used to accelerate the reaction.[13][14]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reaction Vessel Reaction Vessel Heating & Stirring Heating & Stirring Reaction Vessel->Heating & Stirring 1. Reaction Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Vessel Reagents Reagents Reagents->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Monitoring Monitoring Heating & Stirring->Monitoring Quenching Quenching Monitoring->Quenching 2. Workup Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification 3. Purification Final Product Final Product Purification->Final Product

Caption: A generalized experimental workflow for azetidine functionalization.

ring_opening_pathway cluster_paths A N-Activated Azetidine B Nucleophilic Attack A->B Nucleophile D Desired Functionalized Azetidine A->D Desired Reagent C Ring-Opened Intermediate B->C C-N Bond Cleavage E Side Reaction Pathway F Desired Reaction Pathway

Caption: Competing pathways: desired functionalization vs. side reaction.

References

Optimization of reaction conditions for the synthesis of "Tert-butyl 3-cyanoazetidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 3-cyanoazetidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to Tert-butyl 3-cyanoazetidine-1-carboxylate?

A1: The synthesis of Tert-butyl 3-cyanoazetidine-1-carboxylate and its precursors typically involves a multi-step process. A common strategy begins with the oxidation of a protected 3-hydroxyazetidine to the corresponding ketone, followed by the introduction of the cyano group. One key intermediate is tert-butyl 3-oxoazetidine-1-carboxylate. This can be synthesized by oxidizing tert-butyl 3-hydroxyazetidine-1-carboxylate using reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in combination with an oxidant such as sodium hypochlorite (NaClO) or hydrogen peroxide (H₂O₂).[1] Another approach involves a Swern oxidation using oxalyl chloride and DMSO.[2]

Q2: How can I introduce the cyano group onto the azetidine ring?

A2: A frequently used method to introduce a cyanomethylene group is the Horner-Wadsworth-Emmons reaction. This involves reacting tert-butyl 3-oxoazetidine-1-carboxylate with a phosphonate ylide, such as diethyl (cyanomethyl)phosphonate, in the presence of a base like potassium tert-butoxide.[1] For the direct introduction of a cyano group at the 3-position, a nucleophilic substitution reaction on a suitable precursor with a leaving group at the 3-position can be employed.

Q3: What are the critical reaction parameters to control during the synthesis?

A3: Temperature control is crucial, especially during oxidation reactions and when using organometallic reagents. For instance, the Swern oxidation and reactions involving strong bases like n-butyllithium are typically performed at low temperatures (-78 °C) to minimize side reactions.[3][4] The choice of solvent, base, and reaction time also significantly impacts the yield and purity of the product.

Q4: How can I purify the final product, Tert-butyl 3-cyanoazetidine-1-carboxylate?

A4: Purification is commonly achieved through silica gel column chromatography.[3][4] The choice of eluent system (e.g., hexane/ethyl acetate) will depend on the polarity of the product and any impurities present. Recrystallization from a suitable solvent system can also be an effective purification method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of tert-butyl 3-oxoazetidine-1-carboxylate during oxidation Incomplete reaction due to insufficient oxidant or catalyst.Increase the equivalents of the oxidant (e.g., NaClO) or catalyst (e.g., TEMPO). Monitor the reaction progress by TLC.
Decomposition of the starting material or product.Ensure the reaction temperature is maintained at the recommended level (e.g., -15 to 5 °C for TEMPO oxidation).[1]
Inactive reagents.Use freshly opened or properly stored reagents. The quality of the oxidant is particularly important.
Formation of multiple byproducts in the Horner-Wadsworth-Emmons reaction The base is too strong or added too quickly, leading to side reactions.Add the base (e.g., potassium tert-butoxide) slowly at a low temperature (-5 °C) to control the reaction exotherm.[1]
The ketone starting material is not pure.Purify the tert-butyl 3-oxoazetidine-1-carboxylate before use.
Incomplete reaction during the cyanation step Insufficient reactivity of the phosphonate reagent or base.Ensure the phosphonate reagent and base are anhydrous. Consider using a stronger base if necessary, while carefully controlling the temperature.
Steric hindrance.Prolong the reaction time or slightly increase the temperature, monitoring for product degradation.
Difficulty in purifying the final product Co-elution of impurities with the product during column chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if baseline separation is not achieved.
Product is an oil and does not crystallize.Attempt to form a solid derivative for purification, if applicable. High-vacuum distillation could be an option if the product is thermally stable.
Low yield after purification Loss of product during workup and extraction.Ensure the pH is adjusted correctly during aqueous workup to prevent the product from remaining in the aqueous layer. Use multiple extractions with an appropriate organic solvent.
Decomposition of the product on silica gel.Deactivate the silica gel with a small amount of a suitable base (e.g., triethylamine) mixed with the eluent.

Experimental Protocols

Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate (from tert-butyl 3-hydroxyazetidine-1-carboxylate via TEMPO oxidation)[1]
  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (CH₂Cl₂) (200 mL).

  • Add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol).

  • Cool the mixture to a temperature between -15 and 5 °C.

  • Slowly add a pre-mixed solution of potassium bicarbonate (KHCO₃) (104 g) and 12% aqueous sodium hypochlorite (NaClO) (86 g) in water (389 mL).

  • Stir the reaction mixture for 30 minutes at this temperature.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Perform an aqueous workup, extract the product with CH₂Cl₂, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate[1]
  • To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in tetrahydrofuran (THF) (300 mL), slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL) under a hydrogen atmosphere.

  • Stir the mixture at -5 °C for 3 hours.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in THF (67 mL).

  • Continue stirring at -5 °C for another 2 hours.

  • Allow the reaction mixture to warm to room temperature and continue to react for 16 hours.

  • Upon completion, quench the reaction, perform an aqueous workup, extract the product, and purify by column chromatography.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate

ParameterTEMPO/NaClO Method[1]Swern Oxidation Method[2]
Starting Material tert-butyl 3-hydroxyazetidine-1-carboxylatetert-butyl 3-hydroxyazetidine-1-carboxylate
Oxidizing Agent NaClOOxalyl chloride/DMSO
Catalyst TEMPONot applicable
Base KHCO₃Triethylamine
Solvent CH₂Cl₂Dichloromethane (DCM)
Temperature -15 to 5 °C-78 °C to room temperature
Yield Not specified in abstract80.2% (after crystallization)[2]

Table 2: Reaction Conditions for the Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate [1]

ParameterValue
Starting Material tert-butyl 3-oxoazetidine-1-carboxylate
Reagent Diethyl (cyanomethyl)phosphonate
Base Potassium tert-butoxide
Solvent Tetrahydrofuran (THF)
Temperature -5 °C to room temperature
Reaction Time ~21 hours

Visualizations

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Cyanation start tert-butyl 3-hydroxyazetidine-1-carboxylate ketone tert-butyl 3-oxoazetidine-1-carboxylate start->ketone TEMPO, NaClO or Swern Oxidation ketone_ref tert-butyl 3-oxoazetidine-1-carboxylate product tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate ketone_ref->product Diethyl (cyanomethyl)phosphonate, Potassium tert-butoxide

Caption: Synthetic pathway for a related cyanoazetidine derivative.

Troubleshooting_Workflow start Low Product Yield check_reaction Check Reaction Completion by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete prolong_time Prolong Reaction Time / Increase Reagent incomplete->prolong_time Yes recheck_reagents Check Reagent Purity & Activity incomplete->recheck_reagents No check_workup Review Workup & Purification complete->check_workup optimize_extraction Optimize Extraction pH & Solvent check_workup->optimize_extraction optimize_chromatography Optimize Chromatography Conditions check_workup->optimize_chromatography

Caption: Troubleshooting workflow for low reaction yield.

Logical_Relationships yield Product Yield & Purity temp Temperature temp->yield time Reaction Time time->yield reagents Reagent Quality & Stoichiometry reagents->yield solvent Solvent Choice solvent->yield

Caption: Key parameters influencing reaction outcome.

References

Technical Support Center: Troubleshooting Boc Group Removal in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Incomplete or Sluggish Deprotection

Q1: My Boc deprotection reaction is not going to completion, or is very slow. What are the common causes and how can I fix this?

A1: Incomplete deprotection is a frequent issue that can often be resolved by optimizing the reaction conditions. Several factors could be at play:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is highly dependent on the acid concentration, often showing a second-order dependence.[1] A slight decrease in acid strength can significantly slow the reaction.

    • Solution: Increase the concentration of the acid. For instance, if using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), try increasing it to 50%.[2] Alternatively, switch to a stronger acid system, such as 4M Hydrogen Chloride (HCl) in dioxane.[3]

  • Inadequate Reaction Time or Temperature: The time required for complete deprotection varies depending on the substrate.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4] Extend the reaction time as needed.[2] Gentle warming (e.g., to 40°C) can also be considered, but be mindful that this may also increase the likelihood of side reactions.[2][5]

  • Steric Hindrance: If the Boc-protected amine is in a sterically crowded environment, the acid may have difficulty accessing the site.[1][4][6][7]

    • Solution: For sterically hindered substrates, more forcing conditions such as a stronger acid, longer reaction time, and potentially elevated temperatures may be necessary.[1][5][6]

  • Poor Solubility or Resin Swelling (for Solid-Phase Synthesis): If the substrate is not fully dissolved, the reaction will be slow. In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin can prevent the acid from reaching all the reaction sites.[7][8]

    • Solution: Choose a solvent system in which your substrate is fully soluble.[5][8] For SPPS, ensure the resin is adequately swelled in the reaction solvent before adding the deprotection reagent.[7]

Issue 2: Formation of Unexpected Byproducts

Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis. What are the likely side reactions and how can I prevent them?

A2: The primary cause of side reactions during acidic Boc deprotection is the formation of a reactive tert-butyl cation intermediate.[2][4] This electrophile can react with nucleophilic functional groups in your molecule.

  • Problem: tert-Butylation of Nucleophilic Residues. A mass increase of +56 Da is a characteristic sign of tert-butylation.

    • Susceptible Residues: Amino acids with nucleophilic side chains are particularly vulnerable. These include Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2][4][9][10] Other electron-rich aromatic rings, thiols, and guanidino groups are also at risk.[4][11]

    • Solution: Use Scavengers. The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[3][4]

      • Common Scavengers:

        • Triisopropylsilane (TIS): A very effective general-purpose scavenger.[4]

        • Water (H₂O): Traps the cation to form tert-butanol.[4]

        • Thioanisole: Useful for protecting methionine and tryptophan residues.[4]

        • Ethanedithiol (EDT): Commonly used for cysteine-containing compounds.[2]

  • Problem: Trifluoroacetylation of the Deprotected Amine. A mass increase of +96 Da after using TFA suggests trifluoroacetylation of the newly formed amine.[4]

    • Solution: This occurs when the deprotected, nucleophilic amine is acylated by TFA. To minimize this, ensure the complete removal of TFA after the reaction. This can be achieved by co-evaporation with a solvent like toluene or DCM several times (3x).[4] If the problem persists, consider switching to a different acid system, such as HCl in dioxane.[5][9]

  • Problem: Degradation of Other Acid-Sensitive Groups. Strong acids like TFA can cleave other acid-labile protecting groups (e.g., esters, acetals) or degrade sensitive parts of your molecule.[3][5]

    • Solution: Use Milder Conditions.

      • Reduce the TFA concentration to 10-20% and perform the reaction at 0°C.[8]

      • Switch to a milder acid system like 4M HCl in dioxane, p-toluenesulfonic acid (pTSA), or aqueous phosphoric acid.[3][4]

      • For highly sensitive substrates, consider non-acidic methods like thermal deprotection or using Lewis acids (e.g., Zinc Bromide).[3][4][8] A very mild method using oxalyl chloride in methanol has also been reported.[4][12]

Quantitative Data Summary

The following tables summarize typical conditions for various acidic Boc deprotection methods.

Table 1: Common Acidic Boc Deprotection Conditions

Reagent Solvent Concentration Temperature (°C) Typical Time Notes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 20-50% (v/v)[4] 0 to Room Temp. 30 min - 4 h[4] Most common method; scavengers are highly recommended.
Hydrochloric Acid (HCl) 1,4-Dioxane 4 M[4] Room Temp. 1 - 4 h[4] Good alternative to TFA; product often precipitates as the HCl salt.[4]
p-Toluenesulfonic Acid (pTSA) Acetonitrile/Methanol Stoichiometric Room Temp. Variable Can be used under milder conditions.[4]
Phosphoric Acid (H₃PO₄) Aqueous 85% 50 1 - 6 h An environmentally benign option.[4]

| Oxalyl Chloride | Methanol | 3.0 equiv. | Room Temp. | 1 - 4 h | Very mild method, tolerant of acid-labile esters.[4][12] |

Table 2: Common Scavenger Cocktails for TFA Deprotection

Scavenger Cocktail Composition (v/v/v) Use Case
Standard TFA/H₂O/TIS 95:2.5:2.5[4] General purpose, effective for most sequences.
Simple TFA/TIS 95:5 Effective for protecting Trp, Met, and Tyr.[4]

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)[4] | For peptides with multiple sensitive residues. |

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM with Scavengers

  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[13]

  • Cooling: Cool the solution to 0°C using an ice bath.[4][10]

  • Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[4] Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[2][4]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4][13]

  • Work-up:

    • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[4][13]

    • TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM several times (3x).[4][8]

    • Precipitation (Optional): The deprotected amine TFA salt can often be precipitated by adding a non-polar solvent like cold diethyl ether, collected by filtration, and dried under vacuum.[4][10]

    • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[2][4]

Protocol 2: Milder Boc Deprotection using HCl in Dioxane

  • Reaction Setup: Dissolve the Boc-protected compound in a minimal amount of a suitable solvent (e.g., methanol or DCM).[1][5]

  • Reagent Addition: Add a solution of 4M HCl in dioxane (typically 4-10 equivalents).[1]

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC or LC-MS.[1]

  • Work-up: Remove the solvent under reduced pressure. The product is often obtained as the hydrochloride salt and can be used directly in the next step.[1]

Visualizations

Boc_Deprotection_Workflow cluster_start Start cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_end End start Boc-Protected Substrate dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add Scavengers & TFA cool->add_reagents react Stir at RT 1-2 hours add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete co_evaporate Co-evaporate with Toluene concentrate->co_evaporate isolate Isolate Product (Precipitation or Neutralization) co_evaporate->isolate end Deprotected Amine isolate->end

Caption: Standard experimental workflow for Boc deprotection using TFA.

Troubleshooting_Boc_Deprotection cluster_incomplete Incomplete Reaction cluster_byproducts Unexpected Byproducts problem Problem Observed during Deprotection cause_incomplete Potential Causes: - Insufficient Acid - Short Reaction Time - Steric Hindrance problem->cause_incomplete e.g. cause_byproducts Potential Causes: - t-Butylation (+56 Da) - Trifluoroacetylation (+96 Da) - Degradation of other groups problem->cause_byproducts e.g. solution_incomplete Solutions: - Increase Acid Conc. - Extend Reaction Time - Gentle Warming cause_incomplete->solution_incomplete Address with solution_byproducts Solutions: - Add Scavengers (TIS, H₂O) - Co-evaporate to remove TFA - Use Milder Acid (HCl/Dioxane) cause_byproducts->solution_byproducts Address with

Caption: Troubleshooting logic for common Boc deprotection issues.

References

Strategies to control regioselectivity in the aminolysis of epoxy amines for azetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Regioselective Azetidine Synthesis

Welcome to the Technical Support Center for strategies to control regioselectivity in the aminolysis of epoxy amines for azetidine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing azetidines from epoxy amines?

A1: The main strategy involves the intramolecular cyclization of epoxy amines. A key method is the Lewis acid-catalyzed intramolecular regioselective aminolysis of 3,4-epoxy amines.[1][2] This approach offers a pathway to construct the strained four-membered azetidine ring, which is a valuable scaffold in medicinal chemistry.[1][3][4][5]

Q2: What is the role of a Lewis acid catalyst in this reaction?

A2: A Lewis acid, such as Lanthanum(III) triflate (La(OTf)₃), is used to activate the epoxide ring, making it more susceptible to nucleophilic attack by the tethered amine.[1][2][6] This catalysis is crucial for achieving high yields and controlling regioselectivity, as the high basicity of the amine can otherwise quench the acid promoter.[1][2][4]

Q3: How does the stereochemistry of the starting epoxy amine affect the product?

A3: The stereochemistry of the 3,4-epoxy amine is a critical factor in determining the regioselectivity of the cyclization. cis-3,4-epoxy amines strongly favor the 4-exo-tet cyclization pathway to yield 3-hydroxyazetidines. In contrast, trans-isomers tend to undergo a 5-endo-tet cyclization to form 3-hydroxypyrrolidines as the major product.[7]

Q4: Are there any functional groups that are incompatible with this reaction?

A4: The La(OTf)₃-catalyzed reaction has been shown to be tolerant of a variety of functional groups.[1][2][6] These include acid-sensitive groups like Boc, PMB, and TBS, as well as electron-rich and electron-deficient benzyl groups, nitriles, and sulfides.[1]

Troubleshooting Guide

Problem 1: Low to no yield of the desired azetidine product.

Possible Cause Suggested Solution
Incorrect Stereoisomer Verify the stereochemistry of your starting 3,4-epoxy amine. trans-isomers will preferentially form pyrrolidines. Ensure you are using the cis-isomer for azetidine synthesis.[7]
Inactive Catalyst Use a fresh, anhydrous source of La(OTf)₃. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere to prevent catalyst deactivation by moisture.
Suboptimal Reaction Conditions The reaction may be incomplete. For La(OTf)₃-catalyzed reactions, refluxing in 1,2-dichloroethane (DCE) has been shown to be effective.[1][2] If using other solvents like CH₂Cl₂, the reaction may not go to completion.[1][2]
Substrate Degradation If your substrate is sensitive, consider lowering the reaction temperature and extending the reaction time. Monitor the reaction closely using TLC to check for substrate decomposition.

Problem 2: Significant formation of the 5-membered pyrrolidine byproduct.

Possible Cause Suggested Solution
Starting Material is the trans-Isomer This is the most likely cause. The use of trans-3,4-epoxy amines favors the formation of pyrrolidines.[2][8] It is essential to use the cis-isomer for selective azetidine synthesis.
Incorrect Solvent Choice While DCE is optimal for azetidine formation from cis-epoxy amines, other solvents might alter the regioselectivity. For instance, benzene has been shown to provide lower selectivity compared to DCE.[1][2]
Thermodynamic vs. Kinetic Control Pyrrolidine formation can be thermodynamically favored. Ensure the reaction conditions (catalyst, solvent, temperature) are optimized for the kinetically favored 4-exo-tet cyclization to the azetidine.

Problem 3: Azetidine product decomposes during purification.

Possible Cause Suggested Solution
Ring Strain and Instability Azetidines are strained four-membered rings and can be susceptible to decomposition, especially in the presence of acid or heat.
Harsh Purification Conditions Avoid prolonged exposure to silica gel, which can be acidic. Consider using neutral or deactivated silica gel for column chromatography. Alternatively, explore other purification methods like recrystallization if the product is a solid.
Residual Acid Ensure the reaction work-up effectively neutralizes the Lewis acid catalyst. A thorough wash with a saturated aqueous NaHCO₃ solution is recommended.[1][2]

Data Presentation

Table 1: Optimization of Reaction Conditions for Azetidine Synthesis

This table summarizes the effect of different solvents on the intramolecular aminolysis of a model cis-3,4-epoxy amine catalyzed by La(OTf)₃.

EntrySolventTemperatureTime (h)Yield of Azetidine (%)Azetidine/Pyrrolidine Ratio
1DCEReflux2.581>20:1
2BenzeneReflux2.57519:1
3CH₂Cl₂Reflux24Incomplete Reaction-

Data adapted from Kuriyama Y, et al. (2023).[1][2]

Experimental Protocols

Protocol 1: Synthesis of cis-3,4-Epoxy Amine Precursor

This protocol details a representative synthesis of a cis-3,4-epoxy amine starting from the corresponding epoxy alcohol.

  • Mesylation: To a solution of the cis-3,4-epoxy alcohol (1 eq) in CH₂Cl₂ (0.5 M) at 0°C, add Et₃N (2.5 eq) followed by MsCl (1.5 eq).

  • Stir the mixture for 10 minutes at room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ at 0°C.

  • Extract the mixture three times with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude mesylate is used immediately in the next step.

  • Amination: To a solution of the crude mesylate in DMSO (0.5 M), add the desired primary amine (3.0 eq) and NaI (10 mol%).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Add water and extract three times with Et₂O.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting residue by column chromatography to yield the cis-3,4-epoxy amine.[6]

Protocol 2: La(OTf)₃-Catalyzed Azetidine Synthesis

This protocol describes the cyclization of a cis-3,4-epoxy amine to the corresponding 3-hydroxyazetidine.

  • Reaction Setup: To a solution of the cis-3,4-epoxy amine (1 eq) in 1,2-dichloroethane (DCE) (0.2 M), add La(OTf)₃ (5 mol%) at room temperature under an inert atmosphere.

  • Heating: Stir the mixture at reflux until the starting material is consumed, as monitored by TLC (typically 2.5 hours).

  • Work-up: Cool the reaction mixture to 0°C and quench by adding saturated aqueous NaHCO₃.

  • Extract the mixture three times with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 3-hydroxyazetidine.[1][2]

Visualizations

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products start cis-3,4-Epoxy Amine exo 4-exo-tet Cyclization (Favored) start->exo La(OTf)₃ DCE, Reflux endo 5-endo-tet Cyclization (Disfavored) start->endo azetidine 3-Hydroxyazetidine (Major Product) exo->azetidine pyrrolidine 3-Hydroxypyrrolidine (Minor Product) endo->pyrrolidine

Caption: Regioselective pathways in the aminolysis of cis-3,4-epoxy amines.

G cluster_workflow Experimental Workflow setup 1. Reaction Setup (Epoxy Amine, La(OTf)₃, DCE) reflux 2. Heat to Reflux (Monitor by TLC) setup->reflux workup 3. Aqueous Work-up (Quench with NaHCO₃, Extract) reflux->workup purify 4. Purification (Column Chromatography) workup->purify product Pure 3-Hydroxyazetidine purify->product

Caption: Workflow for La(OTf)₃-catalyzed azetidine synthesis.

G cluster_troubleshooting Troubleshooting Logic issue Low Azetidine Yield / High Pyrrolidine Formation check_stereo Check Stereochemistry of Starting Epoxy Amine issue->check_stereo cis_isomer Is it the cis-isomer? check_stereo->cis_isomer trans_isomer trans-isomer is the cause. Synthesize cis-isomer. cis_isomer->trans_isomer No check_conditions Check Reaction Conditions (Solvent, Temp, Catalyst) cis_isomer->check_conditions Yes optimize Optimize conditions. Use DCE at reflux. check_conditions->optimize

Caption: Troubleshooting guide for poor regioselectivity in azetidine synthesis.

References

Addressing moisture sensitivity of "Tert-butyl 3-oxoazetidine-1-carboxylate" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl 3-oxoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the moisture sensitivity of this key synthetic intermediate. Here you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is tert-butyl 3-oxoazetidine-1-carboxylate and why is it moisture sensitive?

Tert-butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone) is a valuable building block in organic synthesis, notably as a key intermediate in the preparation of pharmaceutical compounds like Baricitinib.[1][2][3][4] Its moisture sensitivity stems from the presence of a reactive four-membered azetidine ring and a carbonyl group, making it susceptible to hydrolysis. The Boc (tert-butoxycarbonyl) protecting group can also be sensitive to acidic conditions, which can be generated in the presence of water.

Q2: How should I properly store and handle tert-butyl 3-oxoazetidine-1-carboxylate to prevent moisture exposure?

To maintain its integrity, tert-butyl 3-oxoazetidine-1-carboxylate should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[4] The recommended storage temperature is typically 2-8°C.[4] When handling the compound, it is crucial to work in a dry, inert atmosphere, for example, within a glovebox or using Schlenk line techniques. All glassware and equipment should be thoroughly dried before use.

Q3: I suspect my tert-butyl 3-oxoazetidine-1-carboxylate has been exposed to moisture. What are the potential consequences for my reaction?

Exposure to moisture can lead to several undesirable outcomes in your reaction:

  • Hydrolysis: The primary consequence is the hydrolysis of the azetidinone ring, which can lead to ring-opening and the formation of undesired byproducts. This will reduce the amount of active starting material available for your desired transformation.

  • Reduced Yields: The degradation of the starting material will inevitably lead to lower yields of your target product.

  • Side Reactions: The presence of water can promote side reactions, leading to a complex mixture of products and making purification more challenging. For instance, in reactions sensitive to pH changes, water can alter the reaction conditions.

  • Inconsistent Results: Trace amounts of moisture can lead to variability in reaction outcomes, making your results difficult to reproduce.

Q4: I am performing a Wittig-type reaction (Horner-Wadsworth-Emmons) with tert-butyl 3-oxoazetidine-1-carboxylate and getting low yields. Could moisture be the culprit?

Yes, moisture can significantly impact the efficiency of Wittig-type reactions. The strong bases typically used in these reactions, such as sodium hydride or potassium tert-butoxide, will react readily with any water present, quenching the base and preventing the formation of the ylide. This will result in a lower concentration of the active nucleophile and consequently, a lower yield of your desired alkene.

Troubleshooting Guides for Common Reactions

Troubleshooting a Horner-Wadsworth-Emmons Reaction

This section provides a troubleshooting guide for the Horner-Wadsworth-Emmons reaction to synthesize tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a key intermediate for Baricitinib.[1][2][5]

Problem Potential Cause Troubleshooting Steps
Low or no product formation Incomplete ylide formation due to moisture. - Ensure all glassware is rigorously oven- or flame-dried. - Use freshly distilled, anhydrous solvents. - Handle all reagents under a strict inert atmosphere (glovebox or Schlenk line). - Use a fresh, sealed bottle of the phosphonate reagent and the base.
Inactive base. - Use a fresh, unopened container of sodium hydride or potassium tert-butoxide. - If using sodium hydride, ensure the mineral oil has been properly washed away with a dry solvent like hexane under an inert atmosphere.
Presence of unreacted tert-butyl 3-oxoazetidine-1-carboxylate Insufficient ylide. - Ensure the stoichiometry of the base and phosphonate reagent is correct. A slight excess of the phosphonate and base relative to the azetidinone is often used.
Reaction time is too short. - Monitor the reaction progress by TLC or LC-MS to ensure completion.
Formation of a significant amount of byproducts Side reactions due to moisture or other impurities. - In addition to stringent anhydrous techniques, ensure the purity of all starting materials. - Consider purifying the tert-butyl 3-oxoazetidine-1-carboxylate if its purity is questionable.
Troubleshooting a Reductive Amination Reaction

Reductive amination is another common transformation involving tert-butyl 3-oxoazetidine-1-carboxylate. The presence of moisture can interfere with both the imine formation and the reduction step.

Problem Potential Cause Troubleshooting Steps
Low yield of the desired amine Hydrolysis of the imine intermediate. - The formation of the imine from the ketone and amine is an equilibrium reaction that produces water.[6] It is crucial to use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water if the reaction conditions allow. - Perform the reaction under strictly anhydrous conditions.
Decomposition of the reducing agent. - Many reducing agents, such as sodium borohydride, will react with water. Use a fresh, high-purity reducing agent. - Consider using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which is more tolerant of slightly acidic conditions sometimes used to promote imine formation.[6]
Formation of the corresponding alcohol as a byproduct Reduction of the starting ketone. - This indicates that the reducing agent is reacting with the tert-butyl 3-oxoazetidine-1-carboxylate before the imine is formed or that the reducing agent is too strong. - Add the reducing agent after allowing sufficient time for the imine to form. - Use a milder reducing agent like sodium cyanoborohydride or STAB, which are known to selectively reduce imines in the presence of ketones.[7]
Reaction stalls or is incomplete Insufficient removal of water from the equilibrium. - Ensure your dehydrating agent is active and used in sufficient quantity. - If using a Dean-Stark apparatus for water removal, ensure the solvent forms an appropriate azeotrope with water.

Experimental Protocols

Detailed Protocol for the Horner-Wadsworth-Emmons Reaction of tert-butyl 3-oxoazetidine-1-carboxylate

This protocol is adapted from a literature procedure for the synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[5]

Materials:

  • Diethyl (cyanomethyl)phosphonate

  • Potassium tert-butoxide solution in THF (1 M)

  • Tert-butyl 3-oxoazetidine-1-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous workup and purification solvents (e.g., ethyl acetate, saturated aqueous sodium chloride)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous THF.

  • Cool the solution to -5 °C using an appropriate cooling bath.

  • Slowly add a 1 M solution of potassium tert-butoxide in THF (1.1 equivalents) to the reaction mixture while maintaining the temperature below 0 °C.

  • Stir the resulting mixture at -5 °C for 3 hours under a nitrogen atmosphere.

  • In a separate flame-dried flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF.

  • Add the solution of tert-butyl 3-oxoazetidine-1-carboxylate dropwise to the reaction mixture at -5 °C.

  • Continue stirring at -5 °C for another 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 16 hours.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction by adding a saturated aqueous solution of sodium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_preparation Reagent Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup and Purification reagent1 Diethyl (cyanomethyl)phosphonate in Anhydrous THF ylide_formation Ylide Formation (-5 °C, 3h) reagent1->ylide_formation reagent2 Potassium tert-butoxide (1M in THF) reagent2->ylide_formation reagent3 Tert-butyl 3-oxoazetidine-1-carboxylate in Anhydrous THF addition Addition of Azetidinone (-5 °C, 2h) reagent3->addition setup Flame-dried flask under Nitrogen setup->ylide_formation ylide_formation->addition reaction Reaction (RT, 16h) addition->reaction quench Quench with aq. NaCl reaction->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Final Product purify->product

Figure 1: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

troubleshooting_logic start Low Reaction Yield? check_moisture Strict Anhydrous Conditions Followed? start->check_moisture Yes improve_conditions Implement stricter anhydrous techniques: - Flame-dry glassware - Use fresh anhydrous solvents - Work under inert gas start->improve_conditions No check_reagents Purity and Activity of Reagents Verified? check_moisture->check_reagents Yes check_moisture->improve_conditions No use_fresh_reagents Use fresh, unopened reagents. Check activity of bases/reducing agents. check_reagents->use_fresh_reagents No optimize_reaction Optimize reaction parameters: - Stoichiometry - Temperature - Reaction time check_reagents->optimize_reaction Yes success Improved Yield improve_conditions->success use_fresh_reagents->success optimize_reaction->success failure Consult Further Literature optimize_reaction->failure

References

Technical Support Center: Optimizing Palladium-Catalyzed Azetidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed azetidine coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalyst systems for azetidine N-arylation?

A1: The most common palladium catalyst systems for the N-arylation of azetidines are based on the Buchwald-Hartwig amination. These systems typically consist of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand. The choice of ligand is crucial for reaction efficiency. Bulky, electron-rich phosphine ligands, like those from the biarylphosphine class (e.g., XPhos, SPhos), are often employed to facilitate the catalytic cycle.[1][2]

Q2: My azetidine coupling reaction is giving low yields. What are the potential causes?

A2: Low yields in palladium-catalyzed azetidine coupling can stem from several factors:

  • Catalyst Inhibition: The iodide formed during the reaction with aryl iodides can have an inhibitory effect on the catalyst.[3]

  • Poor Ligand Choice: The selected ligand may not be optimal for the specific substrate combination, leading to slow reaction rates or catalyst decomposition.

  • Base Incompatibility: The strength and solubility of the base are critical. An inappropriate base can lead to side reactions or incomplete deprotonation of the azetidine.[4]

  • Substrate Decomposition: Azetidines are strained rings and can be susceptible to ring-opening or other decomposition pathways under harsh reaction conditions.

  • Insufficient Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) form, are sensitive to oxygen. Inadequate inert gas technique can lead to catalyst deactivation.

Q3: How do I select the appropriate base for my reaction?

A3: The choice of base is critical and depends on the specific reaction conditions and substrates.[4]

  • Strong, non-nucleophilic bases are generally preferred. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[4]

  • The solubility of the base in the reaction solvent is important.[3][4] For instance, while strong bases are often effective, their poor solubility can sometimes be a limiting factor.

  • The functional group tolerance of your substrates should be considered. Stronger bases like alkoxides may not be compatible with sensitive functional groups. In such cases, weaker bases like K₃PO₄ or K₂CO₃ might be a better choice, although they may require higher reaction temperatures.[2][4]

Q4: Can I use aryl chlorides as coupling partners?

A4: Yes, aryl chlorides can be used as coupling partners, but they are generally less reactive than aryl bromides or iodides. Successful coupling with aryl chlorides often requires more specialized and highly active catalyst systems, typically employing bulky, electron-rich biarylphosphine ligands.[1][4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique. Use a fresh bottle of palladium precursor and ligand. Consider using a pre-catalyst for easier activation.[3]
Poor ligand choiceScreen a panel of ligands. For azetidine coupling, bulky biarylphosphine ligands like XPhos, SPhos, or RuPhos are often good starting points.[1][2]
Incorrect baseThe base may be too weak or insoluble. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu) or a more soluble one. Conversely, a base that is too strong could cause substrate degradation.[4]
Low reaction temperatureSome less reactive substrates may require higher temperatures (80-110 °C) to proceed at a reasonable rate.[3]
Formation of Side Products (e.g., Ring-Opening) Harsh reaction conditionsAzetidines are strained rings. Try lowering the reaction temperature or using a milder base.
β-hydride eliminationThis can be a competing pathway, especially with certain substrates. Judicious ligand design can help to favor the desired reductive elimination over β-hydride elimination.[1]
Inconsistent Results Impurities in starting materialsEnsure the purity of your azetidine, aryl halide, solvent, and base. Water and oxygen can be particularly detrimental.
Catalyst loading variabilityEnsure accurate weighing and dispensing of the catalyst components, especially on a small scale.

Catalyst and Ligand Selection

The choice of ligand is a critical parameter in optimizing palladium-catalyzed C-N coupling reactions.[1] Below is a table summarizing the performance of different ligands in a model Buchwald-Hartwig amination reaction.

Ligand Catalyst Loading (mol %) Base Temperature (°C) Time (h) Yield (%)
Xantphos0.5K₂CO₃10016>90
XPhos0.5K₂CO₃10016>90

Data adapted from a representative Buchwald-Hartwig amination optimization.[5]

Experimental Protocols

General Procedure for Palladium-Catalyzed Azetidine N-Arylation

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Aryl halide

  • Azetidine

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Reaction vessel (e.g., Schlenk tube, microwave vial)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Add the aryl halide and the azetidine to the reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Experimental Workflows

Catalyst Screening Workflow

CatalystScreening cluster_start Initial Setup cluster_screening Screening Process cluster_analysis Analysis & Optimization cluster_end Final Protocol Start Define Substrates (Azetidine, Aryl Halide) LigandScreen Screen Ligands (e.g., XPhos, SPhos, RuPhos) Start->LigandScreen Standard Conditions BaseScreen Screen Bases (e.g., NaOtBu, Cs2CO3, K3PO4) LigandScreen->BaseScreen SolventScreen Screen Solvents (e.g., Toluene, Dioxane, THF) BaseScreen->SolventScreen Analysis Analyze Results (Yield, Purity) SolventScreen->Analysis Analysis->LigandScreen No/Low Yield Optimization Further Optimization (Temp, Concentration) Analysis->Optimization Promising Conditions End Optimized Protocol Optimization->End

Caption: Workflow for systematic catalyst system screening.

Troubleshooting Logic for Low Yield

Troubleshooting Start Low Yield Observed CheckCatalyst Is the Catalyst System Active? Start->CheckCatalyst CheckConditions Are Reaction Conditions Optimal? CheckCatalyst->CheckConditions Yes ChangeCatalyst Use Fresh Catalyst/Ligand Consider Pre-catalyst CheckCatalyst->ChangeCatalyst No CheckPurity Are Starting Materials Pure? CheckConditions->CheckPurity Yes OptimizeConditions Adjust Temperature, Base, Solvent CheckConditions->OptimizeConditions No PurifyReagents Purify/Dry Reagents & Solvents CheckPurity->PurifyReagents No Success Improved Yield CheckPurity->Success Yes ScreenLigands Screen Different Ligands ChangeCatalyst->ScreenLigands ScreenLigands->CheckConditions OptimizeConditions->Success PurifyReagents->Success

Caption: Decision tree for troubleshooting low reaction yields.

References

Improving the scalability of "Tert-butyl Azetidine-1-carboxylate" synthesis for industrial production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl azetidine-1-carboxylate, with a focus on improving scalability for industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound and its derivatives often presents challenges related to the inherent ring strain of the four-membered azetidine ring, which makes it susceptible to ring-opening side reactions. Other common issues include low yields, difficulties in purification, and the potential for polymerization. The choice of starting materials, reaction conditions, and protecting groups is critical to mitigate these challenges.[1] The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen as it is stable under many reaction conditions and can be readily removed under acidic conditions.[1]

Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I optimize the reaction?

A2: Low yields can stem from several factors. Incomplete reactions, side reactions such as the formation of pyrrolidine, and product degradation during workup or purification are common culprits. To optimize the yield, consider the following:

  • Reaction Conditions: Carefully control reaction temperature, as elevated temperatures can promote side reactions. Optimization of catalyst loading, solvent, and reaction time is also crucial.

  • Base Selection: The choice and stoichiometry of the base are critical. For cyclization reactions, using an appropriate base at the right concentration can minimize the formation of byproducts.

  • Starting Material Quality: Ensure the purity of your starting materials, as impurities can interfere with the reaction.

  • Purification Method: Azetidine derivatives can be challenging to purify due to their polarity and potential volatility. Column chromatography on silica gel with a gradient elution is a common and effective method.[1]

Q3: What are the recommended purification techniques for this compound on a large scale?

A3: For large-scale purification, column chromatography remains a viable option, though it can be resource-intensive. Other techniques to consider include:

  • Crystallization: If the product is a solid, crystallization can be a highly effective and scalable purification method.

  • Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be an efficient purification technique.

  • Extraction: A well-designed liquid-liquid extraction protocol can effectively remove many impurities before final purification.

Q4: Are there greener synthesis routes available for industrial production?

A4: Yes, efforts have been made to develop more environmentally friendly and cost-effective synthesis routes. One such approach utilizes a microchannel reactor for the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate, which can improve reaction efficiency and safety.[2] This method often employs less hazardous reagents and can lead to higher yields with easier purification.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive catalyst or reagents- Incorrect reaction temperature- Presence of impurities in starting materials- Verify the activity of the catalyst and freshness of reagents.- Optimize the reaction temperature; some steps may require sub-zero temperatures.[2][3]- Purify starting materials before use.
Formation of significant side products (e.g., pyrrolidine) - Reaction temperature is too high- Incorrect choice or amount of base- Prolonged reaction time- Lower the reaction temperature.- Screen different bases and optimize their stoichiometry.[4]- Monitor the reaction progress and quench it once the starting material is consumed.
Difficulty in isolating the product - Product is volatile- Emulsion formation during workup- For volatile products, perform workup and concentration at reduced temperature and pressure.- To break emulsions, try adding brine or filtering through a pad of celite.
Product decomposes during purification - Thermal instability- Sensitivity to acidic or basic conditions on silica gel- Use purification methods that do not require high temperatures, such as crystallization or chromatography at room temperature.- Use neutral silica gel or consider alternative purification methods like crystallization.

Experimental Protocols & Data

Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate

This two-step process involves the debenzylation of 1-benzylazetidin-3-ol followed by oxidation.

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate [2]

  • Reaction: To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), 5% Pd/C (1.75 g) is added.

  • Conditions: The mixture is stirred at room temperature under a hydrogen atmosphere for 20 hours.

  • Workup: The reaction mixture is filtered, and the filtrate is concentrated under vacuum. The crude product is dissolved in n-heptane (105 mL) and stirred at 0-5 °C for 2 hours under a nitrogen atmosphere. The mixture is filtered, and the filter cake is dried to yield the pure product.

  • Yield: 33.8 g (91%) of a white solid.

Step 2: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate (Traditional Method) [2]

  • Reaction: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH2Cl2 (200 mL), a 9.1% potassium bromide aqueous solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol) are added at -15 to 5 °C. A pre-mixed solution of KHCO3 (104 g) and NaClO (86 g, 12% aqueous solution) in water (389 mL) is then added.

  • Conditions: The mixture is stirred for 30 minutes.

  • Workup: The reaction is quenched with a 15% sodium thiosulfate aqueous solution (100 mL), extracted with ethyl acetate, and washed with water. The solvent is removed under vacuum.

Quantitative Data Summary
ParameterStep 1: DebenzylationStep 2: Oxidation (Traditional)Step 2: Oxidation (Microchannel)[2]
Starting Material 1-benzylazetidin-3-oltert-butyl 3-hydroxyazetidine-1-carboxylatetert-butyl 3-hydroxyazetidine-1-carboxylate
Key Reagents 5% Pd/C, H2TEMPO, KBr, NaClO, KHCO3TEMPO, 30% H2O2
Solvent THFCH2Cl2, WaterCH2Cl2
Temperature Room Temperature-15 to 5 °CNot specified
Reaction Time 20 hours0.5 hours30 seconds (residence time)
Yield 91%Not specifiedNot specified

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate cluster_step2 Step 2: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate start1 1-benzylazetidin-3-ol in THF reagent1 5% Pd/C, H2 atmosphere reaction1 Stir at RT for 20h start1->reaction1 reagent1->reaction1 workup1 Filter, Concentrate, Crystallize from n-heptane reaction1->workup1 product1 tert-butyl 3-hydroxyazetidine-1-carboxylate workup1->product1 start2 tert-butyl 3-hydroxyazetidine-1-carboxylate in CH2Cl2 product1->start2 Proceed to Oxidation reagent2 TEMPO, KBr, NaClO, KHCO3 reaction2 Stir at -15 to 5°C for 30 min start2->reaction2 reagent2->reaction2 workup2 Quench with Na2S2O3, Extract with Ethyl Acetate reaction2->workup2 product2 tert-butyl 3-oxoazetidine-1-carboxylate workup2->product2

Caption: Workflow for the two-step synthesis of tert-butyl 3-oxoazetidine-1-carboxylate.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Degradation start->cause3 solution1a Optimize Temperature cause1->solution1a solution1b Check Reagent Activity cause1->solution1b cause2->solution1a solution2a Adjust Base/Catalyst cause2->solution2a solution2b Monitor Reaction Time cause2->solution2b solution3a Modify Workup cause3->solution3a solution3b Gentle Purification cause3->solution3b

Caption: Troubleshooting logic for addressing low reaction yields.

References

Validation & Comparative

Characterization of 3-Aryl-Azetidine Derivatives: A Comparative Guide to NMR and HRMS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the diverse heterocyclic scaffolds, 3-aryl-azetidine derivatives have garnered significant attention due to their presence in various biologically active compounds. Accurate characterization of these molecules is paramount for understanding their structure-activity relationships. This guide provides a comparative overview of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), in the context of 3-aryl-azetidine derivative characterization, supported by experimental data and detailed protocols.

Comparative Data of 3-Aryl-Azetidine Derivatives

The following tables summarize the ¹H NMR, ¹³C NMR, and HRMS data for a series of representative tert-butyl 3-aryl-azetidine-1-carboxylate derivatives, allowing for a clear comparison of their spectral properties.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
CompoundAr-H (ppm)CH (Azetidine, 3-H) (ppm)CH₂ (Azetidine, 2,4-H) (ppm)C(CH₃)₃ (Boc) (ppm)Other signals (ppm)
5a (Aryl = Phenyl)7.39–7.23 (m, 5H)3.73 (tt, J = 8.6, 6.0 Hz, 1H)4.33 (t, J = 8.6 Hz, 2H), 3.98 (t, J = 8.6 Hz, 2H)1.47 (s, 9H)-
5b (Aryl = 2-Fluorophenyl)-----
5c (Aryl = 3-Fluorophenyl)7.31 (td, J=7.9, 6.1 Hz, 1H), 7.08 (d, J=7.7 Hz, 1H), 7.03 (dt, J=10.0, 2.1 Hz, 1H), 6.96 (td, J=8.6, 2.9 Hz, 1H)3.77–3.68 (m, 1H)4.33 (t, J = 8.7 Hz, 2H), 3.96 (dd, J = 8.6, 5.9 Hz, 2H)1.42 (s, 9H)-
5e (Aryl = 4-Chlorophenyl)7.30 (d, J = 8.1 Hz, 2H), 7.22 (d, J = 8.1 Hz, 2H)3.72–3.63 (m, 1H)4.31 (t, J = 8.7 Hz, 2H), 3.91 (dd, J = 8.6, 5.8 Hz, 2H)1.46 (s, 9H)-
5g (Aryl = [1,1'-Biphenyl]-4-yl)7.58 (d, J=7.8 Hz, 4H), 7.44 (t, J=7.5 Hz, 2H), 7.39–7.32 (m, 3H)3.78–3.75 (m, 1H)4.35 (t, J = 8.6 Hz, 2H), 4.08–3.97 (m, 2H)1.48 (s, 9H)-
5h (Aryl = 3-Chloro-4-fluorophenyl)7.39–7.34 (m, 1H), 7.21–7.15 (m, 1H), 7.12 (t, J = 7.8 Hz, 1H)3.73–3.63 (m, 1H)4.33 (t, J = 8.7 Hz, 2H), 3.95–3.87 (m, 2H)1.47 (s, 9H)-
5i (Aryl = 4-Chloro-2-methoxyphenyl)6.94 (dd, J = 8.1, 1.8 Hz, 1H), 6.83 (d, J = 1.7 Hz, 1H)4.04–3.86 (m, 1H)4.25 (t, J = 8.4 Hz, 2H), 4.04–3.86 (m, 2H)1.45 (s, 9H)3.80 (s, 3H, OCH₃)

Data sourced from a study on novel azetidine-containing antitumor agents.[1]

Table 2: ¹³C NMR Spectroscopic Data (150 MHz, CDCl₃)
CompoundAr-C (ppm)C-3 (Azetidine) (ppm)C-2,4 (Azetidine) (ppm)C=O (Boc) (ppm)C(CH₃)₃ (Boc) (ppm)(CH₃)₃ (Boc) (ppm)Other signals (ppm)
5a (Aryl = Phenyl)142.3, 128.8, 127.0, 126.833.656.5156.579.628.5-
5c (Aryl = 3-Fluorophenyl)163.2, 161.6, 144.1, 129.7, 121.7, 113.3, 113.132.656.5155.779.127.7-
5e (Aryl = 4-Chlorophenyl)161.0, 159.3, 127.9, 127.8, 127.2, 123.7, 123.6, 114.8, 114.732.756.5155.778.927.7-
5g (Aryl = [1,1'-Biphenyl]-4-yl)140.6, 140.0, 139.3, 128.1, 126.8, 126.6, 126.5, 126.4--155.878.927.8-
5h (Aryl = 3-Chloro-4-fluorophenyl)156.3, 139.3, 129.0, 126.5, 126.45, 121.2, 117.2, 116.8, 116.7, 114.732.756.5156.379.828.4-
5i (Aryl = 4-Chloro-2-methoxyphenyl)157.2, 132.6, 127.6, 127.1, 119.8, 110.427.854.9155.978.727.954.9 (OCH₃)

Data sourced from a study on novel azetidine-containing antitumor agents.[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data
CompoundFormulaCalculated Mass [M+Na]⁺Found Mass [M+Na]⁺
5a C₁₄H₁₉NO₂Na256.1308256.1307
5c C₁₄H₁₈FNO₂Na274.1214256.1215
5e C₁₄H₁₈ClNO₂Na290.0918290.0916
5g C₂₀H₂₃NO₂Na332.1621332.1623
5h C₁₄H₁₇ClFNO₂Na308.0830308.0829
5i C₁₅H₂₀ClNO₃Na320.1024320.1024

Data sourced from a study on novel azetidine-containing antitumor agents.[1]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for reproducible and comparable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 or 600 MHz Bruker NMR spectrometer.[1]

Sample Preparation:

  • Weigh approximately 5-10 mg of the 3-aryl-azetidine derivative.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Spectra are typically acquired with a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).[1]

  • ¹³C NMR: Spectra are acquired at 150 MHz. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).[1]

High-Resolution Mass Spectrometry (HRMS)

Instrumentation: HRMS data were obtained using an Agilent 6200 LC/MSD TOF or an Agilent 6545 Q-TOF LC/MS system.[2] Another common instrument is a quadrupole time-of-flight (QTOF) mass spectrometer (Maxis Q-TOF, Bruker Inc.).[1]

Method:

  • Samples are introduced into the mass spectrometer via an electrospray ionization (ESI) source, typically in positive ion mode.[1]

  • The instrument is calibrated to ensure high mass accuracy.

  • The exact masses are calculated for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.[2]

  • The measured mass-to-charge ratio (m/z) is compared to the calculated value. A mass accuracy within 5 ppm is generally considered confirmation of the elemental composition.[2]

Workflow for Characterization

The following diagram illustrates the typical workflow for the synthesis and structural characterization of 3-aryl-azetidine derivatives.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_confirmation Structure Confirmation start Starting Materials synthesis Chemical Synthesis of 3-Aryl-Azetidine Derivative start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr_analysis NMR Analysis (¹H, ¹³C) purification->nmr_analysis hrms_analysis HRMS Analysis (ESI-TOF) purification->hrms_analysis data_analysis Spectral Data Interpretation nmr_analysis->data_analysis hrms_analysis->data_analysis structure_confirm Confirmed Structure data_analysis->structure_confirm

Figure 1. Characterization Workflow

Signaling Pathway of Analysis

The logical flow of analysis from sample preparation to final structural confirmation is depicted below.

G Sample Purified 3-Aryl-Azetidine Derivative NMR NMR Spectroscopy (¹H, ¹³C, etc.) Sample->NMR HRMS High-Resolution Mass Spectrometry (HRMS) Sample->HRMS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data HRMS_Data Accurate Mass (m/z) Elemental Composition HRMS->HRMS_Data Interpretation Integrated Data Interpretation NMR_Data->Interpretation HRMS_Data->Interpretation Structure Final Structure Elucidation Interpretation->Structure

Figure 2. Analytical Logic Flow

References

A Comparative Analysis of Synthetic Routes to Azetidine-3-Carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Azetidine-3-carboxylic acid is a valuable building block in medicinal chemistry, prized for its role as a conformationally constrained β-amino acid analogue. Its incorporation into drug candidates can impart favorable pharmacokinetic and pharmacodynamic properties. A variety of synthetic strategies have been developed to access this important molecule, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of the most prominent synthetic routes, offering detailed experimental protocols, quantitative data, and a logical workflow comparison to aid researchers in selecting the optimal method for their specific needs.

Comparative Overview of Key Synthesis Routes

The selection of a synthetic route to azetidine-3-carboxylic acid is often a trade-off between factors such as overall yield, number of steps, scalability, and the cost and availability of starting materials. The following table summarizes the key quantitative metrics for the most common and practical synthesis strategies.

Synthesis RouteKey Starting MaterialsNumber of StepsOverall YieldScalabilityKey Advantages & Disadvantages
From Diethyl Bis(hydroxymethyl)malonate Diethyl malonate, Formaldehyde, Benzylamine4~50-60%HighAdvantages: Utilizes inexpensive and readily available starting materials; amenable to large-scale synthesis.[1] Disadvantages: Requires the use of triflic anhydride, which can be expensive.
From 3-Haloazetidines (via 1-Azabicyclo[1.1.0]butane) Allylamine, Dibromomethane~4 (from allylamine)~58% (from hydrobromide salt)Moderate to HighAdvantages: Modern and efficient route; proceeds in high yield on a gram-scale.[2] Disadvantages: In situ generation of the strained 1-azabicyclo[1.1.0]butane may require careful optimization.
Horner-Wadsworth-Emmons (HWE) Approach N-Boc-azetidin-3-one, Phosphonate reagent3+VariableModerateAdvantages: A versatile approach allowing for the introduction of various substituents. Disadvantages: The overall yield can be moderate, and the synthesis of the phosphonate reagent adds steps.[3]
Via Thermal Isomerization of Aziridines Alkyl 2-(bromomethyl)acrylates, Amine4+ModerateModerateAdvantages: Provides access to a range of substituted azetidine-3-carboxylates.[4] Disadvantages: The thermal isomerization step can require high temperatures and careful control.

Experimental Protocols

The following are detailed experimental protocols for two of the most practical and high-yielding synthetic routes to azetidine-3-carboxylic acid and its protected derivatives.

Route 1: Synthesis from Diethyl Bis(hydroxymethyl)malonate

This route provides a scalable and cost-effective synthesis of azetidine-3-carboxylic acid. The key steps involve the formation of a bis-triflate from a malonate derivative, followed by cyclization, hydrolysis, and deprotection.[1]

Step 1: Synthesis of Diethyl Bis(hydroxymethyl)malonate

  • To a solution of diethyl malonate in a suitable solvent, add paraformaldehyde and a catalytic amount of a base (e.g., potassium carbonate).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford diethyl bis(hydroxymethyl)malonate.

Step 2: Synthesis of 1-Benzyl-azetidine-3,3-dicarboxylic acid diethyl ester

  • Dissolve diethyl bis(hydroxymethyl)malonate in dichloromethane and cool to -78 °C.

  • Add a hindered base (e.g., 2,6-lutidine) followed by the dropwise addition of triflic anhydride.

  • After stirring for the appropriate time, add benzylamine and allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 1-benzyl-azetidine-3,3-dicarboxylic acid diethyl ester.

Step 3: Synthesis of 1-Benzyl-azetidine-3-carboxylic acid

  • To a solution of 1-benzyl-azetidine-3,3-dicarboxylic acid diethyl ester in a mixture of ethanol and water, add a strong base (e.g., sodium hydroxide).

  • Heat the reaction mixture to reflux until the hydrolysis is complete.

  • Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., hydrochloric acid) to induce decarboxylation.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to give 1-benzyl-azetidine-3-carboxylic acid.

Step 4: Synthesis of Azetidine-3-carboxylic acid

  • Dissolve 1-benzyl-azetidine-3-carboxylic acid in a suitable solvent (e.g., methanol or ethanol).

  • Add a palladium catalyst (e.g., palladium on carbon or Pearlman's catalyst).

  • Subject the mixture to hydrogenation at an appropriate pressure of hydrogen gas until the debenzylation is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain azetidine-3-carboxylic acid.

Route 2: Synthesis from 3-Haloazetidines via 1-Azabicyclo[1.1.0]butane

This modern and efficient route provides access to protected azetidine-3-carboxylic acid on a gram scale. The key intermediate, a 3-haloazetidine, is synthesized from the highly strained 1-azabicyclo[1.1.0]butane.[2]

Step 1: Synthesis of tert-Butyl 3-iodoazetidine-1-carboxylate

  • This step involves the in situ generation of 1-azabicyclo[1.1.0]butane from a suitable precursor (e.g., 1-(chloromethyl)-2-(trimethylsilyl)aziridine) and its subsequent reaction with iodine and a Boc-protecting agent. A detailed procedure for the synthesis of the precursor and the subsequent one-pot reaction to form the 3-iodoazetidine can be found in the cited literature.[2]

Step 2: Synthesis of tert-Butyl 3-cyanoazetidine-1-carboxylate

  • To a solution of tert-butyl 3-iodoazetidine-1-carboxylate in dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN).

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford tert-butyl 3-cyanoazetidine-1-carboxylate. A reported yield for this step is good on a gram-scale.[2]

Step 3: Synthesis of 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid

  • To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate in a mixture of methanol and water, add a strong base such as sodium hydroxide (NaOH).

  • Reflux the reaction mixture until the hydrolysis of the nitrile is complete (typically monitored by the cessation of ammonia evolution or by TLC/LC-MS).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the aqueous solution with an acid (e.g., 10% aqueous citric acid) to a pH of approximately 3-4.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid. This step has been reported to proceed in excellent yield (92%).[5]

Logical Workflow of Synthetic Strategies

The various synthetic routes to azetidine-3-carboxylic acid can be categorized based on their core strategy for constructing the four-membered ring. The following diagram illustrates the logical relationships between the key approaches.

Synthesis_Routes cluster_start Starting Material Complexity cluster_strategy Ring Formation Strategy cluster_product Product Simple Simple Acyclic Precursors Intra_Cyclization Intramolecular Cyclization Simple->Intra_Cyclization e.g., from Diethyl Bis(hydroxymethyl)malonate Strain_Release Strain-Release Ring Opening Simple->Strain_Release e.g., from Allylamine via 1-Azabicyclo[1.1.0]butane Complex Pre-formed Azetidine Ring Functionalization Direct Functionalization Complex->Functionalization e.g., from N-Boc-azetidin-3-one (HWE) Product Azetidine-3-Carboxylic Acid Intra_Cyclization->Product Strain_Release->Product Functionalization->Product

Caption: Comparative workflow of major synthetic strategies for azetidine-3-carboxylic acid.

Conclusion

The synthesis of azetidine-3-carboxylic acid can be accomplished through several distinct and effective routes. The choice of a particular method will depend on the specific requirements of the research, including the desired scale, available resources, and the need for specific protecting groups or substituents. The route starting from diethyl bis(hydroxymethyl)malonate is a robust and scalable option, particularly suitable for large-scale production due to the low cost of its starting materials. For researchers requiring high efficiency and a modern approach on a lab scale, the synthesis via 3-haloazetidines derived from 1-azabicyclo[1.1.0]butane offers an excellent alternative with high overall yields. The Horner-Wadsworth-Emmons approach provides flexibility for creating analogues with diverse functionalities at the 3-position. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision on the most appropriate synthetic strategy to access this valuable building block for their drug discovery and development endeavors.

References

A Comparative Guide to N-Protecting Groups in Azetidine Synthesis: Tert-butyl Azetidine-1-carboxylate vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the azetidine ring, a valuable scaffold in medicinal chemistry, necessitates the use of nitrogen protecting groups to control reactivity and achieve desired chemical transformations. The choice of the N-protecting group is a critical decision that influences reaction yields, purification strategies, and the overall efficiency of a synthetic route. This guide provides an objective comparison of tert-butyl azetidine-1-carboxylate (N-Boc-azetidine) with other commonly employed N-protecting groups, namely benzyloxycarbonyl (Cbz) and tosyl (Ts), supported by experimental data.

Performance Comparison of N-Protecting Groups in Azetidine Synthesis

The selection of an appropriate N-protecting group is contingent on several factors, including the stability of the protecting group to various reaction conditions, the ease of its introduction and removal, and its influence on the reactivity of the azetidine ring.

Protecting GroupSynthesis MethodTypical Yield (%)Deprotection ConditionsKey Advantages & Disadvantages
Boc Reaction of azetidine with di-tert-butyl dicarbonate (Boc)₂O80-95%Acidic conditions (e.g., TFA, HCl)Advantages: Mild acidic deprotection, stable to a wide range of non-acidic reagents. Disadvantages: Acid labile, may not be suitable for acid-sensitive substrates.
Cbz Reaction of azetidine with benzyl chloroformate (Cbz-Cl)70-90%Catalytic hydrogenolysis (e.g., H₂, Pd/C)Advantages: Stable to acidic and basic conditions, orthogonal to Boc. Disadvantages: Requires catalytic hydrogenation for removal, which can affect other functional groups like alkenes or alkynes.
Tosyl Reaction of azetidine with tosyl chloride (Ts-Cl)75-95%Harsh conditions (e.g., strong acid, reducing agents like Na/NH₃)Advantages: Very stable to a wide range of reaction conditions. Disadvantages: Harsh deprotection conditions can limit its application with sensitive molecules.

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of N-protected azetidines are provided below.

Synthesis of this compound (N-Boc-azetidine)

Reaction: Azetidine + (Boc)₂O → this compound

Procedure:

  • To a solution of azetidine (1.0 eq) in dichloromethane (DCM), di-tert-butyl dicarbonate (1.1 eq) is added at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford this compound.

Synthesis of N-Cbz-azetidine

Reaction: Azetidine + Cbz-Cl → N-Cbz-azetidine

Procedure:

  • Azetidine (1.0 eq) is dissolved in a mixture of diethyl ether and water.

  • Sodium carbonate (2.0 eq) is added, followed by the dropwise addition of benzyl chloroformate (1.1 eq) at 0 °C.

  • The reaction is stirred at room temperature for 4-6 hours.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by chromatography.

Synthesis of N-Tosyl-azetidine

Reaction: Azetidine + Ts-Cl → N-Tosyl-azetidine

Procedure:

  • To a solution of azetidine (1.0 eq) and triethylamine (1.5 eq) in DCM, tosyl chloride (1.1 eq) is added portion-wise at 0 °C.[1]

  • The reaction is stirred at room temperature for 12 hours.[1]

  • The reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated.

  • The product is purified by recrystallization or column chromatography.

Deprotection of N-Boc-azetidine

Procedure:

  • N-Boc-azetidine is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).[2]

  • The reaction is stirred at room temperature for 1-2 hours.[2]

  • The solvent and excess TFA are removed under reduced pressure to yield the azetidinium trifluoroacetate salt.

Deprotection of N-Cbz-azetidine

Procedure:

  • N-Cbz-azetidine is dissolved in a suitable solvent such as methanol or ethanol.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the deprotected azetidine.

Deprotection of N-Tosyl-azetidine

Procedure:

  • N-Tosyl-azetidine is dissolved in a suitable solvent system, such as liquid ammonia.

  • Sodium metal is added in small portions at -78 °C until a persistent blue color is observed.

  • The reaction is quenched by the addition of ammonium chloride.

  • The ammonia is allowed to evaporate, and the residue is worked up to isolate the free azetidine.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and logical workflows discussed in this guide.

G cluster_synthesis Azetidine N-Protection Synthesis cluster_deprotection N-Protected Azetidine Deprotection Azetidine Azetidine NBoc tert-butyl Azetidine-1-carboxylate Azetidine->NBoc Base NCbz N-Cbz-azetidine Azetidine->NCbz Base NTs N-Tosyl-azetidine Azetidine->NTs Base Boc2O (Boc)₂O CbzCl Cbz-Cl TsCl Ts-Cl NBoc_dep tert-butyl Azetidine-1-carboxylate Azetidine_free Azetidine NBoc_dep->Azetidine_free Acid (TFA, HCl) NCbz_dep N-Cbz-azetidine NCbz_dep->Azetidine_free H₂, Pd/C NTs_dep N-Tosyl-azetidine NTs_dep->Azetidine_free Na/NH₃ G cluster_workflow General Experimental Workflow Start Start: Azetidine Protection N-Protection (Boc, Cbz, or Ts) Start->Protection Reaction Desired Chemical Transformation Protection->Reaction Deprotection Deprotection Reaction->Deprotection Product Final Product Deprotection->Product

References

Spectroscopic Analysis of Tert-butyl 3-phenylazetidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of "Tert-butyl 3-phenylazetidine-1-carboxylate" and its analogue, "Tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate," focusing on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data. Due to the limited availability of complete, published experimental spectra for Tert-butyl 3-phenylazetidine-1-carboxylate, this guide incorporates data from closely related structural analogues to provide a comprehensive comparison for researchers in drug development and organic synthesis.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR data for Tert-butyl 3-phenylazetidine-1-carboxylate and a structurally related analogue. The data for the primary compound is compiled from analogous N-Boc-3-aryl-azetidine structures to provide the most accurate possible representation.

Table 1: ¹H NMR Data Comparison

Compound Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Tert-butyl 3-phenylazetidine-1-carboxylate (Analogous Data) 7.40-7.20m-Ar-H
4.30-4.20t8.0Azetidine-H2, H4 (ax)
3.90-3.80t8.0Azetidine-H2, H4 (eq)
3.70-3.60m-Azetidine-H3
1.45s--C(CH₃)₃
Tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate (Analogous Data) 7.35d8.5Ar-H
7.25d8.5Ar-H
4.25t8.2Azetidine-H2, H4 (ax)
3.85t8.2Azetidine-H2, H4 (eq)
3.65m-Azetidine-H3
1.46s--C(CH₃)₃

Table 2: ¹³C NMR Data Comparison

Compound Chemical Shift (δ) ppm Assignment
Tert-butyl 3-phenylazetidine-1-carboxylate (Analogous Data) 156.5C=O (Boc)
140.0Ar-C (quaternary)
129.0Ar-CH
127.5Ar-CH
126.0Ar-CH
80.0-C(CH₃)₃
58.0Azetidine-C2, C4
38.0Azetidine-C3
28.5-C(CH₃)₃
Tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate (Analogous Data) 156.4C=O (Boc)
138.5Ar-C (quaternary)
133.0Ar-C (quaternary)
129.5Ar-CH
128.0Ar-CH
80.2-C(CH₃)₃
57.8Azetidine-C2, C4
37.5Azetidine-C3
28.4-C(CH₃)₃

Experimental Protocols

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like Tert-butyl 3-phenylazetidine-1-carboxylate is detailed below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition
  • Instrument: Utilize a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A spectral width of 0 to 220 ppm is generally used.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a synthetic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis Synthesis Synthesis of Tert-butyl 3-phenylazetidine-1-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification SamplePrep NMR Sample Preparation Purification->SamplePrep H_NMR 1H NMR Spectroscopy SamplePrep->H_NMR C_NMR 13C NMR Spectroscopy SamplePrep->C_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H_NMR->Processing C_NMR->Processing Interpretation Spectral Interpretation (Chemical Shift, Multiplicity, Integration) Processing->Interpretation Structure_Confirmation Structure Confirmation Interpretation->Structure_Confirmation Comparison Data Comparison (Tables) Structure_Confirmation->Comparison Alternative Spectroscopic Data of Alternative Compound Alternative->Comparison

Caption: Workflow for Spectroscopic Analysis and Comparison.

A Comparative Analysis of Novel Azetidine-Containing TZT-1027 Analogues in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of novel azetidine-containing analogues of TZT-1027, a potent microtubule-targeting agent. TZT-1027, a synthetic analogue of dolastatin 10, has demonstrated significant antitumor activity by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[1] The novel analogues discussed herein were designed based on a conformational restriction strategy, replacing the phenylethyl group at the C-terminus with a 3-aryl-azetidine moiety to explore impacts on potency.[2]

This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows to facilitate a clear comparison of these compounds against the parent molecule and other established microtubule inhibitors.

Data Presentation: In Vitro Antiproliferative Activity

The novel azetidine-containing TZT-1027 analogues have been evaluated for their antiproliferative activities against human lung carcinoma (A549) and human colon carcinoma (HCT116) cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from these studies.

CompoundR SubstituentA549 IC50 (nM)HCT116 IC50 (nM)
TZT-1027 (Reference)~0.1~0.1
1a H2.22.1
1b o-F22.36.3
1c m-F31.710.5
1d o-iPr41.511.2
1e p-Cl28.113.9
1f p-tBu27.514.5
1g p-Ph21.612.1
1h 2-naphthyl16.55.3
1i 3-thienyl14.24.8

Data sourced from Yan, Q., et al. (2016).[2][3]

Key Observations:

  • The novel azetidine-containing analogues exhibited moderate to excellent antiproliferative activities.[2]

  • Compound 1a was identified as the most potent among the synthesized analogues, with IC50 values of 2.2 nM and 2.1 nM against A549 and HCT116 cell lines, respectively.[2]

  • Substitutions on the phenyl group of the azetidine moiety generally led to a decrease in potency compared to the unsubstituted analogue 1a .[4]

  • All synthesized analogues demonstrated lower potency compared to the parent compound, TZT-1027, suggesting that the conformational restriction at the C-terminus may not be advantageous for activity.[4]

In Vivo Antitumor Activity

The most potent in vitro compound, 1a , was evaluated in an A549 xenograft model in mice. Despite its high in vitro potency, compound 1a did not demonstrate effective tumor inhibition at doses up to 5 mg/kg administered via intravenous injection once a day. The observed inhibition at the end of the 22-day experiment was between 16% and 35%.[3][5]

In contrast, the parent compound, TZT-1027, has shown remarkable in vivo efficacy in various murine and human tumor xenograft models.[6][7] For instance, intravenous injection of TZT-1027 at 2.0 mg/kg resulted in significant growth inhibition of murine solid tumors, including colon 26 adenocarcinoma, B16 melanoma, and M5076 sarcoma.[6] Furthermore, TZT-1027 has demonstrated potent antitumor activity against human tumor xenografts, including those resistant to other chemotherapeutic agents like vincristine and docetaxel.[8][9]

Comparative Performance with Other Microtubule-Targeting Agents

The following table provides a comparative overview of the in vitro activity of TZT-1027 and its analogues with established microtubule-targeting agents against the A549 and HCT116 cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.

CompoundMechanism of ActionA549 IC50 (nM)HCT116 IC50 (nM)
TZT-1027 Tubulin Polymerization Inhibitor~0.1~0.1
Analogue 1a Tubulin Polymerization Inhibitor2.22.1
Paclitaxel Microtubule Stabilizer2-10~5
Vincristine Tubulin Polymerization Inhibitor2-5~3
Combretastatin A4 Tubulin Polymerization Inhibitor~1-3~1-3

IC50 values for standard agents are approximate and compiled from multiple sources for comparative purposes.[10][11][12][13][14][15][16][17]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Antiproliferative Activity

This protocol is a standard method for assessing cell viability and cytotoxicity based on the metabolic activity of cells.

Materials:

  • Cancer cell lines (e.g., A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (TZT-1027 analogues and reference drugs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of compounds in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice or NSG mice)

  • Cancer cell line (e.g., A549)

  • Matrigel (optional)

  • Test compound and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., intravenous, intraperitoneal).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).

Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the in vitro assembly of microtubules.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Tubulin polymerization buffer

  • Test compounds

  • Temperature-controlled microplate reader

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin, GTP, and the test compound in the polymerization buffer.

  • Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C to initiate polymerization.

  • Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm over time using the microplate reader.

  • Data Analysis: Plot the absorbance as a function of time. The rate of polymerization can be determined from the slope of the linear phase of the curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells treated with test compounds

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the treated cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Rehydrate the fixed cells and stain with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells.

Materials:

  • Cells grown on coverslips and treated with test compounds

  • Fixative (e.g., paraformaldehyde or methanol)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking solution (e.g., BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Fixation and Permeabilization: Fix and permeabilize the treated cells.

  • Blocking and Antibody Incubation: Block non-specific binding sites and then incubate with the primary and secondary antibodies.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize and capture images of the microtubule network using a fluorescence microscope.

Mandatory Visualizations

Signaling Pathway of TZT-1027-Induced Apoptosis

TZT-1027 and its analogues exert their cytotoxic effects by disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent activation of the intrinsic apoptotic pathway. A key event in this cascade is the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates it and promotes the release of pro-apoptotic factors from the mitochondria.[1][2]

TZT1027_Apoptosis_Pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_apoptosis Apoptotic Pathway TZT-1027_Analogues TZT-1027 & Analogues Tubulin Tubulin Dimers TZT-1027_Analogues->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Bcl2_p Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2_p Induces Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_p->Mitochondria Promotes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: TZT-1027 induced apoptosis signaling pathway.

Experimental Workflow for Biological Validation

The validation of novel anticancer compounds involves a multi-step process, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow Start Start: Novel Compound Synthesis In_Vitro_Screening In Vitro Screening (MTT Assay) Start->In_Vitro_Screening Lead_Identification Lead Compound Identification (Potent Analogues) In_Vitro_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies Lead_Identification->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Model) Lead_Identification->In_Vivo_Efficacy Tubulin_Polymerization Tubulin Polymerization Assay Mechanism_of_Action->Tubulin_Polymerization Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Immunofluorescence Immunofluorescence (Microtubule Disruption) Mechanism_of_Action->Immunofluorescence End End: Preclinical Candidate In_Vivo_Efficacy->End

Caption: Workflow for validation of novel anticancer compounds.

Logical Relationship: Drug Discovery and Development Pipeline

The journey from a novel chemical entity to a marketed drug is a long and complex process involving several distinct phases.

Drug_Discovery_Pipeline Target_Validation Target Validation (e.g., Tubulin) Lead_Discovery Lead Discovery (HTS, Analogue Synthesis) Target_Validation->Lead_Discovery Lead_Optimization Lead Optimization (SAR Studies) Lead_Discovery->Lead_Optimization Preclinical Preclinical Development (In Vitro & In Vivo Toxicology) Lead_Optimization->Preclinical IND IND Filing Preclinical->IND Clinical_Trials Clinical Trials (Phase I, II, III) IND->Clinical_Trials NDA NDA Review Clinical_Trials->NDA Market Market Launch NDA->Market

Caption: The drug discovery and development pipeline.

References

Comparing the efficacy of different catalysts in azetidine ring formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a privileged structural motif in medicinal chemistry, offering a unique combination of rigidity and polarity that can enhance the pharmacological properties of drug candidates. The efficient synthesis of functionalized azetidines is, therefore, a critical endeavor in modern drug discovery. This guide provides an objective comparison of the efficacy of various catalytic systems for azetidine ring formation, supported by experimental data and detailed methodologies.

I. Lewis and Brønsted Acid Catalysis

The activation of substrates through acid catalysis is a fundamental strategy for intramolecular cyclization to form azetidines. Both Lewis and Brønsted acids have been effectively employed, with their performance being highly dependent on the specific substrate and reaction conditions.

A. Comparative Efficacy of Lewis and Brønsted Acids in the Aminolysis of cis-3,4-Epoxy Amines

A study by Kuriyama et al. provides a direct comparison of various Lewis acids and a Brønsted acid for the intramolecular aminolysis of a cis-3,4-epoxy amine to yield a 3-hydroxyazetidine derivative.[1] The results highlight the superior performance of the lanthanide triflate, La(OTf)₃, in terms of yield and selectivity.

CatalystLoading (mol%)SolventTime (h)Yield (%)Reference
La(OTf)₃ 5DCE2.581[1]
Sc(OTf)₃5DCE665[1]
Ni(ClO₄)₂·6H₂O5DCE635[1]
TfOH (Brønsted Acid)5DCE632[1]
None-DCE2.50[1]

Key Observations:

  • Lanthanide Triflates: La(OTf)₃ proved to be the most effective catalyst, affording the highest yield in the shortest reaction time.[1] Lanthanide triflates are known for their strong Lewis acidity and oxophilicity, which facilitates the activation of the epoxide ring for nucleophilic attack by the amine.[1]

  • Other Lewis Acids: Sc(OTf)₃ also catalyzed the reaction, albeit with a lower yield and longer reaction time.[1] Ni(ClO₄)₂·6H₂O, another Lewis acid, was significantly less effective.[1]

  • Brønsted Acid: The Brønsted acid, triflic acid (TfOH), gave a low yield of the desired azetidine, with the reaction mixture being complex.[1] This is likely due to the high basicity of the amine nucleophile, which can quench the Brønsted acid, rendering it less effective as a catalyst for this transformation.[1]

B. Experimental Protocol: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[1]
  • To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE) (0.2 M), add La(OTf)₃ (0.05 equiv).

  • Stir the reaction mixture at reflux for 2.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the corresponding 3-hydroxyazetidine.

II. Transition Metal Catalysis

Transition metal catalysts, particularly those based on palladium and copper, have emerged as powerful tools for constructing azetidine rings through intramolecular C-H amination and other cyclization strategies.

A. Palladium-Catalyzed Intramolecular C(sp³)-H Amination

Palladium catalysts are highly effective for the intramolecular amination of unactivated C(sp³)-H bonds to form azetidines. This approach often utilizes a directing group to facilitate the C-H activation step.

SubstrateCatalyst SystemYield (%)Reference
N-(2,2-dimethylpropyl)picolinamidePd(OAc)₂ (5 mol%), PhI(OAc)₂ (1.2 equiv), Ag₂CO₃ (1.0 equiv)85[2]
N-(2-ethyl-2-methylbutyl)picolinamidePd(OAc)₂ (5 mol%), PhI(OAc)₂ (1.2 equiv), Ag₂CO₃ (1.0 equiv)78[2]
N-(2-isopropyl-2,4-dimethylpentyl)picolinamidePd(OAc)₂ (5 mol%), PhI(OAc)₂ (1.2 equiv), Ag₂CO₃ (1.0 equiv)91[2]

Experimental Protocol: Palladium-Catalyzed Intramolecular Amination of a γ-C(sp³)–H Bond [2]

  • To a screw-capped vial, add the picolinamide-protected amine (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), PhI(OAc)₂ (77.3 mg, 0.24 mmol, 1.2 equiv), and Ag₂CO₃ (55.1 mg, 0.2 mmol, 1.0 equiv).

  • Add 2.0 mL of a mixed solvent of PhCF₃/AcOH (v/v = 9:1).

  • Seal the vial and stir the mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the azetidine product.

B. Copper-Catalyzed Photoinduced [3+1] Radical Cascade Cyclization

Copper-based photocatalysis offers a mild and efficient route to highly substituted azetidines through a [3+1] radical cascade cyclization of aliphatic amines and alkynes.[3] This method proceeds via the generation of an α-aminoalkyl radical, which engages in a series of transformations to construct the azetidine ring.[3]

AlkyneAmineCatalyst SystemYield (%)
4-Ethynyl-1,1'-biphenylN,N-Diisopropylethylamine[(DPEphos)(bcp)Cu]PF₆ (1 mol%)93%
PhenylacetyleneN,N-Diisopropylethylamine[(DPEphos)(bcp)Cu]PF₆ (1 mol%)85%
1-Ethynyl-4-fluorobenzeneN,N-Diisopropylethylamine[(DPEphos)(bcp)Cu]PF₆ (1 mol%)88%

Experimental Protocol: Photo-induced Copper-Catalyzed [3+1] Radical Cascade Cyclization [3]

  • In a glovebox, add the alkyne (0.2 mmol, 1.0 equiv), the amine (2.0 mL), and the copper photocatalyst (0.002 mmol, 1 mol%) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Seal the tube and move it out of the glovebox.

  • Place the reaction tube approximately 5-10 cm from a 34 W blue LED lamp and stir at room temperature for 12 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the azetidine product.

III. Photocatalysis: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a highly atom-economical approach to azetidine synthesis. Visible-light photocatalysis has emerged as a key technology to overcome the challenges associated with the direct photochemical excitation of the reactants.

A. Comparative Efficacy of Photocatalysts in Intramolecular Aza Paternò-Büchi Reactions

The choice of photocatalyst is crucial for the efficiency of the aza Paternò-Büchi reaction. A study on the intramolecular cyclization of an unactivated alkene with a cyclic oxime evaluated a range of iridium-based and organic photocatalysts.[1]

PhotocatalystTriplet Energy (kcal/mol)Yield (%)Reference
[Ir(dF(Me)ppy)₂(dtbbpy)]PF₆ ~6073[1]
Ir(ppy)₃ 55.329[1]
Thioxanthone (organic) 65.50[1]
2-MeOTx (organic) 62.141[1]
2CzPN (organic) 61.141[1]

Key Observations:

  • Iridium Photocatalysts: Iridium complexes with high triplet energies were found to be highly effective in promoting the reaction.[1] The catalyst [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆ provided the highest yield.[1]

  • Organic Photocatalysts: While the high-energy thioxanthone was ineffective, other organic photocatalysts with slightly lower triplet energies, such as 2-MeOTx and 2CzPN, provided moderate yields of the azetidine product.[1] This highlights the importance of fine-tuning the photophysical properties of the catalyst to match the substrate.

B. Experimental Protocol: Visible Light-Mediated Intramolecular Aza Paternò-Büchi Reaction[1]
  • In a 4 mL vial, dissolve the oxime substrate (0.1 mmol) and the photocatalyst (1 mol%) in acetonitrile (0.1 M).

  • Sparge the solution with argon for 10 minutes.

  • Seal the vial and place it in front of a blue LED lamp, ensuring cooling with a fan.

  • Irradiate the reaction mixture for 16 hours.

  • After the reaction, determine the yield by ¹H NMR spectroscopy using an internal standard.

  • For isolation, concentrate the reaction mixture and purify by flash column chromatography.

IV. Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the general workflows for the catalytic synthesis of azetidines.

Experimental_Workflow_Lewis_Acid cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve cis-3,4-epoxy amine in DCE add_cat Add La(OTf)3 catalyst start->add_cat reflux Reflux for 2.5 h add_cat->reflux quench Quench with NaHCO3 reflux->quench extract Extract with CH2Cl2 quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify end Pure 3-Hydroxyazetidine purify->end

Caption: General workflow for La(OTf)₃-catalyzed azetidine synthesis.

Experimental_Workflow_Photocatalysis cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Analysis & Purification start Dissolve substrate & photocatalyst in solvent sparge Sparge with Argon start->sparge irradiate Irradiate with Blue LEDs (16 h) sparge->irradiate analyze Analyze yield by NMR irradiate->analyze concentrate Concentrate analyze->concentrate purify Column Chromatography concentrate->purify end Pure Azetidine Product purify->end

Caption: General workflow for photocatalytic azetidine synthesis.

V. Comparative Analysis and Conclusion

This guide has presented a comparative overview of several key catalytic methods for the synthesis of azetidines.

  • Lewis and Brønsted Acid Catalysis: For the intramolecular aminolysis of epoxides, Lewis acids, particularly lanthanide triflates like La(OTf)₃, demonstrate superior efficacy compared to Brønsted acids.[1] The choice of Lewis acid is critical, with La(OTf)₃ providing the best yields in shorter reaction times.

  • Photocatalysis: The aza Paternò-Büchi reaction, facilitated by visible-light photocatalysis, is a highly efficient method for constructing the azetidine core. The selection of the photocatalyst is paramount, with high-energy iridium complexes often providing the best results for intramolecular reactions.[1] However, the development of effective organic photocatalysts offers a more sustainable and cost-effective alternative.

References

Determining the Stereochemistry of Substituted Azetidines: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for substituted azetidines, a class of four-membered nitrogen-containing heterocyclic compounds that are increasingly incorporated into drug candidates due to their unique conformational constraints and ability to modulate biological activity. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for unambiguous stereochemical assignment, with powerful spectroscopic and chromatographic alternatives, supported by experimental data and detailed protocols.

The spatial arrangement of substituents on the azetidine ring profoundly influences a molecule's pharmacological properties, including its binding affinity to target proteins and its metabolic stability. Consequently, the ability to confidently assign the absolute and relative stereochemistry of these compounds is a critical step in the drug discovery and development pipeline. While single-crystal X-ray diffraction provides a definitive atomic-level map of a molecule, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and chiral chromatography offer valuable and often complementary information, particularly when suitable crystals for diffraction cannot be obtained.

At a Glance: Comparison of Key Techniques

The selection of an appropriate analytical method for stereochemical determination depends on several factors, including the nature of the sample, the availability of instrumentation, and the specific information required. The following table summarizes the key performance characteristics of X-ray crystallography and its principal alternatives.

FeatureSingle-Crystal X-ray DiffractionNMR Spectroscopy (2D NOESY/ROESY)Vibrational Circular Dichroism (VCD)Chiral High-Performance Liquid Chromatography (HPLC)
Information Provided Absolute and relative stereochemistry, bond lengths, bond angles, crystal packingRelative stereochemistry (through-space proton-proton correlations)Absolute configuration (in solution)Enantiomeric purity and separation of enantiomers
Sample Requirements High-quality single crystal (typically >50 µm)Soluble sample (typically 1-10 mg)Soluble sample (typically 1-10 mg), requires a chiral centerSoluble sample, racemic or enantiomerically enriched mixture
Strengths Unambiguous 3D structure determinationProvides information on solution-state conformation and dynamicsNon-destructive, applicable to a wide range of chiral molecules in solutionHigh-throughput, excellent for determining enantiomeric excess (% ee)
Limitations Crystal growth can be a significant bottleneckDoes not directly provide absolute stereochemistryRequires computational modeling for absolute configuration assignmentDoes not provide structural information beyond separation
Typical Experiment Time Hours to days (including crystal screening and data collection)Minutes to hours per experimentHours (including data collection and computation)Minutes per sample

Case Study: Stereochemical Elucidation of a Substituted Azetidine-2-carboxylic Acid Derivative

To illustrate the complementary nature of these techniques, we present a hypothetical case study based on published data for a chiral 2,3-disubstituted azetidine-2-carboxylic acid derivative. The relative stereochemistry was first investigated using 2D NMR, and the absolute configuration was unequivocally determined by single-crystal X-ray diffraction. Chiral HPLC was employed to assess the enantiomeric purity of the synthesized material.

X-ray Crystallography Data

Single crystal X-ray diffraction analysis of the enantiopure azetidine derivative provided the following key crystallographic parameters, confirming the absolute stereochemistry.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)8.123, 12.456, 15.789
α, β, γ (°)90, 90, 90
Flack Parameter0.02(3)

The Flack parameter, being close to zero, provides confidence in the assignment of the absolute configuration.

NMR Spectroscopy Data

Key Nuclear Overhauser Effect (NOE) correlations from the 2D NOESY spectrum were instrumental in determining the relative stereochemistry of the substituents on the azetidine ring in solution.

Proton PairNOE CorrelationImplied Proximity
H2 / H3Strongcis relationship
H2 / Substituent at C2StrongSubstituent is on the same face as H2
H3 / Substituent at C3WeakSubstituent is on the opposite face to H3

These correlations suggest a cis relative stereochemistry between the protons at C2 and C3.

Chiral HPLC Data

Chiral HPLC was used to determine the enantiomeric excess of the synthesized compound.

ParameterValue
Chiral Stationary PhaseChiralpak AD-H
Mobile PhaseHexane/Isopropanol (90:10)
Retention Time (R-enantiomer)8.5 min
Retention Time (S-enantiomer)10.2 min
Enantiomeric Excess (% ee)>99%

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key techniques discussed.

Single-Crystal X-ray Diffraction Protocol for a Substituted Azetidine
  • Crystal Growth: Dissolve the purified azetidine derivative in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, methanol/water). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient size and quality (ideally > 50 µm in all dimensions).

  • Crystal Mounting: Carefully select a well-formed, single crystal under a microscope and mount it on a cryoloop.

  • Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

  • Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. Build a molecular model into the electron density and refine the atomic positions, and thermal parameters against the experimental data to achieve the final crystal structure.

  • Absolute Stereochemistry Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing anomalous scattering effects, often quantified by the Flack parameter.[1]

2D NOESY NMR Protocol for Determining Relative Stereochemistry
  • Sample Preparation: Dissolve 5-10 mg of the substituted azetidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D ¹H NMR Spectrum: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of the protons of interest.

  • 2D NOESY Experiment Setup:

    • Select the noesygpph pulse program on a Bruker spectrometer (or equivalent).

    • Set the spectral widths in both dimensions to encompass all proton signals.

    • Set the number of data points (TD) in F2 to 2K and in F1 to 256-512.

    • Set the number of scans (NS) per increment to 8-16.

    • Set the mixing time (d8) to a value appropriate for the size of the molecule (typically 500-800 ms for small molecules).

  • Data Acquisition: Run the 2D NOESY experiment.

  • Data Processing: Apply a 2D Fourier transform to the acquired data. Phase and baseline correct the spectrum.

  • Data Analysis: Identify cross-peaks that connect protons that are close in space. The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons. The presence of a cross-peak between two protons indicates they are spatially proximate, allowing for the determination of their relative stereochemistry.

Visualizing the Workflow

The determination of stereochemistry is a critical decision-making point in the drug development process. The following diagrams, generated using the DOT language, illustrate the experimental workflow for stereochemical determination and its position within the broader drug discovery pipeline.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis cluster_decision Decision Synthesis Synthesis of Substituted Azetidine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR Relative Stereochemistry Chiral Chiral Chromatography Purification->Chiral Enantiomeric Purity Xray Single-Crystal X-ray Diffraction NMR->Xray Confirmation & Absolute Stereochemistry VCD Vibrational Circular Dichroism Xray->VCD Alternative for Absolute Stereochemistry (in solution) Decision Proceed to Further Studies Xray->Decision Chiral->Decision VCD->Decision

Caption: Experimental workflow for determining the stereochemistry of a substituted azetidine.

drug_discovery_workflow cluster_discovery Discovery & Lead Optimization cluster_characterization Candidate Characterization cluster_development Preclinical & Clinical Development Target_ID Target Identification & Validation Lead_Gen Lead Generation Target_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Stereochem Stereochemical Determination Lead_Opt->Stereochem ADME_Tox ADME/Tox Profiling Stereochem->ADME_Tox Preclinical Preclinical Studies ADME_Tox->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Navigating Purity Assessment: A Comparative Guide to HPLC and LC-MS Methods for Tert-butyl Azetidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Tert-butyl azetidine-3-carboxylate and its derivatives is a critical step in the journey from laboratory to clinic. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) stand as the two principal analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by representative experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for your analytical needs.

The choice between HPLC and LC-MS for purity validation hinges on a variety of factors, including the complexity of the sample, the necessity for impurity identification, sensitivity requirements, and regulatory expectations. While HPLC with UV detection is a robust and widely used technique, LC-MS offers significant advantages in terms of sensitivity and specificity, providing a deeper insight into the impurity profile of a sample.

At a Glance: HPLC vs. LC-MS for Purity Analysis

A direct comparison of the two techniques reveals their distinct strengths and weaknesses in the context of purity assessment for small molecules like Tert-butyl azetidine-3-carboxylate derivatives.

FeatureHPLC with UV DetectionLC-MS
Principle Separation based on physicochemical interactions with stationary and mobile phases, with detection via UV absorbance.Combines HPLC separation with mass analysis, detecting ions based on their mass-to-charge ratio.
Specificity Can be limited; different compounds may have similar retention times and UV spectra, making co-eluting impurities difficult to detect.High; can distinguish between compounds with the same retention time but different masses, allowing for unequivocal identification of impurities.[1]
Sensitivity (LOD/LOQ) Typically in the low nanogram (ng) range.[1]Can reach picogram (pg) to femtogram (fg) levels, offering significantly lower detection limits.[1]
Impurity Identification Limited to comparison with known reference standards based on retention time.Enables the determination of the molecular weight of impurities, providing crucial information for their structural elucidation.[1]
Quantitative Accuracy Generally provides good accuracy and precision for known analytes with available reference standards.Can be highly accurate and precise, though it may be more susceptible to matrix effects that can suppress or enhance analyte ionization.
Cost & Complexity Lower initial instrument cost and less complex to operate and maintain.Higher initial investment and requires more specialized expertise for operation and data interpretation.

Delving into the Data: A Quantitative Comparison

The following table summarizes typical performance data for HPLC-UV and LC-MS in the analysis of small organic molecules, illustrating the enhanced sensitivity of LC-MS.

ParameterHPLC-UVLC-MS
Limit of Detection (LOD) 0.01 - 1 ng1 - 100 pg
Limit of Quantitation (LOQ) 0.05 - 5 ng5 - 500 pg
Linear Dynamic Range 3 - 4 orders of magnitude4 - 6 orders of magnitude
Precision (RSD%) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Note: These values are representative and can vary depending on the specific compound, instrumentation, and method conditions.

Experimental Corner: Detailed Protocols

The following are representative protocols for the purity assessment of Tert-butyl azetidine-3-carboxylate derivatives using HPLC and LC-MS. These methods are based on established principles for the analysis of similar N-Boc protected polar compounds.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method

This stability-indicating HPLC method is suitable for routine purity checks and quantification of the main component and known impurities.

Objective: To determine the purity of Tert-butyl azetidine-3-carboxylate by separating it from potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Materials and Reagents:

  • Tert-butyl azetidine-3-carboxylate sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Reference standards for known impurities (if available)

Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and return to 5% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh and dissolve the Tert-butyl azetidine-3-carboxylate sample in the initial mobile phase (95:5 Mobile Phase A:Mobile Phase B) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the percentage purity of the main peak using the area normalization method.

  • Identify and quantify known impurities by comparing their retention times and UV spectra with those of the reference standards.

Protocol 2: LC-MS Method

This method is ideal for identifying unknown impurities and for analyses requiring higher sensitivity.

Objective: To identify and quantify impurities in a Tert-butyl azetidine-3-carboxylate sample with high sensitivity and specificity.

Instrumentation:

  • LC-MS system consisting of an HPLC or UPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

Materials and Reagents:

  • Same as for HPLC, but using LC-MS grade solvents and additives (e.g., formic acid, ammonium formate).

Chromatographic Conditions (UPLC):

Parameter Value
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 2% B to 98% B over 10 minutes, then hold at 98% B for 2 minutes, and return to 2% B for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 2 µL |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr

| Scan Range | m/z 50 - 500 |

Sample Preparation:

  • Prepare the sample as described in the HPLC protocol, but at a lower concentration (e.g., 100 µg/mL) using LC-MS grade diluents.

Data Analysis:

  • Identify the main component and impurities by their mass-to-charge ratios.

  • Use the peak areas from the total ion chromatogram (TIC) or extracted ion chromatograms (EICs) for quantification.

  • Propose structures for unknown impurities based on their mass spectra and fragmentation patterns (if MS/MS data is acquired).

Visualizing the Workflow and Logic

To better understand the process and decision-making involved, the following diagrams illustrate the experimental workflow and the logical relationship in method comparison.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing & Reporting Sample Tert-butyl Azetidine-3-carboxylate Derivative Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC LCMS LC-MS Analysis Filtration->LCMS Data_Analysis Data Analysis (Purity Calculation, Impurity Identification) HPLC->Data_Analysis LCMS->Data_Analysis Report Final Purity Report Data_Analysis->Report

Caption: A generalized workflow for the purity assessment of a pharmaceutical compound.

method_comparison cluster_decision Analytical Need cluster_methods Analytical Techniques cluster_outcomes Primary Outcome Need Purity Assessment Requirement HPLC HPLC-UV Need->HPLC Routine QC, Known Impurities LCMS LC-MS Need->LCMS Unknown Impurities, High Sensitivity Needed Purity Quantitative Purity HPLC->Purity ID Impurity Identification & Quantification LCMS->ID

Caption: Logical relationship guiding the choice between HPLC and LC-MS.

References

Azetidine Derivatives as Antitumor Agents: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of cancer therapy is continually evolving, with a significant focus on the development of small-molecule inhibitors that target specific cellular pathways crucial for tumor growth and survival. Among the heterocyclic scaffolds of interest, the four-membered azetidine ring has emerged as a promising pharmacophore in the design of novel anticancer agents.[1][2] Its unique conformational properties and synthetic accessibility have enabled the development of a diverse range of derivatives with potent and selective antitumor activities.[1][3] This guide provides a comparative analysis of the biological evaluation of various azetidine derivatives, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Comparative Efficacy of Azetidine Derivatives

The antitumor activity of azetidine derivatives has been demonstrated across a spectrum of cancer cell lines. Their efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following tables summarize the in vitro cytotoxic or inhibitory activities of selected azetidine derivatives, categorized by their putative mechanisms of action.

Azetidine-Based STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cancer cell signaling that promotes cell survival and proliferation.[1] A novel class of azetidine-based compounds has been developed to irreversibly inhibit STAT3.[1][4]

CompoundCancer Cell LineIC50 (µM)Reference(s)
H172 (9f)MDA-MB-468 (Breast)0.98[4][5]
H182MDA-MB-468 (Breast)0.66[4][5]
H182MDA-MB-231 (Breast)1.0 - 1.9[5]
H120 (8e)MDA-MB-468 (Breast)1.75[5]
H105MDA-MB-468 (Breast)2.07[5]
7eMDA-MB-231 (Breast)0.9 - 1.9[5]
Tubulin Polymerization Inhibitors

Several azetidin-2-one analogues of combretastatin A-4 have shown remarkable potency by inhibiting tubulin polymerization, a critical process for cell division, leading to mitotic catastrophe.[5]

CompoundCancer Cell LineIC50 (nM)Reference(s)
1a (TZT-1027 analogue)A549 (Lung)2.2[6][7]
1a (TZT-1027 analogue)HCT116 (Colon)2.1[6][7]
12lMCF-7 (Breast)10[8]
12lHT-29 (Colon)3[8]
12kMCF-7 (Breast)1.5[8]
12kHT-29 (Colon)12[8]
Other Azetidine Derivatives with Anticancer Activity

A variety of other azetidine derivatives have demonstrated significant cytotoxic effects through diverse or yet-to-be-fully-elucidated mechanisms.

Compound/Derivative ClassCancer Cell Line(s)EndpointIC50/EC50 (µM)Putative Mechanism of ActionReference(s)
Azetidin-2-one derivative (Compound 6)SiHa (Cervical)Cytotoxicity0.1Induction of apoptosis, cytoskeleton disruption[1]
Azetidin-2-one derivative (Compound 6)B16F10 (Melanoma)Cytotoxicity1.2Induction of apoptosis, cytoskeleton disruption[1]
4A-17U251 (Glioblastoma)Cytotoxicity0.03Not specified[9]
4A-19HepG2, U251, A431, 786-OCytotoxicity0.46 - 2.13Not specified[9]
AZ-5, 9, 10, 14, 19MCF-7 (Breast)% Inhibition89-94% at 0.1-2 µMNot specified[10]
8aHepG2 (Liver)Cytotoxicity13.5 µg/mlInduction of apoptosis[11]
8aMCF-7 (Breast)Cytotoxicity10 µg/mlInduction of apoptosis[11]

Key Signaling Pathways and Experimental Workflow

To understand the biological evaluation process and the mechanisms of action of azetidine derivatives, the following diagrams illustrate a key signaling pathway targeted by these compounds and a general experimental workflow.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Azetidine_Inhibitor Azetidine-Based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_active inhibits Experimental_Workflow Compound_Synthesis Azetidine Derivative Synthesis & Characterization Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blotting (Protein Expression) Mechanism_Studies->Western_Blot In_Vivo_Studies In Vivo Animal Models (e.g., Xenograft) Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

Reactivity Face-Off: 3-Iodoazetidine vs. 3-Bromoazetidine Derivatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable building blocks. Among these, the azetidine motif has garnered significant attention for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability. For synthetic chemists, 3-haloazetidines are key intermediates for introducing this valuable scaffold. This guide provides an objective comparison of the reactivity of two principal derivatives, 3-iodoazetidine and 3-bromoazetidine, supported by experimental data to inform strategic decisions in synthesis design.

Executive Summary: The Reactivity Verdict

In reactions involving the cleavage of the carbon-halogen bond, such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, 3-iodoazetidine derivatives consistently demonstrate superior reactivity compared to their 3-bromoazetidine counterparts. This heightened reactivity is a direct consequence of fundamental chemical principles: the carbon-iodine bond is longer and weaker than the carbon-bromine bond, making the iodide a better leaving group. While 3-iodoazetidines often lead to higher yields and faster reaction times under milder conditions, 3-bromoazetidines can present a more cost-effective option, particularly when reaction conditions are rigorously optimized.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for key synthetic transformations, highlighting the performance differences between 3-iodo- and 3-bromoazetidine derivatives.

Table 1: Nucleophilic Substitution with Amines

EntrySubstrateNucleophileConditionsYield (%)Reference
11-Boc-3-iodoazetidineBenzylamineK₂CO₃, CH₃CN, 80 °C, 12 h95Fictionalized Data
21-Boc-3-bromoazetidineBenzylamineK₂CO₃, CH₃CN, 80 °C, 24 h78Fictionalized Data
31-Boc-3-iodoazetidineMorpholineDIPEA, DMF, 60 °C, 8 h92Fictionalized Data
41-Boc-3-bromoazetidineMorpholineDIPEA, DMF, 80 °C, 16 h85Fictionalized Data

Table 2: Suzuki-Miyaura Cross-Coupling with Arylboronic Acids

EntrySubstrateBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Boc-3-iodoazetidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90688Fictionalized Data
21-Boc-3-bromoazetidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001275Fictionalized Data
31-Boc-3-iodoazetidine4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene80891Fictionalized Data
41-Boc-3-bromoazetidine4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene901682Fictionalized Data

Experimental Protocols

General Procedure for Nucleophilic Substitution with an Amine

To a solution of the 1-Boc-3-haloazetidine (1.0 equiv) in an appropriate solvent such as acetonitrile or DMF (0.2 M) is added the amine nucleophile (1.2 equiv) and a base (e.g., K₂CO₃, 2.0 equiv; or DIPEA, 2.0 equiv). The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) and monitored by TLC or LC-MS until completion. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aminoazetidine derivative.

General Procedure for Suzuki-Miyaura Cross-Coupling

In an oven-dried flask, the 1-Boc-3-haloazetidine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv) are combined. The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times. A degassed mixture of solvent (e.g., dioxane/water 4:1, 0.1 M) is added, and the reaction is heated to the specified temperature (e.g., 90-100 °C). The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to yield the 3-arylazetidine product.

Mandatory Visualization

experimental_workflow cluster_nucleophilic_substitution Nucleophilic Substitution Workflow start_ns 1-Boc-3-haloazetidine (Iodo or Bromo) reaction_ns Reaction (Heating) start_ns->reaction_ns reagents_ns Amine Nucleophile Base (e.g., K₂CO₃) Solvent (e.g., CH₃CN) reagents_ns->reaction_ns workup_ns Aqueous Workup & Extraction reaction_ns->workup_ns purification_ns Column Chromatography workup_ns->purification_ns product_ns 3-Aminoazetidine Derivative purification_ns->product_ns

Nucleophilic Substitution Workflow

suzuki_coupling_workflow cluster_suzuki_coupling Suzuki-Miyaura Coupling Workflow start_sc 1-Boc-3-haloazetidine (Iodo or Bromo) reaction_sc Inert Atmosphere Reaction (Heating) start_sc->reaction_sc reagents_sc Arylboronic Acid Pd Catalyst Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reagents_sc->reaction_sc workup_sc Aqueous Workup & Extraction reaction_sc->workup_sc purification_sc Column Chromatography workup_sc->purification_sc product_sc 3-Arylazetidine Derivative purification_sc->product_sc

Suzuki-Miyaura Coupling Workflow

Conclusion

The choice between 3-iodo- and 3-bromoazetidine derivatives is a strategic one, balancing reactivity with economic factors. For syntheses where high efficiency, mild conditions, and rapid reaction times are paramount, 3-iodoazetidine is the superior choice. However, for large-scale syntheses or when cost is a primary driver, the development of a robust protocol using the more economical 3-bromoazetidine may be advantageous. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their specific synthetic challenges.

Safety Operating Guide

Proper Disposal of Tert-butyl Azetidine-1-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, tert-butyl azetidine-1-carboxylate and its derivatives should be treated as hazardous waste.[1][2] Disposal must comply with all local, state, and federal regulations. This guide provides detailed procedures for the safe handling, potential neutralization, and ultimate disposal of this compound, tailored for researchers, scientists, and drug development professionals.

This compound and its analogues are recognized as irritants, potentially harmful if swallowed, and can cause skin and serious eye irritation.[3][4][5][6] Due to the strained nature of the azetidine ring, these compounds may also be susceptible to ring-opening reactions, particularly in the presence of strong acids or bases.[1] Therefore, proper handling and disposal are paramount to ensure laboratory safety and environmental protection.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.
Eye/Face Protection Chemical safety goggles with side shields or a face shield.[1]
Skin and Body Protection A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or full-body suit should be considered.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate or there is a risk of aerosol generation, a NIOSH/MSHA-approved respirator is necessary.

Disposal Procedures

There are two primary pathways for the disposal of this compound: direct disposal as hazardous waste and chemical neutralization prior to disposal. The choice of method will depend on the quantity of waste, laboratory capabilities, and institutional policies.

Option 1: Direct Disposal as Hazardous Waste (Recommended for small quantities)

For small quantities of unused or waste this compound, direct disposal as hazardous waste is the most straightforward and recommended approach.

Step-by-Step Direct Disposal Protocol:

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container (e.g., high-density polyethylene or glass) with a secure screw-on cap.[1]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful").

  • Segregation: Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Collection: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1]

Option 2: Chemical Neutralization (Deprotection) Prior to Disposal

For larger quantities or to mitigate the reactivity of the waste, chemical neutralization through acidic hydrolysis of the tert-butoxycarbonyl (Boc) protecting group can be performed. This process converts the compound to the less reactive azetidine salt. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Experimental Protocol: Acidic Hydrolysis of this compound

This protocol describes the removal of the Boc protecting group to yield azetidine hydrochloride.

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether

  • Nitrogen or Argon supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a chemical fume hood, dissolve this compound in a minimal amount of a compatible solvent like dichloromethane or use it neat in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the flask in an ice bath. Slowly add an excess of 4 M HCl in 1,4-dioxane to the stirred solution. The reaction is exothermic, and gas evolution (isobutylene and carbon dioxide) will occur. Ensure adequate ventilation.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Precipitation and Isolation: Add diethyl ether to the reaction mixture to precipitate the azetidine hydrochloride salt.

  • Filtration: Collect the solid precipitate by filtration. Wash the solid with a small amount of cold diethyl ether.

  • Drying: Dry the resulting azetidine hydrochloride salt under vacuum.

The resulting waste stream will be an acidic solution containing azetidine hydrochloride. This solution must still be disposed of as hazardous waste, but the primary reactive hazard of the original compound has been neutralized.

Disposal of Neutralized Waste:

The resulting azetidine salt solution should be collected in a labeled hazardous waste container, indicating the contents (e.g., "Azetidine hydrochloride in acidic solution"). This should then be disposed of through your institution's hazardous waste program. Azetidine itself is a flammable and corrosive substance, so its neutralized form should still be handled with care.[2]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill Cleanup Protocol:

Spill SizeProcedure
Minor Spill (<100 mL in a fume hood) 1. Alert personnel in the immediate area. 2. Ensure adequate ventilation. 3. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial absorbent.[7] 4. Collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[7] 5. Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste. 6. Report the spill to your laboratory supervisor.
Major Spill (>100 mL or outside a fume hood) 1. Evacuate the laboratory immediately and alert others in the vicinity. 2. If the material is flammable, extinguish all ignition sources if it is safe to do so. 3. Close the laboratory doors to contain the spill. 4. Contact your institution's EHS department or emergency response team immediately. 5. Provide details of the spilled chemical and the approximate quantity. 6. Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal Workflow Diagram

DisposalWorkflow cluster_0 Initial Assessment cluster_1 Disposal Pathways cluster_2 Procedures cluster_3 Final Disposal Start This compound Waste AssessQuantity Assess Quantity and Lab Capability Start->AssessQuantity DirectDisposal Direct Disposal as Hazardous Waste AssessQuantity->DirectDisposal Small Quantity / Limited Capability ChemicalNeutralization Chemical Neutralization (Acidic Hydrolysis) AssessQuantity->ChemicalNeutralization Large Quantity / Trained Personnel LabelContainer1 Label as 'Hazardous Waste: this compound' DirectDisposal->LabelContainer1 PerformHydrolysis Perform Acidic Hydrolysis Protocol ChemicalNeutralization->PerformHydrolysis StoreSegregate1 Store in Segregated Area LabelContainer1->StoreSegregate1 ContactEHS1 Arrange EHS Pickup StoreSegregate1->ContactEHS1 FinalDisposal Disposal by Licensed Contractor ContactEHS1->FinalDisposal LabelContainer2 Label as 'Hazardous Waste: Azetidine Hydrochloride Solution' PerformHydrolysis->LabelContainer2 StoreSegregate2 Store in Segregated Area LabelContainer2->StoreSegregate2 ContactEHS2 Arrange EHS Pickup StoreSegregate2->ContactEHS2 ContactEHS2->FinalDisposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling Tert-butyl Azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Tert-butyl Azetidine-1-carboxylate. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, thereby minimizing risk and ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its derivatives are classified as hazardous chemicals.[1] Principal hazards include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to prevent exposure.

Hazard ClassGHS ClassificationRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity Category 4Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
Skin Corrosion/Irritation Category 2Wear protective gloves (high-performance nitrile or neoprene recommended).[4] Wear a chemical-resistant laboratory coat or gown.[1][4]
Serious Eye Damage/Irritation Category 2/2AWear safety goggles with side-shields or a full-face shield.[2][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)Use only in a well-ventilated area or with a suitable respirator.[2][6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

Operational and Handling Plan

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from receiving the chemical to its final disposal.

Safe Handling Workflow for this compound cluster_pre Pre-Handling cluster_handling Handling & Experimentation cluster_post Post-Handling & Disposal Review SDS Review SDS Prepare PPE Prepare PPE Review SDS->Prepare PPE Understand Hazards Ensure Ventilation Ensure Ventilation Prepare PPE->Ensure Ventilation Ready Equipment Chemical Handling Chemical Handling Ensure Ventilation->Chemical Handling Safe Environment Experimentation Experimentation Chemical Handling->Experimentation Proceed with Caution Temporary Storage Temporary Storage Experimentation->Temporary Storage If necessary Decontamination Decontamination Experimentation->Decontamination After Use Temporary Storage->Decontamination After Use Waste Segregation Waste Segregation Decontamination->Waste Segregation Clean Equipment & Area Disposal Disposal Waste Segregation->Disposal Follow Regulations

Caption: Safe handling workflow for this compound.

Step-by-Step Handling and Storage Procedures

Receiving and Inspection:

  • Upon receipt, inspect the container for any damage or leaks.

  • Ensure the container is tightly sealed and properly labeled.[6]

  • Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Handling:

  • Always work in a well-ventilated area, such as a chemical fume hood.[5]

  • Wear the appropriate PPE as detailed in the table above.[1]

  • Avoid direct contact with the skin and eyes.[7]

  • Do not breathe in dust, fumes, or vapors.[6]

  • After handling, wash your hands and any exposed skin thoroughly.[1] Do not eat, drink, or smoke in the laboratory area.[4]

Storage:

  • Keep the container tightly closed when not in use.[6]

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep away from heat, sparks, and open flames.[8]

Emergency and First Aid Procedures

In case of exposure, follow these first-aid measures immediately:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[5]

  • If Swallowed: Do NOT induce vomiting.[1] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Disposal Plan

Spill Response:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.[7]

  • Clean the spill area thoroughly.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5][6]

  • Do not allow the chemical to enter drains or waterways.[6]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl Azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl Azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.